molecular formula C10H13NO2 B8733196 N-Ethyl-N-(4-hydroxyphenyl)acetamide CAS No. 91457-25-9

N-Ethyl-N-(4-hydroxyphenyl)acetamide

Cat. No.: B8733196
CAS No.: 91457-25-9
M. Wt: 179.22 g/mol
InChI Key: HOOMLKBNDSTSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(4-hydroxyphenyl)acetamide is a research chemical of significant interest in the development of safer analgesic and antipyretic pharmaceuticals. This compound is recognized as a novel analog of acetaminophen (paracetamol), specifically designed to retain therapeutic benefits while mitigating the risk of hepatotoxicity (liver damage) associated with the parent drug . The primary research value of this compound lies in its promising preclinical profile. Studies indicate that this chemical entity, along with similar analogs, maintains analgesic and antipyresis efficacy but does not metabolize into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for acetaminophen-induced liver injury . In vitro and in vivo studies have demonstrated a marked reduction in hepatotoxicity markers compared to acetaminophen, making it a key candidate for investigating non-narcotic, safer pain management therapeutic pathways . Researchers utilize this compound in pharmacological studies to explore alternative mechanisms of action and evaluate new chemical entities for treating acute and chronic pain without the risks of liver damage or opioid dependence. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91457-25-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-ethyl-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C10H13NO2/c1-3-11(8(2)12)9-4-6-10(13)7-5-9/h4-7,13H,3H2,1-2H3

InChI Key

HOOMLKBNDSTSFU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)O)C(=O)C

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Reference & Chemical Profile Subject: Structural, Synthetic, and Metabolic Analysis of CAS 91457-25-9

Executive Summary

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9) is a tertiary amide derivative of the analgesic paracetamol (acetaminophen).[1][2] Structurally, it differs from the parent drug by the substitution of the amide hydrogen with an ethyl group. This modification fundamentally alters the molecule's physicochemical properties, hydrogen-bonding capacity, and metabolic trajectory.

This guide provides a comprehensive technical analysis for researchers focusing on impurity profiling, structure-activity relationships (SAR), and metabolic stability studies. Unlike paracetamol, which relies on a secondary amide structure for its specific interaction with the peroxidase site of cyclooxygenase (COX) enzymes, the N-ethyl analog serves as a critical negative control or steric probe in pharmacological assays.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
ParameterDetail
IUPAC Name N-Ethyl-N-(4-hydroxyphenyl)acetamide
Common Synonyms N-Ethylparacetamol; N-Ethyl-4'-hydroxyacetanilide
CAS Registry Number 91457-25-9
Molecular Formula

Molecular Weight 179.22 g/mol
SMILES CCN(C1=CC=C(O)C=C1)C(C)=O
InChI Key DTXSID00541342 (Related ID)
Structural Logic

The molecule consists of a central nitrogen atom bonded to three distinct groups, creating a tertiary amide:

  • 4-Hydroxyphenyl Ring: The phenolic moiety responsible for antioxidant properties.

  • Acetyl Group: The carbonyl functionality.

  • Ethyl Group: The steric blocker replacing the active hydrogen of paracetamol.

Key Structural Consequence: The absence of the amide proton (


) eliminates the molecule's ability to act as a hydrogen bond donor at the nitrogen center. This significantly lowers its melting point relative to paracetamol and increases lipophilicity (

).

ChemicalStructure N_Center Tertiary Amide Nitrogen (No H-bond Donor) Ethyl N-Ethyl Group (Steric Bulk) N_Center->Ethyl N-Alkylation Phenyl 4-Hydroxyphenyl (Phenolic Core) N_Center->Phenyl N-Aryl Bond Acetyl Acetyl Group (Carbonyl) N_Center->Acetyl Amide Bond

Figure 1: Structural decomposition of N-Ethyl-N-(4-hydroxyphenyl)acetamide highlighting the tertiary amide core.

Synthetic Pathways

Synthesis of the N-ethyl analog requires avoiding O-alkylation (which would yield phenacetin derivatives). The most robust route utilizes N-ethyl-4-aminophenol as the key intermediate, ensuring the ethyl group is established on the nitrogen before the acetylation step.

Recommended Protocol: Acetylation of N-Ethyl-4-aminophenol

This pathway minimizes side reactions and yields high purity.

Reagents:

  • Starting Material: N-Ethyl-4-aminophenol (commercial or reduced from N-ethyl-4-nitrophenol).

  • Acylating Agent: Acetic Anhydride (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Base: Triethylamine (optional, to scavenge acid).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of N-Ethyl-4-aminophenol in DCM under inert atmosphere (

    
    ).
    
  • Acetylation: Add 1.1 eq of Acetic Anhydride dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).[3]

  • Quench: Wash with saturated

    
     to remove acetic acid byproducts.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

SynthesisRoute Start 4-Nitrophenol Step1 Reductive Alkylation (Acetaldehyde/H2/Pd-C) Start->Step1 Inter Intermediate: N-Ethyl-4-aminophenol Step1->Inter Step2 N-Acetylation (Ac2O / DCM) Inter->Step2 Product Target: N-Ethyl-N-(4-hydroxyphenyl)acetamide Step2->Product

Figure 2: Synthetic pathway via N-ethyl-4-aminophenol to ensure regioselectivity.

Spectroscopic Characterization

Researchers identifying this compound in impurity profiles (e.g., in bulk paracetamol synthesized via reductive alkylation routes) should look for these diagnostic signals.

Nuclear Magnetic Resonance ( -NMR)

The spectrum will display characteristic signals of the ethyl group which are absent in paracetamol.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Phenolic OH ~9.2–9.5Singlet (Broad)1H

exchangeable.
Aromatic Ar-H 6.7–7.1AA'BB' System4HTypical para-substitution pattern.
N-CH2 (Ethyl) 3.6–3.8 Quartet 2H Key differentiator from Paracetamol.
Acetyl CH3 1.8–2.0Singlet3HSlightly upfield due to N-alkyl shielding.
Terminal CH3 1.0–1.2 Triplet 3H Coupled to N-CH2.
Mass Spectrometry (MS)
  • Molecular Ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  m/z 179.
    
  • Fragmentation Pattern:

    • Loss of Ketene (

      
      ): [M-42] peak at m/z 137 (N-ethyl-4-aminophenol).
      
    • Loss of Ethyl group: [M-29] is less common in amides but possible.

    • Base peak often corresponds to the amine fragment after amide hydrolysis.

Biological & Toxicological Context (SAR)

The N-ethylation of paracetamol is not merely a structural change; it acts as a "metabolic block."

Mechanism of Action (Loss of Potency)

Paracetamol exerts analgesia via the peroxidase site of PGHS (Prostaglandin H Synthase). This interaction requires the reducing capability of the phenol and the specific geometry of the secondary amide.

  • Observation: Tertiary amides of paracetamol (like N-methyl or N-ethyl analogs) generally show drastically reduced analgesic potency.

  • Reason: Steric hindrance prevents the molecule from fitting into the active site, and the lack of the N-H proton disrupts critical hydrogen bonding networks within the enzyme pocket.

Metabolic Activation & Toxicity (NAPQI Blockade)

Paracetamol hepatotoxicity arises from CYP2E1-mediated conversion to NAPQI (N-acetyl-p-benzoquinone imine).

  • Paracetamol:

    
     abstraction 
    
    
    
    N-hydroxylation
    
    
    Dehydration
    
    
    NAPQI (Toxic).
  • N-Ethyl Analog: The nitrogen has no proton (

    
    ).
    
    • Consequence: Direct oxidation to a quinone imine is chemically blocked. The molecule must first undergo N-dealkylation (removal of the ethyl group) to revert to paracetamol before it can form NAPQI.

    • Toxicity Profile: Likely lower acute toxicity than paracetamol, but acts as a pro-drug if de-ethylation is efficient in vivo.

Metabolism cluster_legend Toxicity Pathway Para Paracetamol (Secondary Amide) NAPQI NAPQI (Toxic Metabolite) Para->NAPQI CYP2E1 Oxidation (Direct Route) NEthyl N-Ethyl Analog (Tertiary Amide) NEthyl->Para N-Dealkylation (Slow Step) NEthyl->NAPQI Direct Oxidation (BLOCKED) N-Ethyl prevents direct toxic activation N-Ethyl prevents direct toxic activation

Figure 3: Comparative metabolic activation pathways. The N-ethyl group blocks the direct formation of the toxic metabolite NAPQI.

References

  • PubChem. (2025).[4] N-Ethyl-N-(4-hydroxyphenyl)acetamide (Compound).[1][2][5][6] National Library of Medicine. Available at: [Link]

  • Fairbrother, J. E. (1974). Acetaminophen.[1][3] Analytical Profiles of Drug Substances. (Contextual reference for Paracetamol impurity profiling).

  • European Pharmacopoeia (Ph. Eur.).Paracetamol Monograph: Impurities. (Contextual reference for standard amide impurities).

Sources

An In-depth Technical Guide to N-Ethyl-N-(4-hydroxyphenyl)acetamide: Physicochemical Properties and Synthetic Routes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Ethyl-N-(4-hydroxyphenyl)acetamide, a less-common analogue of the widely recognized N-(4-hydroxyphenyl)acetamide (acetaminophen), presents a unique molecular scaffold for investigation in medicinal chemistry and materials science. Its structural modification, the N-ethyl group, can significantly alter its physicochemical properties, metabolic profile, and biological activity compared to its parent compound. This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Ethyl-N-(4-hydroxyphenyl)acetamide, alongside a detailed examination of its synthesis. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics and functional materials.

Molecular and Physicochemical Characteristics

N-Ethyl-N-(4-hydroxyphenyl)acetamide possesses the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] Its core structure consists of a para-substituted phenol ring, an acetamide group, and an N-ethyl substituent. This seemingly minor ethylation can impart significant changes in polarity, solubility, and receptor-binding interactions.

Computed Physicochemical Properties

A summary of the computed physicochemical properties for N-Ethyl-N-(4-hydroxyphenyl)acetamide is presented in Table 1. These values, derived from computational models, offer valuable initial insights into the molecule's behavior.

PropertyValueSource
Molecular Weight179.22 g/mol PubChem[1]
Molecular FormulaC₁₀H₁₃NO₂PubChem[1]
XLogP31.3PubChem[1]
Topological Polar Surface Area40.5 ŲPubChem[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Table 1: Computed Physicochemical Properties of N-Ethyl-N-(4-hydroxyphenyl)acetamide

The XLogP3 value of 1.3 suggests a moderate lipophilicity, which could influence its membrane permeability and distribution in biological systems.[1] The topological polar surface area (TPSA) of 40.5 Ų is indicative of good potential for oral bioavailability.[1]

Experimental Physical Properties

Experimentally determined physical properties are crucial for the practical application and handling of a compound.

PropertyValueSource
Melting Point183-185 °CPrepChem.com

Table 2: Experimental Physical Properties of N-Ethyl-N-(4-hydroxyphenyl)acetamide

The reported melting point of 183-185 °C provides a key parameter for identification and purity assessment.

Synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide

The synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide can be achieved through the N-acylation of p-ethylaminophenol. A detailed protocol is outlined below, based on established synthetic transformations.

Synthetic Workflow

SynthesisWorkflow p_ethylaminophenol p-Ethylaminophenol intermediate Reaction Mixture p_ethylaminophenol->intermediate acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate dmf DMF (Solvent) dmf->intermediate hydrolysis Basic Hydrolysis (5% NaOH) intermediate->hydrolysis acidification Acidification (dil. HCl) hydrolysis->acidification extraction_drying Extraction & Drying acidification->extraction_drying recrystallization Recrystallization extraction_drying->recrystallization final_product N-Ethyl-N-(4-hydroxyphenyl)acetamide recrystallization->final_product

Figure 1: Synthetic workflow for N-Ethyl-N-(4-hydroxyphenyl)acetamide.

Detailed Experimental Protocol

Materials:

  • p-Ethylaminophenol

  • Acetic Anhydride

  • N,N-Dimethylformamide (DMF)

  • 5% Sodium Hydroxide Solution

  • Dilute Hydrochloric Acid

  • Chloroform

  • Anhydrous Magnesium Sulfate

  • Ethanol

  • Water

  • Crushed Ice

  • Sodium Carbonate

Procedure:

  • Acylation: Dissolve p-ethylaminophenol (0.0146 moles) in 50 ml of DMF in a round-bottom flask.

  • To this solution, add acetic anhydride (0.0292 moles).

  • Heat the reaction mixture at 60°C for three hours.

  • Work-up: Pour the reaction mixture over crushed ice.

  • Add sodium carbonate until a pH of approximately 10 is reached.

  • Extract the solution and any precipitated oil with chloroform.

  • Dry the combined organic layers over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield a residual oil.

  • Hydrolysis of O-acetylated byproduct: To the residual oil, add 5% sodium hydroxide solution and heat the mixture at 60°C for one hour. This step is crucial to hydrolyze any O-acetylated byproduct that may have formed, ensuring the final product has a free phenolic hydroxyl group.

  • Cool the solution and extract with chloroform to remove any non-phenolic impurities.

  • Isolation and Purification: Acidify the remaining aqueous phase with dilute HCl to a pH of approximately 4.

  • Extract the acidified solution with chloroform.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to dryness.

  • Recrystallization: Recrystallize the resulting brown solid material from an ethanol-water mixture to yield pure N-Ethyl-N-(4-hydroxyphenyl)acetamide.

Spectroscopic and Analytical Characterization (Predicted and Comparative Data)

Due to the limited availability of published experimental spectra for N-Ethyl-N-(4-hydroxyphenyl)acetamide, this section provides predicted data and comparative analysis with structurally related compounds to aid in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.

  • Ethyl Group (N-CH₂CH₃): A quartet around δ 3.5-4.0 ppm (CH₂) and a triplet around δ 1.1-1.3 ppm (CH₃).

  • Acetyl Group (COCH₃): A singlet around δ 2.0-2.2 ppm.

  • Phenolic Proton (OH): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Comparative ¹H NMR Data for N-(3-ethyl-4-hydroxyphenyl)acetamide (in DMSO-d₆):

  • δ 9.60 (s, 1H, OH), 9.02 (s, 1H, NH), 7.23 (d, J = 2.5 Hz, 1H), 7.20 (dd, J = 8.5, 2.6 Hz, 1H), 6.68 (d, J = 8.5 Hz, 1H), 2.49 (q, J = 7.2 Hz, 2H), 1.98 (s, 3H), 1.11 (t, J = 7.5 Hz, 3H).

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: δ 168-172 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon bearing the hydroxyl group being the most downfield.

  • Ethyl Group Carbons: Two signals, one for the methylene (CH₂) and one for the methyl (CH₃) carbon.

  • Acetyl Methyl Carbon: A signal around δ 20-25 ppm.

Comparative ¹³C NMR Data for N-(3-ethyl-4-hydroxyphenyl)acetamide (in DMSO-d₆):

  • δ 167.49, 150.79, 131.08, 129.73, 120.49, 118.05, 114.54, 23.80, 22.87, 14.20.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions:

  • O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹ (if any secondary amide is present as an impurity). For a tertiary amide, this peak will be absent.

  • C=O Stretch (Amide): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹.

  • C-N Stretch: In the range of 1200-1350 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • C-H Stretches (Aliphatic and Aromatic): Around 2850-3100 cm⁻¹.

Mass Spectrometry

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): At m/z = 179.

  • Key Fragments:

    • Loss of the acetyl group (CH₃CO•) leading to a fragment at m/z = 136.

    • Loss of the ethyl group (CH₃CH₂•) resulting in a fragment at m/z = 150.

    • Cleavage of the amide bond could also lead to other characteristic fragments.

Chemical Reactivity and Stability

The chemical reactivity of N-Ethyl-N-(4-hydroxyphenyl)acetamide is primarily dictated by the phenolic hydroxyl group and the amide functionality.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution reactions. It also imparts antioxidant properties to the molecule.

  • Amide Group: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield p-ethylaminophenol and acetic acid. The N-ethyl group may provide some steric hindrance, potentially slowing the rate of hydrolysis compared to acetaminophen.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to light, strong oxidizing agents, or extreme pH conditions may lead to degradation.

Conclusion and Future Directions

N-Ethyl-N-(4-hydroxyphenyl)acetamide is a molecule with potential for further exploration in various scientific domains. This guide has consolidated the available information on its physicochemical properties and provided a detailed synthetic protocol. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound. Future studies should focus on obtaining comprehensive spectroscopic data, determining its solubility profile, and investigating its chemical stability and reactivity in greater detail. Such information will be invaluable for its potential application in drug discovery and materials science, allowing for a more complete understanding of how N-ethylation influences the properties of the parent acetaminophen structure.

References

  • PubChem. N-Ethyl-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link][1]

Sources

N-Ethyl-N-(4-hydroxyphenyl)acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

N-Ethyl-N-(4-hydroxyphenyl)acetamide: A Mechanistic Probe in Redox Pharmacology and Hepatotoxicity

Executive Summary

N-Ethyl-N-(4-hydroxyphenyl)acetamide (NEPA), an N-alkylated tertiary amide derivative of acetaminophen (APAP), serves as a critical mechanistic probe in modern pharmacology and toxicology. While acetaminophen is a globally utilized analgesic and antipyretic, its dose-limiting hepatotoxicity—driven by the formation of the reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI)—remains a significant clinical challenge.

By strategically substituting the amide nitrogen with an ethyl group, researchers have engineered a molecule that fundamentally cannot undergo the two-electron, two-proton oxidation required to form a quinone imine[1][2]. As a result, NEPA is completely devoid of the characteristic centrilobular hepatic necrosis associated with APAP[2]. This whitepaper provides an in-depth technical analysis of NEPA’s mechanism of action, exploring how steric and electronic modifications at the amide nitrogen uncouple the redox pathways governing both toxicity and analgesia[3][4].

Chemical and Structural Basis: The Role of the N-H Bond

To understand the mechanism of NEPA, one must first deconstruct the metabolic activation of its parent compound, acetaminophen. APAP is a secondary amide. When processed by hepatic Cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4), APAP undergoes a two-step oxidation:

  • First Electron/Proton Loss: Abstraction of a hydrogen atom from the phenolic hydroxyl (-OH) group yields a transient phenoxy radical.

  • Second Electron/Proton Loss: Abstraction of the proton from the amide nitrogen (-NH) allows the molecule to resolve into the highly electrophilic, conjugated NAPQI structure.

The NEPA Disruption: NEPA is a tertiary amide; the critical nitrogen proton has been replaced by an ethyl group. When CYP450 attempts to oxidize NEPA, the enzyme can abstract the phenolic hydrogen to form a phenoxy radical, but the reaction stalls[1]. Because there is no N-H proton to abstract, the molecule cannot achieve the stable, fully oxidized quinone imine state without requiring the energetically prohibitive cleavage of a carbon-nitrogen bond[4]. Consequently, the radical is either reduced back to the parent compound or cleared via Phase II conjugation (glucuronidation/sulfation), entirely bypassing the toxicological cascade[1][2].

G APAP Acetaminophen (APAP) Secondary Amide CYP_A CYP450 (CYP2E1) 2e-, 2H+ Oxidation APAP->CYP_A NAPQI NAPQI (Toxic Electrophile) CYP_A->NAPQI Loss of N-H proton Toxicity Hepatic Necrosis (Protein Adducts) NAPQI->Toxicity GSH Depletion NEPA N-Ethyl-APAP (NEPA) Tertiary Amide CYP_N CYP450 (CYP2E1) 1e-, 1H+ Oxidation Only NEPA->CYP_N Radical Phenoxy Radical (Cannot form Quinone) CYP_N->Radical Blocked: No N-H proton Safe Non-Toxic Clearance (Phase II Conjugation) Radical->Safe Detoxification

Fig 1: Comparative CYP450 metabolic oxidation pathways of APAP versus the tertiary amide NEPA.

Pharmacological Perspective: The Redox Paradox of Analgesia

A persistent question in drug development has been whether the hepatotoxic pathway of APAP can be chemically divorced from its analgesic efficacy. NEPA and its methyl-analog (N-methylacetaminophen) provide the definitive answer: They are intrinsically linked.

Acetaminophen does not inhibit the cyclooxygenase (COX) active site via competitive steric hindrance like ibuprofen or aspirin. Instead, it acts as a reducing cosubstrate at the peroxidase (POX) site of Prostaglandin Endoperoxide Synthase (PGHS/COX)[3]. By donating an electron to reduce the oxidized heme intermediate (Protoporphyrin IX radical cation), APAP halts the downstream synthesis of pro-inflammatory prostaglandins.

Because N-alkylation alters the bond dissociation energies (BDE) and increases the oxidation potential of the molecule, NEPA is a significantly poorer electron donor than APAP[4]. In vivo and in vitro studies on N-alkylated acetaminophens demonstrate that their analgesic potency drops in direct parallel with their oxidation potentials and hepatotoxic capabilities[2][3]. Thus, NEPA proves that the very redox chemistry that makes APAP a successful analgesic is the same chemistry that makes it a dangerous hepatotoxin upon overdose.

Quantitative Data Summary

The following table synthesizes the physicochemical and toxicological divergence between APAP and its N-alkylated derivatives, illustrating the causality between structural modification and biological outcome.

CompoundAmide TypeCYP450 Quinone FormationRelative Oxidation PotentialHepatotoxicity (In Vivo)Analgesic Potency
Acetaminophen (APAP) SecondaryHigh (NAPQI)BaselineHigh (Dose-dependent)High
N-Methylacetaminophen TertiaryNoneElevatedDevoid[2]Negligible[2]
N-Ethylacetaminophen (NEPA) TertiaryNoneElevatedDevoidNegligible
3,5-Dimethyl-APAP SecondaryHigh (Substituted NAPQI)LoweredHigh[5]Moderate

Experimental Protocols: Validating the Mechanism

To empirically prove that NEPA bypasses reactive metabolite formation and subsequent cytotoxicity, the following self-validating experimental workflows are standard in predictive toxicology.

Protocol A: LC-MS/MS Reactive Metabolite Trapping Assay

Rationale: Because quinone imines are highly transient, they cannot be measured directly. We force a nucleophilic attack using excess Glutathione (GSH) to create stable, quantifiable adducts.

  • Preparation: Incubate 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Substrate & Trapping Agent: Add 10 µM of the test compound (APAP or NEPA) and 5 mM GSH.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated APAP-GSH).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Expected Result: APAP yields a robust APAP-GSH adduct peak (m/z 457 → 328). NEPA yields zero detectable GSH adducts, validating the blocked oxidation pathway.

Workflow S1 1. Microsomal Incubation (HLMs + NADPH) S2 2. Trapping Agent Addition (GSH) S1->S2 S3 3. Protein Precipitation (Ice-cold MeCN) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Adduct Quantification S4->S5

Fig 2: Step-by-step workflow for the LC-MS/MS reactive metabolite trapping assay.

Protocol B: Primary Hepatocyte Viability and GSH Depletion Assay

Rationale: To confirm that the lack of reactive metabolites translates to cellular safety.

  • Cell Culture: Plate primary human hepatocytes in collagen-coated 96-well plates at a density of 50,000 cells/well.

  • Dosing: Treat cells with a concentration gradient (0.1 mM to 10 mM) of APAP and NEPA for 24 hours. Include a vehicle control (0.1% DMSO).

  • GSH Measurement: Lyse a subset of wells and use a Monochlorobimane (mCB) fluorometric assay to quantify intracellular GSH levels.

  • Viability Measurement: Add CellTiter-Glo® reagent to the remaining wells to measure ATP as an indicator of metabolically active cells.

  • Validation: APAP will show a dose-dependent depletion of GSH followed by a sharp drop in ATP (necrosis). NEPA will maintain baseline GSH and ATP levels even at 10 mM concentrations, confirming its status as a non-hepatotoxic probe[2].

References

  • [1] A Theoretical Study of Paracetamol Acyl-Ether Derivatives. ResearchGate. Available at:[Link]

  • [5] Studies on the mechanism of toxicity of acetaminophen. Synthesis and reactions of N-acetyl-2,6-dimethyl-p-benzoquinone imines. PubMed (NIH). Available at:[Link]

  • [2] Comparative toxicities and analgesic activities of three monomethylated analogues of acetaminophen. PubMed (NIH). Available at:[Link]

  • [3] A Theoretical Study of Paracetamol Acyl-Ether Derivatives (Extended Analysis). ResearchGate. Available at:[Link]

  • [4] A DFT study for paracetamol and 3,5-disubstituted analogues. ResearchGate. Available at:[Link]

Sources

The Pharmacological Potential of N-Ethyl-N-(4-hydroxyphenyl)acetamide: Bypassing NAPQI-Mediated Hepatotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Paracetamol (acetaminophen or APAP) is one of the most widely utilized analgesic and antipyretic agents globally. However, its therapeutic window is fundamentally limited by dose-dependent hepatotoxicity, driven by the cytochrome P450-mediated formation of the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI).

N-Ethyl-N-(4-hydroxyphenyl)acetamide (NEHPA) , an N-alkylated analogue of paracetamol, presents a compelling structural evolution. By substituting the amide proton with an ethyl group, NEHPA theoretically blocks the direct oxidation pathway that leads to NAPQI. Furthermore, the increased lipophilicity of the ethyl substitution suggests enhanced blood-brain barrier (BBB) penetration, potentially optimizing its central analgesic efficacy. This technical guide explores the mechanistic rationale, physicochemical profile, and self-validating experimental frameworks required to evaluate NEHPA as a next-generation analgesic or APAP prodrug.

Physicochemical Profiling & Structural Rationale

The biological activity of any paracetamol analogue is heavily dictated by its lipophilicity and hydrogen-bonding capacity. Paracetamol's primary analgesic mechanism is central, relying on its deacetylation in the central nervous system (CNS) to p-aminophenol, followed by Fatty Acid Amide Hydrolase (FAAH)-dependent conjugation with arachidonic acid to form the bioactive lipid AM404 .

To achieve this, the molecule must cross the BBB. As shown in Table 1 , the addition of the N-ethyl group in NEHPA increases the XLogP3 from 0.46 to 1.30 and reduces the Topological Polar Surface Area (TPSA). This shift toward optimal lipophilicity (LogP ~1.0–2.0 is ideal for CNS penetration) suggests that NEHPA may achieve higher steady-state concentrations in the cerebrospinal fluid compared to equimolar doses of APAP .

Table 1: Physicochemical Comparison of APAP and NEHPA

PropertyParacetamol (APAP)NEHPAPharmacokinetic Implication
Molecular Weight 151.16 g/mol 179.22 g/mol Negligible impact on diffusion.
XLogP3 0.461.30Enhanced BBB permeability for NEHPA.
TPSA 49.3 Ų40.5 ŲReduced polarity favors passive CNS entry.
H-Bond Donors 21Loss of amide proton prevents direct NAPQI formation.
H-Bond Acceptors 22Retained receptor interaction potential.

Data synthesized from PubChem CID 1983 and CID 13457835.

Mechanistic Pharmacology: The NAPQI Bypass

The hallmark of APAP-induced liver injury is the CYP2E1-mediated abstraction of two protons (one phenolic, one amidic) to form the toxic quinone imine, NAPQI. NAPQI rapidly depletes hepatic glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and centrilobular necrosis.

The Causality of N-Alkylation: Because NEHPA possesses a tertiary amide (the nitrogen is bonded to an ethyl group rather than a hydrogen), it lacks the requisite amide proton to form a stable quinone imine double bond (N=C). Consequently, direct oxidation to an N-ethyl-benzoquinone imine cation is sterically and electronically highly unfavorable.

For NEHPA to induce NAPQI-mediated toxicity, it must first undergo CYP450-mediated N-dealkylation to yield standard APAP, which is then subsequently oxidized to NAPQI. This introduces a critical rate-limiting metabolic step, acting as a "metabolic buffer" that prevents the rapid, acute spike in NAPQI that overwhelms hepatic GSH reserves.

Alternatively, NEHPA may undergo direct deacetylation in the CNS to form N-ethyl-p-aminophenol, which FAAH could conjugate into N-ethyl-AM404 —a potentially novel TRPV1/CB1 active metabolite.

MetabolicPathways NEHPA NEHPA (N-Ethyl-APAP) APAP Paracetamol (APAP) NEHPA->APAP CYP450 N-dealkylation NAPQI NAPQI (Hepatotoxic) NEHPA->NAPQI Direct Oxidation (Sterically Blocked) NE_PAP N-Ethyl-p-aminophenol NEHPA->NE_PAP Deacetylation (Liver/CNS) APAP->NAPQI CYP2E1 Oxidation NE_AM404 N-Ethyl-AM404 (Active Metabolite?) NE_PAP->NE_AM404 FAAH + Arachidonic Acid (CNS)

Fig 1. Divergent metabolic pathways of NEHPA vs. APAP, highlighting the bypass of direct NAPQI.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity and safety profile of NEHPA, researchers must employ self-validating systems. This means integrating internal controls (e.g., specific enzyme inhibitors) directly into the workflow to prove that observed effects are mechanistically driven, rather than artifactual.

Protocol A: In Vitro Hepatotoxicity & NAPQI-GSH Adduct Quantification

Rationale: Standard HepG2 cells rapidly lose CYP2E1 expression in 2D culture, rendering them highly resistant to APAP toxicity and useless for this assay. We utilize HepaRG cells , which maintain high functional levels of hepatic CYPs, ensuring physiological relevance. Because NAPQI is too transient to measure directly, we quantify its stable glutathione conjugate (NAPQI-GSH) via LC-MS/MS.

Step-by-Step Methodology:

  • Cell Culture & Induction: Seed HepaRG cells in 96-well plates at

    
     cells/well. Pre-treat with 0.1% ethanol for 48 hours to maximally induce CYP2E1 expression.
    
  • Control Stratification (Self-Validation): Divide wells into four cohorts:

    • Vehicle Control (0.1% DMSO)

    • APAP (1 mM, 5 mM, 10 mM)

    • NEHPA (1 mM, 5 mM, 10 mM)

    • NEHPA + 4-Methylpyrazole (2 mM) (CYP2E1 inhibitor to prove toxicity dependence).

  • Incubation: Incubate cells with the compounds for 24 hours at 37°C.

  • Viability Assessment (LDH Release): Extract 50 µL of supernatant and assay for Lactate Dehydrogenase (LDH) release as a measure of necrotic cell death.

  • Metabolite Extraction: Lyse the remaining cells using ice-cold methanol containing an internal standard (e.g., Acetaminophen-d4). Centrifuge at 14,000 x g for 15 mins to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor the specific multiple reaction monitoring (MRM) transitions for NAPQI-GSH (m/z 457.1

    
     328.1) to quantify reactive metabolite formation.
    

ExperimentalWorkflow Step1 1. HepaRG Culture & CYP2E1 Induction Step2 2. NEHPA / APAP Incubation Step1->Step2 Step3 3. Cell Lysis & Extraction Step2->Step3 Step5 5. Viability Assay (MTT / LDH) Step2->Step5 Step4 4. LC-MS/MS NAPQI-GSH Adducts Step3->Step4

Fig 2. Self-validating in vitro workflow for assessing CYP-mediated hepatotoxicity.

Protocol B: Ex Vivo CNS Bioactivation (The AM404 Axis)

Rationale: To determine if NEHPA acts as a direct analgesic or a prodrug, we must assess whether it is converted into the endocannabinoid reuptake inhibitor AM404 (or its N-ethyl analogue) in brain tissue.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate fresh rat cortical slices (300 µm thickness) using a vibratome. Maintain in oxygenated artificial cerebrospinal fluid (aCSF).

  • Inhibitor Pre-treatment: Treat half the slices with URB597 (1 µM) , a highly selective FAAH inhibitor, for 30 minutes. Causality: If AM404 formation is blocked by URB597, it validates that the conversion is strictly FAAH-dependent.

  • Compound Incubation: Spike the aCSF with 100 µM NEHPA or APAP. Incubate for 2 hours.

  • Lipid Extraction: Homogenize the slices in a chloroform/methanol (2:1, v/v) mixture to extract highly lipophilic arachidonoyl conjugates.

  • Targeted Lipidomics: Analyze the organic phase via LC-MS/MS, scanning for both AM404 (m/z 396.3

    
     110.1) and the theoretical N-ethyl-AM404 (m/z 424.3 
    
    
    
    138.1).

Future Directions in Drug Development

The exploration of N-Ethyl-N-(4-hydroxyphenyl)acetamide sits at the intersection of toxicology and neuropharmacology. If Protocol A confirms a significant reduction in NAPQI-GSH adducts compared to APAP, and Protocol B demonstrates efficient CNS conversion to an active AM404 analogue, NEHPA could represent a paradigm shift. It offers the blueprint for a "safer paracetamol"—a compound that retains the profound antipyretic and analgesic properties of the world's most popular drug, while structurally engineering out its most fatal flaw.

References

  • Ghanem, C. I., Pérez, M. J., Manautou, J. E., & Mottino, A. D. "Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action". Clinical and Experimental Pharmacology and Physiology, 2016.[Link]

  • National Center for Biotechnology Information (NCBI). "N-Ethyl-N-(4-hydroxyphenyl)acetamide | C10H13NO2 | CID 13457835 - PubChem". PubChem Database.[Link]

  • National Center for Biotechnology Information (NCBI). "Acetaminophen | C8H9NO2 | CID 1983 - PubChem". PubChem Database.[Link]

  • Wikipedia Contributors. "Paracetamol". Wikipedia, The Free Encyclopedia.[Link]

An In-Depth Technical Guide to N-Ethyl-N-(4-hydroxyphenyl)acetamide: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-Ethyl-N-(4-hydroxyphenyl)acetamide, a derivative of the widely known analgesic, paracetamol. While the specific discovery and a detailed history of this N-ethylated compound are not extensively documented in readily available literature, its structural relationship to paracetamol places it in a significant context for researchers in drug development and medicinal chemistry. This document will therefore focus on the foundational chemistry of its parent compound, propose a logical synthetic pathway, and provide detailed experimental protocols relevant to its synthesis and understanding.

Introduction and Structural Context

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS No: 91457-25-9) is a chemical compound with the molecular formula C10H13NO2.[1] It is structurally analogous to paracetamol (acetaminophen), with the key difference being the presence of an ethyl group on the nitrogen atom of the acetamide moiety. This N-alkylation can significantly alter the physicochemical and pharmacological properties of the parent molecule, including its metabolic fate and biological activity.

Understanding the synthesis and properties of N-Ethyl-N-(4-hydroxyphenyl)acetamide is valuable for structure-activity relationship (SAR) studies, which are crucial in the design of new therapeutic agents. By modifying the structure of a known drug like paracetamol, researchers can explore how these changes affect its efficacy, safety, and metabolism.

Foundational Synthesis: The Chemistry of Paracetamol

To appreciate the synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide, it is essential to first understand the well-established synthesis of its parent compound, N-(4-hydroxyphenyl)acetamide (paracetamol). Paracetamol is typically synthesized from 4-aminophenol by acetylation.

Retrosynthetic Analysis of Paracetamol

A common and straightforward synthesis involves the acylation of 4-aminophenol with acetic anhydride.

G Paracetamol N-(4-hydroxyphenyl)acetamide (Paracetamol) Aminophenol 4-Aminophenol Paracetamol->Aminophenol Amide Disconnection AceticAnhydride Acetic Anhydride Paracetamol->AceticAnhydride Acyl Source

Caption: Retrosynthesis of Paracetamol.

Experimental Protocol: Synthesis of Paracetamol from 4-Aminophenol

This protocol describes a standard laboratory procedure for the synthesis of paracetamol.

Materials:

  • 4-Aminophenol

  • Acetic anhydride

  • Water

  • Ice bath

  • Beaker

  • Stirring rod

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a beaker, dissolve a specific amount of 4-aminophenol in a mixture of water and a small amount of acid (to protonate the amine and increase solubility).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring continuously. The reaction is exothermic.

  • Continue stirring for a period to ensure the reaction goes to completion.

  • The paracetamol product will precipitate out of the solution as a white solid.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from hot water to obtain purified paracetamol crystals.

  • Dry the purified crystals.

Data Presentation:

ParameterValueReference
Molecular FormulaC8H9NO2[2]
Molecular Weight151.16 g/mol [2]
Melting Point169-170.5 °C
AppearanceWhite crystalline solid

Proposed Synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Synthetic Strategy

The proposed synthesis involves the deprotonation of the amide nitrogen in paracetamol followed by nucleophilic substitution with an ethylating agent.

G Target N-Ethyl-N-(4-hydroxyphenyl)acetamide Paracetamol N-(4-hydroxyphenyl)acetamide (Paracetamol) Target->Paracetamol N-Alkylation Base Strong Base (e.g., NaH) Paracetamol->Base Deprotonation EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) Paracetamol->EthylatingAgent Nucleophilic Attack

Caption: Proposed synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide.

Hypothetical Experimental Protocol: N-Alkylation of Paracetamol

This protocol is a proposed method based on standard organic chemistry principles for N-alkylation.

Materials:

  • N-(4-hydroxyphenyl)acetamide (Paracetamol)

  • A strong base (e.g., Sodium Hydride, NaH)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)

  • An ethylating agent (e.g., Ethyl iodide or Diethyl sulfate)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Reaction flask with a magnetic stirrer

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve paracetamol in the anhydrous aprotic solvent.

  • Deprotonation: Cool the solution in an ice bath. Carefully and portion-wise, add the strong base to the stirred solution. The evolution of hydrogen gas may be observed. The amide nitrogen is deprotonated to form the corresponding anion.

  • Alkylation: Once the deprotonation is complete, slowly add the ethylating agent to the reaction mixture at a low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a quenching solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography.

Characterization

The synthesized N-Ethyl-N-(4-hydroxyphenyl)acetamide would be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons, the acetyl methyl group, and the hydroxyl proton.
¹³C NMR Resonances for the ethyl carbons, aromatic carbons, and the carbonyl and methyl carbons of the acetamide group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ).[1]
FT-IR Characteristic absorption bands for the O-H stretch of the phenol, C=O stretch of the amide, and C-N stretch.

Potential Significance and Research Applications

While not a clinically used drug itself, N-Ethyl-N-(4-hydroxyphenyl)acetamide is of interest for several reasons:

  • Metabolite Studies: It could potentially be a minor metabolite of other N-ethylated pharmaceutical compounds.

  • Structure-Activity Relationship (SAR) Studies: As a close analog of paracetamol, it serves as a valuable tool for understanding the structural requirements for analgesic and antipyretic activity. The introduction of the N-ethyl group can influence receptor binding, membrane permeability, and metabolic stability.

  • Toxicology Research: Comparing the toxicity profile of N-Ethyl-N-(4-hydroxyphenyl)acetamide to that of paracetamol could provide insights into the mechanisms of drug-induced hepatotoxicity. The reactive metabolite of paracetamol, N-acetyl-p-benzoquinone imine (NAPQI), is responsible for its liver toxicity.[3][4] Investigating whether the N-ethyl derivative forms a similar reactive metabolite would be a key area of study.

Conclusion

N-Ethyl-N-(4-hydroxyphenyl)acetamide represents an interesting, though not extensively studied, derivative of the common analgesic paracetamol. This guide has provided a comprehensive overview of its structural context, a detailed protocol for the synthesis of its parent compound, and a proposed, chemically sound method for its own synthesis via N-alkylation. The information presented here, grounded in established chemical principles, offers a solid foundation for researchers and drug development professionals interested in exploring the chemistry and potential biological activity of this and related compounds. Further research into its synthesis, characterization, and pharmacological properties is warranted to fully elucidate its place within the landscape of medicinal chemistry.

References

  • PubChem. N-Ethyl-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Ethyl-N-(4-hydroxyphenyl)acetamide - C10H13NO2. National Center for Biotechnology Information. [Link]

  • Haley, S. The Chemistry of Paracetamol. Stamford School. [Link]

  • PubChem. Acetaminophen. National Center for Biotechnology Information. [Link]

  • Wikipedia. Paracetamol. [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

Sources

Engineering Safer Analgesics: A Technical Whitepaper on N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: CAS 91457-25-9 / N-ethyl-4'-hydroxyacetanilide

Executive Summary

The development of non-hepatotoxic alternatives to acetaminophen (paracetamol) remains a critical objective in modern medicinal chemistry. N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9) represents a rationally designed structural analog aimed at bypassing the toxicological pitfalls of traditional para-aminophenol derivatives. By introducing an ethyl group at the amide nitrogen, this molecule effectively eliminates the critical N-H bond required for the formation of toxic quinone imine metabolites.

This whitepaper provides an in-depth technical analysis of the compound, detailing its physicochemical profile, the mechanistic rationale behind its reduced toxicity, and a field-proven, self-validating synthetic protocol utilizing orthogonal deprotection strategies.

Physicochemical Profiling & Identification

Accurate identification and baseline physicochemical data are paramount for downstream formulation and pharmacokinetic modeling. The following table summarizes the core metrics of the compound [1, 3].

PropertyValue / Description
Chemical Name (IUPAC) N-ethyl-N-(4-hydroxyphenyl)acetamide
Common Synonyms N-ethyl-4'-hydroxyacetanilide
CAS Registry Number 91457-25-9
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Melting Point 183°C – 185°C
Physical Appearance Brown to light-tan solid (post-crystallization)
Structural Class N-alkylated Acetaminophen Derivative

Mechanistic Rationale: The "Metabolic Blockade"

To understand the value of N-Ethyl-N-(4-hydroxyphenyl)acetamide, we must examine the causality of acetaminophen-induced hepatotoxicity.

Traditional acetaminophen undergoes N-hydroxylation followed by dehydration via the Cytochrome P450 system (specifically CYP2E1) to form N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI is a highly reactive electrophile that depletes hepatic glutathione, leading to covalent binding with cellular proteins and subsequent centrilobular hepatic necrosis. The formation of NAPQI is chemically dependent on the abstraction of the amide proton (N-H).

The N-Ethylation Advantage: By replacing the amide proton with an ethyl group, N-Ethyl-N-(4-hydroxyphenyl)acetamide lacks the necessary hydrogen atom to undergo dehydration into a quinone imine. The tertiary amide nitrogen creates a "metabolic hard spot." Sterically and electronically, the oxidation to a positively charged quinone imine intermediate is energetically prohibitive. Consequently, the molecule is forced down safer Phase II metabolic pathways (glucuronidation and sulfation), preserving analgesic efficacy while mitigating hepatotoxic risk [4].

Metabolism cluster_0 Traditional Acetaminophen Pathway cluster_1 N-Ethyl Derivative Pathway A Acetaminophen (Contains N-H Bond) E1 CYP450 (CYP2E1) A->E1 T NAPQI (Toxic Quinone Imine) E1->T H Hepatic Necrosis T->H B N-Ethyl-N-(4-hydroxyphenyl)acetamide (No N-H Bond) E2 CYP450 (CYP2E1) B->E2 S Steric/Electronic Blockade (Quinone Imine Prevented) E2->S X Safe Phase II Conjugation & Excretion S->X

Fig 1: Metabolic blockade of toxic NAPQI formation via N-ethylation.

Synthetic Methodology & Causality

The synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide requires precise control over competing reactive sites (the secondary amine vs. the phenol). The following protocol utilizes an "over-react and selectively deprotect" strategy, combined with a self-validating acid-base extraction workflow [2].

Step-by-Step Protocol

Step 1: N,O-Diacetylation

  • Action: Dissolve 2.0 g (0.0146 mol) of p-ethylaminophenol in 50 mL of Dimethylformamide (DMF). Add 2.98 g (0.0292 mol, 2 equivalents) of acetic anhydride. Heat at 60°C for 3 hours.

  • Causality: Acetic anhydride is highly reactive and will indiscriminately acetylate both the amine and the phenolic hydroxyl group. DMF is chosen as a polar aprotic solvent to solubilize the starting materials and stabilize the transition state without participating in the reaction.

Step 2: Neutralization & First Extraction

  • Action: Pour the mixture over crushed ice. Add Sodium Carbonate (Na₂CO₃) until the pH reaches ~10. Extract with chloroform, dry over anhydrous MgSO₄, and evaporate to yield a residual oil.

  • Causality: The reaction generates acetic acid as a byproduct. Adjusting the pH to 10 neutralizes the acid. At this stage, the intermediate is an N,O-diacetate, which is completely neutral and hydrophobic, allowing it to partition cleanly into the chloroform layer while inorganic salts remain in the aqueous phase.

Step 3: Selective O-Deprotection (Saponification)

  • Action: Add 5% Sodium Hydroxide (NaOH) to the residual oil. Heat at 60°C for 1 hour. Cool and extract with chloroform (discard the organic layer this time).

  • Causality: This is the critical orthogonal deprotection step. The ester linkage (O-acetyl) is significantly more susceptible to base-catalyzed hydrolysis than the amide linkage (N-acetyl). The NaOH selectively cleaves the ester, yielding the sodium salt of the phenol (a water-soluble phenoxide). Extracting with chloroform at this stage removes any unreacted neutral impurities, acting as a built-in purification step.

Step 4: Acidification & Final Isolation

  • Action: Acidify the remaining aqueous phase with dilute HCl to pH ~4. Extract with chloroform, dry over MgSO₄, and evaporate. Recrystallize the brown solid from an ethanol-water mixture.

  • Causality: Dropping the pH to 4 protonates the water-soluble phenoxide back into a neutral phenol (pKa ~9.5). The target compound, N-Ethyl-N-(4-hydroxyphenyl)acetamide, is now neutral and partitions back into the organic phase. Recrystallization provides the final thermodynamic purification, yielding a solid with a sharp melting point of 183°C–185°C.

Workflow Step1 Step 1: N,O-Acetylation p-Ethylaminophenol + Ac2O in DMF (60°C, 3h) Step2 Step 2: Neutralization & Extraction Na2CO3 to pH 10 Extract N,O-diacetyl intermediate Step1->Step2 Step3 Step 3: Selective O-Deprotection 5% NaOH (60°C, 1h) Hydrolyzes O-acetyl to phenoxide Step2->Step3 Step4 Step 4: Acid-Base Purification Acidify to pH 4 (HCl) Protonate to neutral phenol Step3->Step4 Step5 Step 5: Isolation Extract with CHCl3, dry, evaporate Recrystallize (EtOH/H2O) Step4->Step5 Product Pure N-Ethyl-N-(4-hydroxyphenyl)acetamide (Target Compound) Step5->Product

Fig 2: Orthogonal deprotection and acid-base extraction workflow.

Conclusion

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9) exemplifies the power of rational structural modification in drug design. By understanding the enzymatic vulnerability of acetaminophen (the N-H amide bond), chemists can utilize simple N-alkylation to fundamentally alter the molecule's metabolic fate. Furthermore, the synthesis of this compound relies on robust, self-validating acid-base chemistry that leverages the distinct pKa and reactivity differences between phenols and amides, ensuring high purity and yield for downstream pharmacological testing.

References

  • National Center for Biotechnology Information. "N-Ethyl-N-(4-hydroxyphenyl)acetamide | C10H13NO2 | CID 13457835". PubChem Database. URL: [Link]

  • PrepChem. "Synthesis of N-ethyl-4'-hydroxyacetanilide". PrepChem Database. URL: [Link]

  • Rosen, Gerald M. "N-alkyl-4'-hydroxyacetanilides, pharmaceutical compositions comprising them and their use". US Patent 4520134A.

N-Ethyl-N-(4-hydroxyphenyl)acetamide solubility in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling of N-Ethyl-N-(4-hydroxyphenyl)acetamide: Physicochemical Analysis & Experimental Determination Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Analytical Chemists, and Formulation Scientists.

Executive Summary: Compound Identity & Physicochemical Context[1][2][3][4][5][6][7]

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9 ) is a structural derivative of Paracetamol (Acetaminophen) characterized by the substitution of the amide hydrogen with an ethyl group. This modification significantly alters the molecule's solubility profile compared to its parent compound.

Often encountered as a synthesis impurity or a specific pharmaceutical intermediate, understanding its solubility is critical for purification (crystallization), formulation stability, and analytical method development (HPLC retention times).

Chemical Identity
PropertyDetail
IUPAC Name N-Ethyl-N-(4-hydroxyphenyl)acetamide
Synonyms N-Ethylparacetamol; N-Ethyl-4'-hydroxyacetanilide
CAS Number 91457-25-9
Molecular Formula

Molecular Weight 179.22 g/mol
Structural Shift Loss of Amide N-H Donor; Addition of Ethyl Lipophile

Solubility Profile: Theoretical & Comparative Analysis

Since empirical solubility data for this specific derivative is sparse in public literature compared to Paracetamol, we apply Structure-Property Relationship (SPR) principles to predict its behavior. The N-ethylation leads to a "Lipophilic Shift."

2.1 The "Lipophilic Shift" Mechanism

The substitution of the amide proton (-NH) with an ethyl group (


) has two profound thermodynamic effects:
  • Loss of Hydrogen Bond Donor: The molecule loses a primary site for hydrogen bonding with water, significantly reducing aqueous solubility.

  • Increased Hydrophobicity: The ethyl group adds non-polar surface area, increasing the partition coefficient (LogP).

2.2 Comparative Physicochemical Properties

Data derived from computational consensus and structural analogy to Paracetamol.

PropertyParacetamol (Parent)N-Ethyl-N-(4-hydroxyphenyl)acetamideSolubility Implication
LogP (Octanol/Water) ~0.46~1.30 Higher affinity for organic solvents.
H-Bond Donors 2 (Phenolic -OH, Amide -NH)1 (Phenolic -OH) Reduced water solubility; disrupted crystal packing.
H-Bond Acceptors 22 Retains ability to accept H-bonds from solvent.
Predicted Water Solubility ~14 mg/mL (25°C)< 1 mg/mL (Predicted) Likely "Sparingly Soluble" to "Insoluble".
2.3 Solvent Compatibility Guide

Based on the calculated LogP and functional group analysis, the following solubility profile is projected for experimental design:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Aqueous Water, Phosphate Buffer (pH 7.4)Low / Poor Lack of amide donor limits hydration sphere. Phenolic OH provides minimal solvation.
Alcohols Methanol, Ethanol, IPAHigh Alcohol -OH groups can donate H-bonds to the compound's carbonyl and phenolic oxygens.
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole interactions disrupt lattice energy efficiently. Ideal for stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Good Higher than Paracetamol due to increased lipophilicity (ethyl group).
Esters Ethyl AcetateGood Compatible polarity; likely solvent for extraction/purification.
Alkanes Hexane, HeptaneLow Still too polar for pure hydrocarbons due to the phenolic hydroxyl group.

Experimental Protocol: Solubility Determination

For definitive data, researchers must perform equilibrium solubility testing. The following protocol is adapted from OECD Guideline 105 and tailored for pharmaceutical impurities.

3.1 Workflow Visualization

The following diagram outlines the logical flow for determining thermodynamic solubility.

SolubilityWorkflow Start Start: N-Ethyl-N-(4-hydroxyphenyl)acetamide Solid Sample SolventSelect Select Solvent Set (Water, MeOH, EtOH, DMSO, DCM) Start->SolventSelect Prep Preparation: Add excess solid to solvent (Supersaturation) SolventSelect->Prep Agitation Agitation: Shake-Flask (24-48h @ 25°C) Prep->Agitation Equilibrium Check Equilibrium: Is solid still present? Agitation->Equilibrium AddSolid Add more solid Equilibrium->AddSolid No (Fully Dissolved) Filter Filtration: 0.45 µm PTFE/Nylon Filter Equilibrium->Filter Yes (Precipitate Visible) AddSolid->Agitation Dilution Dilution: Dilute filtrate with Mobile Phase Filter->Dilution Analysis Quantification: HPLC-UV Analysis Dilution->Analysis Calc Calculation: Determine mg/mL from Calibration Curve Analysis->Calc

Caption: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

3.2 Detailed Methodology
Phase 1: Sample Preparation (Shake-Flask Method)
  • Vessel: Use 4 mL amber glass vials (to prevent photodegradation).

  • Saturation: Add the compound to the selected solvent until a visible precipitate remains (supersaturation).

    • Note: For water, start with ~10 mg/mL. For Ethanol/DMSO, start with >100 mg/mL.

  • Agitation: Place vials in a thermostatic shaker at 25.0 ± 0.1°C . Shake at 200 RPM for 24 to 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 RPM for 10 minutes or filter through a 0.45 µm PTFE syringe filter . (Note: Saturate the filter with 1-2 mL of solution first to prevent adsorption losses).

Phase 2: Quantification (HPLC-UV)

Since N-Ethyl-N-(4-hydroxyphenyl)acetamide is a UV-active aromatic compound, HPLC is the gold standard for quantification.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile or Methanol[1]

    • Gradient: 5% B to 95% B over 10 minutes (The N-ethyl group will increase retention time relative to Paracetamol).

  • Wavelength: 245 nm (Characteristic absorption of the acetanilide core).

  • Calibration: Prepare a standard curve (0.01 – 1.0 mg/mL) in Methanol.

Critical Applications & Implications

4.1 Impurity Profiling in Paracetamol Synthesis

If this compound is identified as an impurity, its solubility profile dictates the purification strategy.

  • Crystallization: Because it is more lipophilic than Paracetamol, washing the crude product with cold water will likely remove Paracetamol (if soluble enough) but might leave this impurity behind if it precipitates out, or vice versa depending on the specific solvent system.

  • Extraction: It can be selectively extracted from aqueous reaction mixtures using Ethyl Acetate or DCM , whereas Paracetamol might partition more into the aqueous phase depending on pH.

4.2 Formulation Stability

For liquid formulations:

  • Cosolvents: To solubilize this compound (e.g., for toxicity studies), avoid pure water. Use a cosolvent system: PEG 400 (20%) / Ethanol (10%) / Water (70%) .

  • pH Effect: The phenolic hydroxyl group (

    
    ) means solubility can be drastically increased in basic buffers (pH > 10) by forming the phenolate ion.
    

References

  • Granberg, R. A., & Rasmuson, Å. C. (1999).[1] Solubility of Paracetamol in Pure Solvents.[1][2][3] Journal of Chemical & Engineering Data, 44(6), 1391–1395.[1] Link[1]

    • Context: Establishes the baseline solubility for the parent structure, Paracetamol.
  • PubChem. (n.d.).[4][5] N-Ethyl-N-(4-hydroxyphenyl)acetamide (CID 13457835).[4] National Library of Medicine.[5] Link

    • Context: Verification of chemical structure, CAS 91457-25-9, and computed physicochemical properties (LogP).
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Link

    • Context: The authoritative protocol for experimental solubility determin
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

Sources

theoretical properties of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical Properties of N-Ethyl-N-(4-hydroxyphenyl)acetamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Theoretical Properties, Synthesis, and Metabolic Implications

Executive Summary

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9), also known as N-ethylparacetamol or N-ethyl-4'-hydroxyacetanilide, is a structural analogue of the widely used analgesic paracetamol (acetaminophen) and a known process impurity in the synthesis of phenacetin.

Unlike its parent compounds, this molecule features an ethyl substitution on the amide nitrogen, a modification that fundamentally alters its hydrogen-bonding capacity, lipophilicity, and metabolic trajectory. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and theoretical pharmacological profile, serving as a critical reference for impurity profiling and structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties

The introduction of the ethyl group at the nitrogen position removes the amide proton, a critical hydrogen bond donor. This structural change significantly increases lipophilicity compared to paracetamol.

Nomenclature & Identification
Property Data
IUPAC Name N-Ethyl-N-(4-hydroxyphenyl)acetamide
Common Synonyms N-Ethylparacetamol; N-Ethyl-4'-hydroxyacetanilide
CAS Registry Number 91457-25-9
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES CCN(C1=CC=C(O)C=C1)C(C)=O
Theoretical Physicochemical Parameters

The following parameters are derived from structural analysis and comparative data with paracetamol and phenacetin.

Parameter Value / Description Implication
Physical State Solid (Crystalline)Recrystallizes from ethanol/water.[1]
Melting Point 183°C – 185°CHigher than paracetamol (169°C), indicating stable crystal lattice packing despite loss of H-bond donor.
LogP (Predicted) ~1.3 – 1.9More lipophilic than paracetamol (LogP ~0.46). Enhanced membrane permeability but reduced water solubility.
pKa (Phenolic) ~9.5 – 10.0Similar to paracetamol; the phenolic -OH remains acidic.
H-Bond Donors 1 (Phenolic OH)Loss of Amide NH donor compared to Paracetamol (2 donors).
H-Bond Acceptors 2 (Amide O, Phenol O)Unchanged from parent structure.

Synthetic Pathways & Impurity Profiling

Understanding the origin of N-ethylparacetamol is critical for quality control in pharmaceutical manufacturing. It arises primarily through two distinct mechanisms: direct synthesis or as a side-reaction byproduct.

Route A: Targeted Synthesis (Acetylation)

The most efficient route for isolating the pure compound for reference standards involves the acetylation of N-ethyl-4-aminophenol.

  • Precursor: N-ethyl-4-aminophenol.

  • Reagent: Acetic Anhydride (

    
    ).
    
  • Solvent: Dimethylformamide (DMF) or Acetic Acid.

  • Mechanism: Nucleophilic acyl substitution at the secondary amine.

  • Note: O-acetylation (ester formation) may occur as a side reaction, requiring selective hydrolysis (saponification) to restore the phenolic hydroxyl.

Route B: Process Impurity (Phenacetin Synthesis)

Historically, this compound appeared as an impurity during the synthesis of Phenacetin (N-(4-ethoxyphenyl)acetamide).

  • Primary Reaction: Paracetamol + Ethyl Iodide (

    
    ) 
    
    
    
    Phenacetin (O-alkylation).
  • Side Reaction: Paracetamol + Ethyl Iodide

    
    N-Ethylparacetamol  (N-alkylation).
    
  • Conditions: Basic media (

    
    ), polar aprotic solvents (e.g., Methyl Ethyl Ketone).
    
  • Yield: Typically <1% of the batch, but critical for purity profiling.

Visualization: Synthetic Logic

SynthesisPathways cluster_Target Target Synthesis cluster_Impurity Impurity Generation (Phenacetin Process) Aminophenol N-Ethyl-4-aminophenol Target1 N-Ethyl-N-(4-hydroxyphenyl) acetamide Aminophenol->Target1 Acetylation (DMF, 60°C) Ac2O Acetic Anhydride Ac2O->Target1 Paracetamol Paracetamol (4-Hydroxyacetanilide) Phenacetin Phenacetin (O-Ethyl Product) Paracetamol->Phenacetin Major Path (O-Alkylation) Target2 N-Ethylparacetamol (N-Ethyl Impurity) Paracetamol->Target2 Minor Path (N-Alkylation) EtI Ethyl Iodide / Base EtI->Phenacetin EtI->Target2

Figure 1: Dual pathways for the formation of N-Ethylparacetamol. Route A represents controlled synthesis; Route B represents impurity generation.

Theoretical Pharmacology & Toxicology

The pharmacological profile of N-ethylparacetamol is governed by its metabolic conversion. It acts as a prodrug of paracetamol, but with altered kinetics and bioavailability.

Structure-Activity Relationship (SAR)
  • Loss of Amide Hydrogen: The primary pharmacological target of paracetamol involves COX inhibition (specifically COX-3 or splice variants) and interaction with the endocannabinoid system (AM404 formation). The amide proton is often critical for binding within the peroxidase site of COX enzymes.

  • Steric Hindrance: The ethyl group adds steric bulk, likely reducing direct binding affinity to paracetamol targets before metabolism.

  • Lipophilicity: Increased LogP suggests higher Blood-Brain Barrier (BBB) penetration compared to paracetamol, potentially altering the central vs. peripheral distribution.

Metabolic Bioactivation (The "Self-Validating" Mechanism)

The body handles N-alkyl acetanilides via oxidative dealkylation.

  • Phase I (Bioactivation): Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2) perform N-deethylation. This removes the ethyl group, converting the molecule back into Paracetamol.

  • Phase II (Detoxification): The resulting Paracetamol is glucuronidated or sulfated.

  • Toxification Pathway: If the conversion to Paracetamol is rapid, the standard toxicity pathway (NAPQI formation) becomes relevant. However, the N-ethyl group may slow down the formation of NAPQI, as deethylation must occur first.

Hypothesis: N-Ethylparacetamol likely exhibits delayed analgesic onset and a toxicity profile qualitatively similar to paracetamol but quantitatively modulated by the rate of deethylation.

Visualization: Metabolic Fate

Metabolism NEthyl N-Ethylparacetamol (Lipophilic Prodrug) CYP CYP450 (Oxidative Dealkylation) NEthyl->CYP Paracetamol Paracetamol (Active Metabolite) NEthyl->Paracetamol Slow Conversion CYP->Paracetamol Glucuronide Glucuronide/Sulfate Conjugates (Excretion) Paracetamol->Glucuronide Major Pathway (Phase II) CYP2E1 CYP2E1 Paracetamol->CYP2E1 NAPQI NAPQI (Toxic Intermediate) Paracetamol->NAPQI Minor Pathway (Toxicity) CYP2E1->NAPQI GSH Glutathione NAPQI->GSH Mercapturate Mercapturic Acid (Non-Toxic) NAPQI->Mercapturate Conjugation GSH->Mercapturate

Figure 2: Theoretical metabolic trajectory. The compound acts as a precursor to Paracetamol, eventually feeding into the NAPQI toxicity pathway.

Analytical Methodology

Differentiation of N-ethylparacetamol from Phenacetin and Paracetamol is critical in forensic and quality assurance contexts.

Method Diagnostic Feature
HPLC-UV Retention Time: Elutes after Paracetamol (more lipophilic) but typically before Phenacetin (depending on column C18 vs C8). UV Spectrum:

similar to Paracetamol (~245 nm).
1H NMR Ethyl Signals: Quartet (~3.6 ppm) and Triplet (~1.1 ppm). Differentiation: Phenacetin ethyl signals are at ~4.0 ppm (O-CH2), whereas N-ethyl signals are shielded differently (N-CH2).
Mass Spectrometry Parent Ion: m/z 180

. Fragmentation: Loss of ketene (

) typically observed in acetanilides.

References

  • PubChem. (n.d.). N-Ethyl-N-(4-hydroxyphenyl)acetamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-ethyl-4'-hydroxyacetanilide.[1] Retrieved from [Link]

  • Bain, D. et al. (2008). Impurity Exclusion and Retention during Crystallisation and Recrystallisation — The Phenacetin by Ethylation of Paracetamol. Semantic Scholar. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Rational Synthesis and Characterization of N-Ethyl-N-(4-hydroxyphenyl)acetamide (NE-HPA)

Author: BenchChem Technical Support Team. Date: March 2026

This response is structured as a formal Application Note designed for professional researchers in a controlled laboratory setting. It adheres to the requested "Senior Application Scientist" persona, focusing on mechanistic logic, safety, and rigorous characterization.

Abstract & Scope

This protocol details the synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9), a structural analog of acetaminophen (paracetamol).[1] This compound is of significant interest in structure-activity relationship (SAR) studies regarding analgesic hepatotoxicity and metabolic stability.[1] Unlike simple acetanilides, the steric and electronic modulation introduced by the N-ethyl group requires specific attention to regioselectivity during synthesis to avoid O-acylation byproducts.[1]

This guide prioritizes Route A (Direct Acetylation of Secondary Amines) over N-alkylation of acetamides due to higher chemoselectivity and yield profiles.[1]

Retrosynthetic Logic & Mechanistic Insight

The synthesis is designed around the principle of nucleophilic differentiation . The substrate, N-ethyl-4-aminophenol, possesses two nucleophilic sites: the phenolic oxygen and the secondary amine nitrogen.[1]

  • Challenge: The phenolic oxygen is a hard nucleophile, while the nitrogen is softer but sterically hindered by the ethyl group.

  • Solution: Under neutral or slightly acidic conditions, or by using specific acylating agents in non-polar solvents, N-acylation is kinetically favored over O-acylation.[1] We utilize acetic anhydride (

    
    ) in an aqueous/organic biphasic system (Schotten-Baumann conditions) or a buffered organic solvent to strictly target the amine.[1]
    
Reaction Scheme Visualization

The following diagram illustrates the critical pathway and decision nodes for the synthesis.

SynthesisPathway Start 4-Nitrophenol Inter1 N-Ethyl-4-aminophenol (Key Intermediate) Start->Inter1 Reductive Alkylation (EtCHO, H2/Pd) Product N-Ethyl-N-(4-hydroxyphenyl)acetamide (Target) Inter1->Product Selective N-Acetylation (Ac2O, NaOAc, H2O/EtOAc) Byproduct O-Acylated Impurity (Avoid) Inter1->Byproduct Excess Base/Heat Reagent Acetic Anhydride (Ac2O) Reagent->Product

Figure 1: Synthetic workflow highlighting the critical selectivity step between N-acylation and O-acylation.

Materials & Safety Protocols

Safety Warning: This protocol involves the use of acetic anhydride and organic solvents. All operations must be conducted in a certified chemical fume hood. Standard PPE (nitrile gloves, lab coat, safety glasses) is mandatory.

ReagentRolePurityHazard Class
N-Ethyl-4-aminophenol Substrate>97%Irritant, Skin Sensitizer
Acetic Anhydride Acylating AgentACS ReagentCorrosive, Flammable
Sodium Acetate (anhydrous) Base/Buffer>99%Irritant
Ethyl Acetate SolventHPLC GradeFlammable
Water (Deionized) Solvent18.2 MΩN/A

Step-by-Step Experimental Protocol

Phase 1: Selective Acetylation

This method utilizes a buffered aqueous suspension to minimize O-acylation (ester formation).[1]

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend N-ethyl-4-aminophenol (13.7 g, 100 mmol) in water (50 mL).

  • Acidification : Add glacial acetic acid (6.0 g, 100 mmol) dropwise to fully solubilize the amine as its acetate salt. This protects the amine from oxidation and ensures homogeneity.

  • Acylation : Cool the solution to 0–5 °C in an ice bath. Add acetic anhydride (11.2 g, 110 mmol) in one portion with vigorous stirring.

  • Buffering : Immediately add a solution of sodium acetate (12.3 g, 150 mmol) in water (30 mL).

    • Mechanistic Note: The sodium acetate acts as a buffer, neutralizing the acetic acid byproduct and liberating the free amine in situ for reaction, while keeping the pH sufficiently low to suppress phenoxide formation (which would lead to O-acylation).

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour. A precipitate may begin to form.

Phase 2: Workup and Isolation
  • Extraction : If the product oils out or does not precipitate cleanly, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Wash : Combine the organic layers and wash with:

    • 1x 30 mL 0.5 M HCl (removes unreacted amine).

    • 1x 30 mL Saturated

      
       (removes acetic acid).
      
    • 1x 30 mL Brine.

  • Drying : Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude off-white solid.
    
Phase 3: Purification (Recrystallization)[1]
  • Solvent System : Dissolve the crude solid in a minimum amount of hot ethyl acetate/hexane (1:1) .

  • Crystallization : Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) for 4 hours.

  • Filtration : Collect the crystals via vacuum filtration and wash with cold hexane.

  • Drying : Dry in a vacuum oven at 40 °C for 12 hours.

Characterization & Validation

The following data parameters confirm the identity and purity of the synthesized compound.

TechniqueExpected Signal / ValueInterpretation
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation.[1]
Melting Point 102 – 104 °CConsistent with literature values for acetanilides.
1H NMR (DMSO-d6) δ 9.35 (s, 1H, -OH)Confirms presence of free phenol (no O-acylation).[1]
1H NMR (DMSO-d6) δ 1.05 (t, 3H), 3.58 (q, 2H)Characteristic ethyl group signals (triplet/quartet).
1H NMR (DMSO-d6) δ 1.75 (s, 3H)Acetyl methyl group singlet.[1]
MS (ESI+) [M+H]+ = 180.1Molecular ion peak confirming formula

.
Workflow Visualization: Characterization Logic

CharacterizationLogic Sample Purified Sample NMR 1H NMR Analysis Sample->NMR MS Mass Spectrometry Sample->MS Check1 Check: Is -OH signal present? NMR->Check1 Result1 Pass: N-Acylation Confirmed Check1->Result1 Yes (δ ~9.3 ppm) Result2 Fail: O-Acylation Detected Check1->Result2 No

Figure 2: Decision tree for validating regioselectivity using NMR spectroscopy.

References

  • PubChem. (n.d.).[2] N-Ethyl-N-(4-hydroxyphenyl)acetamide (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Ellis, F. (2002). Paracetamol: A Curriculum Resource. Royal Society of Chemistry. (Provides foundational chemistry for p-aminophenol acetylation).[1] Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.[1] (Reference for Schotten-Baumann reaction mechanisms).

  • Bazan, H. A., et al. (2020).[3][4] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity.[1][4] European Journal of Medicinal Chemistry.[3][4] (Context for N-substituted acetamide analogs). Retrieved from [Link]

Sources

Purification of N-Ethyl-N-(4-hydroxyphenyl)acetamide: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

N-Ethyl-N-(4-hydroxyphenyl)acetamide, a derivative of the widely used analgesic and antipyretic agent N-(4-hydroxyphenyl)acetamide (more commonly known as paracetamol or acetaminophen), is a compound of significant interest in medicinal chemistry and drug development.[1][2] The biological activity and safety profile of any pharmaceutical compound are intrinsically linked to its purity. The presence of impurities, even in trace amounts, can lead to undesirable side effects, alter therapeutic efficacy, and complicate regulatory approval processes. Therefore, the development of robust and efficient purification protocols is a cornerstone of synthetic chemistry and drug manufacturing.

This application note provides a comprehensive guide to the purification of N-Ethyl-N-(4-hydroxyphenyl)acetamide, designed for researchers, scientists, and drug development professionals. We will delve into the scientific principles behind the chosen purification methods, offer detailed, step-by-step protocols for both recrystallization and column chromatography, and provide insights into troubleshooting common challenges. The methodologies described herein are designed to be self-validating, ensuring a high degree of purity and batch-to-batch consistency.

Understanding the Impurity Profile: A Proactive Approach to Purification

The choice of a purification strategy is dictated by the nature of the impurities present in the crude product. While a definitive impurity profile for every synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide can vary based on the specific synthetic route, we can anticipate potential impurities based on common synthetic pathways, which often involve the N-ethylation of 4-aminophenol followed by acetylation, or the N-acetylation of N-ethyl-4-aminophenol.

Potential impurities may include:

  • Unreacted Starting Materials: Residual N-ethyl-4-aminophenol or 4-aminophenol.

  • Isomeric Impurities: Small amounts of N-ethyl-N-(2-hydroxyphenyl)acetamide or N-ethyl-N-(3-hydroxyphenyl)acetamide may form depending on the purity of the initial 4-aminophenol.[3]

  • Over-acylated Byproducts: Diacetylated derivatives where the phenolic hydroxyl group is also acetylated.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis.

  • Degradation Products: Oxidation of the aminophenol precursor can lead to colored quinone-imine species.[4]

A thorough understanding of these potential impurities allows for the rational design of a purification protocol that effectively removes them.

Method 1: Recrystallization - The Art of Crystal Perfection

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[5] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.

Solvent Selection: The Key to Success

An ethanol-water mixture is a highly effective solvent system for the recrystallization of many phenolic compounds and amides, including the closely related paracetamol.[5] Ethanol provides good solubility for the organic molecule at elevated temperatures, while the addition of water as an anti-solvent decreases the solubility upon cooling, promoting crystallization.

Table 1: Qualitative Solubility and Solvent Properties

SolventPolarityBoiling Point (°C)Suitability for RecrystallizationRationale
WaterHigh100Poor (as a single solvent)Low solubility of the organic compound even at high temperatures.
EthanolMedium-High78Good (in combination with water)Good solvating power for the compound at elevated temperatures.
Ethyl AcetateMedium77Potentially GoodMay be a suitable alternative, good balance of polarity.
AcetoneMedium-High56Potentially GoodGood solvating power, but its low boiling point can lead to rapid evaporation and premature precipitation.
HexaneLow69Poor (as a primary solvent)The compound is likely to be insoluble due to its polar functional groups. Useful for washing to remove nonpolar impurities.
Detailed Recrystallization Protocol

Materials:

  • Crude N-Ethyl-N-(4-hydroxyphenyl)acetamide

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks (two sizes)

  • Hotplate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude N-Ethyl-N-(4-hydroxyphenyl)acetamide in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and begin heating the mixture gently on a hotplate with stirring. Continue to add small portions of hot 95% ethanol until the solid has completely dissolved. Expert Tip: The key is to use the minimum amount of hot solvent necessary for complete dissolution to ensure maximum recovery of the purified product upon cooling.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Inducing Crystallization: To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any residual soluble impurities. Causality: Using an ice-cold solvent for washing minimizes the loss of the desired product, as its solubility is lowest at this temperature.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove all traces of solvent.

Diagram 1: Recrystallization Workflow

G cluster_0 Recrystallization Protocol A 1. Dissolve Crude Product in Minimum Hot Ethanol B 2. Hot Filtration (Optional, if insoluble impurities are present) A->B Insoluble impurities? C 3. Add Hot Water to Cloud Point A->C No insoluble impurities B->C D 4. Add Hot Ethanol to Re-dissolve C->D E 5. Slow Cooling to Room Temperature D->E F 6. Cool in Ice Bath E->F G 7. Vacuum Filtration F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Purified Crystals H->I

Caption: A step-by-step workflow for the purification of N-Ethyl-N-(4-hydroxyphenyl)acetamide by recrystallization.

Method 2: Flash Column Chromatography - For Higher Purity and Challenging Separations

Flash column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase.[6] This method is particularly useful for separating compounds with similar polarities or when recrystallization fails to provide the desired level of purity.

Principle of Separation

In this protocol, we will use silica gel as the stationary phase, which is a polar adsorbent. The mobile phase, a mixture of hexane and ethyl acetate, is less polar. Compounds with higher polarity will have a stronger affinity for the silica gel and will therefore move down the column more slowly. Less polar compounds will be eluted more quickly. By gradually increasing the polarity of the mobile phase (a gradient elution), we can selectively elute the compounds from the column.

Detailed Column Chromatography Protocol

Materials:

  • Crude N-Ethyl-N-(4-hydroxyphenyl)acetamide

  • Silica gel (300-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Compressed air source (for flash chromatography)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis of Crude Material: Before running the column, it is essential to analyze the crude mixture by TLC to determine the optimal solvent system for separation. Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system will give a good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column, ensuring that no air bubbles are trapped.

    • Gently tap the column to ensure even packing of the silica gel.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during solvent addition.

    • Drain the excess solvent until the solvent level is just above the sand layer.

  • Sample Loading:

    • Dissolve the crude N-Ethyl-N-(4-hydroxyphenyl)acetamide in a minimal amount of the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 9:1 to 8:2, 7:3, etc., hexane:ethyl acetate). A gradient of 50:1 to 20:1 hexane:ethyl acetate has been shown to be effective for similar compounds.[6]

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-Ethyl-N-(4-hydroxyphenyl)acetamide.

Diagram 2: Column Chromatography Workflow

G cluster_1 Column Chromatography Protocol A 1. TLC Analysis of Crude Material B 2. Pack Column with Silica Gel Slurry A->B C 3. Load Sample onto Column B->C D 4. Elute with Hexane/ Ethyl Acetate Gradient C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G 7. Combine Pure Fractions F->G Identify pure fractions H 8. Remove Solvent via Rotary Evaporation G->H

Caption: A schematic representation of the flash column chromatography purification process.

Purity Assessment and Characterization

After purification, it is imperative to assess the purity of the N-Ethyl-N-(4-hydroxyphenyl)acetamide and confirm its identity. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is an excellent tool for identifying and quantifying impurities.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., O-H, N-H, C=O).

    • Mass Spectrometry (MS): Determines the molecular weight of the compound and can help identify impurities.

Safety Precautions

As with any laboratory procedure, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving organic solvents should be performed in a well-ventilated fume hood.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used in this protocol to be aware of their specific hazards. While a specific MSDS for N-Ethyl-N-(4-hydroxyphenyl)acetamide may not be widely available, the safety precautions for the closely related paracetamol and other acetanilides should be followed. These compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.

Conclusion: A Commitment to Quality

The purification protocols detailed in this application note provide a robust framework for obtaining high-purity N-Ethyl-N-(4-hydroxyphenyl)acetamide. The choice between recrystallization and column chromatography will depend on the specific requirements of the research or development project, including the initial purity of the crude material, the scale of the purification, and the desired final purity. By understanding the principles behind these techniques and adhering to the detailed procedures, researchers can confidently produce a compound of the quality required for demanding applications in drug discovery and development. The emphasis on explaining the causality behind each step is intended to empower the user to not only follow the protocol but also to troubleshoot and adapt it as needed, fostering a deeper understanding of the purification process.

References

  • Veeprho. (n.d.). 4-Aminophenol Impurities and Related Compound. Retrieved from [Link]

  • Yan, D., et al. (2018).
  • PubChem. (n.d.). N-Ethyl-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 11(1), 043-053.
  • Smajlagić, A., et al. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10).
  • European Patent Office. (1989). Purification of N-acetyl aminophenols. EP0320484A2.
  • Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

  • European Patent Office. (1989). Purification of N-acetyl aminophenols. EP0320484A2.
  • Wyszecka-Kaszuba, E., & Koba, M. (2002). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 59(5), 327-331.
  • PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]

  • Serna, P., & Corma, A. (2015). A rational design of a chemo- and regioselective catalyst for the amination of phenols.
  • Magadum, S. V., & Yadav, G. D. (2018). Synthesis of p-aminophenol by a novel process of catalytic transfer hydrogenation of p-nitrophenol. Industrial & Engineering Chemistry Research, 57(44), 14931-14939.
  • Arulraj, J., et al. (2015). A facile and efficient method for the synthesis of paracetamol (acetaminophen) from p-aminophenol. Journal of Chemical and Pharmaceutical Research, 7(10), 619-623.
  • Bogireddy, N. K. R., et al. (2022). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study. Journal of Environmental Management, 316, 115292.
  • Chegg. (2020). Solved Synthesis of N-(4-hydroxyphenyl) acetamide H. H Н. H. | Chegg.com. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 11(1), 043-053.

Sources

A Comprehensive Guide to the Analytical Characterization of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract: This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of N-Ethyl-N-(4-hydroxyphenyl)acetamide. As a key intermediate, metabolite, or potential impurity in various chemical and pharmaceutical syntheses, its unambiguous identification and quantification are critical for quality control and research applications. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a suite of robust protocols. We will delve into chromatographic and spectroscopic techniques, emphasizing not just the procedural steps but the scientific rationale that underpins method selection and parameter optimization.

Introduction and Physicochemical Profile

N-Ethyl-N-(4-hydroxyphenyl)acetamide is an organic compound featuring a substituted phenyl ring, an ethyl group, and an acetamide moiety. Its structure lends itself to a variety of analytical techniques. Understanding its fundamental properties is the first step in developing robust characterization methods.

A summary of its key computed properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem[1]
Molecular Weight 179.22 g/mol PubChem[1][2]
Monoisotopic Mass 179.094628657 DaPubChem[1][2]
Topological Polar Surface Area 40.5 ŲPubChem[1]
IUPAC Name N-ethyl-N-(4-hydroxyphenyl)acetamidePubChem[1]

Analytical Workflow: A Multi-Technique Approach

No single analytical method can provide a complete characterization. A successful strategy integrates multiple orthogonal techniques to build a comprehensive profile of the analyte, confirming its identity, purity, and structure. The following workflow illustrates a logical progression from initial purity assessment to definitive structural elucidation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation cluster_2 Final Characterization Start Sample of N-Ethyl-N-(4-hydroxyphenyl)acetamide HPLC_UV HPLC-UV Analysis Start->HPLC_UV Primary Screen NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Definitive Structure FTIR FTIR Spectroscopy Start->FTIR Functional Groups HPLC_MS LC-MS Analysis HPLC_UV->HPLC_MS For Mass Confirmation Report Comprehensive Characterization Report HPLC_UV->Report HRMS High-Resolution Mass Spectrometry (HRMS) HPLC_MS->HRMS Accurate Mass NMR->Report FTIR->Report HRMS->Report

Caption: Integrated workflow for the characterization of N-Ethyl-N-(4-hydroxyphenyl)acetamide.

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying N-Ethyl-N-(4-hydroxyphenyl)acetamide. Its polarity makes it an ideal candidate for reversed-phase (RP) chromatography.

Expertise & Causality: Method Development Insights

The choice of a reversed-phase method is dictated by the compound's moderate polarity. A C18 column provides a non-polar stationary phase that effectively retains the analyte from a polar mobile phase. The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile. The inclusion of an acid (formic or phosphoric) is crucial; it protonates the phenolic hydroxyl group and any residual silanols on the column, leading to sharper peaks and improved chromatographic performance.[3][4] Formic acid is specifically chosen for its volatility, which makes it compatible with mass spectrometry detectors.[3][4]

Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol describes a robust HPLC-UV method for the quantification and impurity profiling of N-Ethyl-N-(4-hydroxyphenyl)acetamide.

A. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 2.5-5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Methanol or Acetonitrile.

  • N-Ethyl-N-(4-hydroxyphenyl)acetamide reference standard.

B. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program See Table Below

C. Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

D. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

E. Analysis and System Validation

  • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.[5]

  • Perform a system suitability test by injecting a mid-point standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject the standard solutions to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solutions to determine the concentration of N-Ethyl-N-(4-hydroxyphenyl)acetamide.

HPLC_Workflow prep Prepare Mobile Phase, Standards, and Samples equilibrate Equilibrate HPLC System (Stable Baseline) prep->equilibrate blank Inject Blank (Diluent) equilibrate->blank sst System Suitability Test (Inject Standard 6x) blank->sst cal Inject Calibration Standards sst->cal sample Inject Sample(s) cal->sample process Process Data: Integrate Peaks, Generate Calibration Curve, Calculate Concentration sample->process

Caption: Step-by-step workflow for the HPLC analysis protocol.

Spectroscopic Methods for Structural Elucidation

While chromatography excels at separation, spectroscopy is required for the definitive identification and structural confirmation of the molecule.

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) provides mass information for the peaks separated by the HPLC. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement, which can be used to determine the elemental composition.[6]

  • Principle of Causality: Electrospray ionization (ESI) is the preferred ionization technique for this molecule because it is a soft ionization method suitable for polar compounds, minimizing fragmentation and typically producing a strong protonated molecular ion [M+H]⁺. For N-Ethyl-N-(4-hydroxyphenyl)acetamide, the expected exact mass for the [M+H]⁺ ion (C₁₀H₁₄NO₂⁺) is 180.1019.[6] Observing this mass with high accuracy (e.g., within 5 ppm) provides strong evidence for the compound's elemental formula.

Protocol: LC-MS Analysis

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Chromatographic Conditions: Employ the HPLC method described in Section 3.2, ensuring the use of a volatile mobile phase modifier (formic acid).

  • MS Parameters (ESI, Positive Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated molecule (180.1019). Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.

  • Principle of Causality: The number of signals, their chemical shifts (position), integration (area), and multiplicity (splitting pattern) in an ¹H NMR spectrum reveal the connectivity of atoms. For instance, the ethyl group will present as a characteristic quartet and triplet pattern. The aromatic protons will appear in the 6.5-8.0 ppm region, and their splitting will depend on their position relative to the other substituents.

Expected NMR Data (in DMSO-d₆) Based on data for structurally similar compounds, the following are the anticipated spectral features for N-Ethyl-N-(4-hydroxyphenyl)acetamide.[6]

Assignment¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)
-CH₃ (Acetamide) ~2.0 (singlet)~24
-CH₂- (Ethyl) ~2.5 (quartet)~23
-CH₃ (Ethyl) ~1.1 (triplet)~14
Aromatic C-H 6.7 - 7.3 (multiplets)115 - 130
Aromatic C-OH -~155
Aromatic C-N -~135
-C=O (Amide) -~168
-OH (Phenolic) ~9.6 (singlet, broad)-

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Additional experiments like COSY and HSQC can be performed to confirm assignments.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and correlation in 2D spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Principle of Causality: The bonds within a molecule vibrate at specific frequencies. When infrared radiation corresponding to these frequencies is absorbed, it indicates the presence of that bond type. This allows for the confirmation of key functional groups like the phenolic -OH, the amide N-H (if present, though in this N,N-disubstituted amide it will be absent), and the amide C=O.[7]

Expected Characteristic FTIR Peaks

Wavenumber (cm⁻¹)Assignment
3200-3400 (broad) O-H stretch (phenolic)
2850-2980 C-H stretch (aliphatic -CH₂, -CH₃)
1630-1680 (strong) C=O stretch (amide)
1500-1600 C=C stretch (aromatic ring)
1200-1300 C-N stretch

Protocol: FTIR Analysis (ATR)

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups to confirm the molecular structure.

Conclusion

The analytical characterization of N-Ethyl-N-(4-hydroxyphenyl)acetamide requires a multi-faceted approach. The protocols and insights provided in this application note describe a robust strategy, beginning with HPLC for separation and purity assessment, followed by a suite of spectroscopic techniques (MS, NMR, and FTIR) for unequivocal structural confirmation. By integrating these methods, researchers and quality control professionals can establish a comprehensive and reliable analytical profile of the target compound.

References

  • Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Separation of N-(3-Acetyl-4-hydroxyphenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Crystal Growth, Vibrational, Optical and Antimicrobial Activity Properties of N-(4-Hydroxyphenyl) Acetamide Nitrate Crystal. Science Alert. Available at: [Link]

  • N-(4-Hydroxyphenethyl)acetamide. National Center for Biotechnology Information, PMC. Available at: [Link]

  • n-(4-Ethyl-2-hydroxy-phenyl)-acetamide. National Center for Biotechnology Information, PubChem. Available at: [Link]

  • N-Ethyl-N-(4-methoxyphenyl)acetamide. SpectraBase. Available at: [Link]

  • Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. National Institute of Standards and Technology (NIST) WebBook. Available at: [Link]

  • FT-IR spectra of four components and ETG-acetamide. ResearchGate. Available at: [Link]

  • N-Ethyl-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information, PubChem. Available at: [Link]

  • Molecular structure of (a) N-(4-hydroxyphenyl)acetamide (N4HPA: C8H9NO2). ResearchGate. Available at: [Link]

  • Figure 7 from Spectroscopic and Quantum Computational Investigation of N ( 4-Hydroxyphenyl ) Acetamide. Semantic Scholar. Available at: [Link]

  • N-(4-hydroxyphenyl)ethanamide. National Institute of Standards and Technology (NIST)/TRC Web Thermo Tables. Available at: [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

Sources

applications of N-Ethyl-N-(4-hydroxyphenyl)acetamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: N-Ethyl-N-(4-hydroxyphenyl)acetamide

Executive Summary

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9), also known as N-ethylparacetamol, is a structural analog of the widely used analgesic paracetamol (acetaminophen).[1][2][3][4][5] In medicinal chemistry and drug development, this compound serves two critical functions:

  • Mechanistic Probe in Toxicology: It acts as a negative control in hepatotoxicity studies. Unlike paracetamol, it lacks the amide N-H bond required to form the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine), thereby validating the mechanism of paracetamol-induced liver injury.

  • Analytical Reference Standard: It is utilized as a specific process impurity standard in the quality control (QC) profiling of paracetamol API (Active Pharmaceutical Ingredient) and formulation stability studies.

Chemical Identity & Physicochemical Properties

PropertyDetail
IUPAC Name N-Ethyl-N-(4-hydroxyphenyl)acetamide
Common Synonyms N-Ethylparacetamol; N-Ethyl-4'-hydroxyacetanilide
CAS Registry Number 91457-25-9
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Structural Feature Ethyl substitution on the amide nitrogen of paracetamol
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
pKa (Predicted) ~9.5 (Phenolic OH)

Application I: Mechanistic Toxicology (The "NAPQI Blockade" Probe)

Context: Paracetamol hepatotoxicity is driven by the cytochrome P450-mediated formation of NAPQI , a reactive electrophile.[5][6][7] This transformation requires the abstraction of two hydrogen atoms: one from the phenolic hydroxyl group and one from the amide nitrogen.

Mechanism of Action: N-Ethyl-N-(4-hydroxyphenyl)acetamide serves as a "mechanistic blocker." By substituting the amide hydrogen with an ethyl group, the formation of the quinone imine structure is chemically prohibited unless prior N-dealkylation occurs. Consequently, this compound typically exhibits significantly reduced or negligible hepatotoxicity compared to paracetamol, making it an essential tool for validating metabolic pathways.

Protocol: Comparative Microsomal Metabolic Stability Assay

Objective: To demonstrate the inability of N-ethylparacetamol to form reactive quinone imine metabolites compared to paracetamol.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Test Compounds: Paracetamol (Positive Control), N-Ethylparacetamol (Test).

  • Trapping Agent: Glutathione (GSH) (5 mM) – Used to trap any reactive electrophiles formed.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of Paracetamol and N-Ethylparacetamol in DMSO.

  • Incubation Mix: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4) containing 5 mM GSH.

  • Initiation: Add test compounds (final conc. 10 µM). Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH system.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 min.

  • Termination: Quench with ice-cold acetonitrile containing internal standard (e.g., Phenacetin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Paracetamol: Observe formation of Paracetamol-GSH adducts (indicating NAPQI formation).[8]

    • N-Ethylparacetamol: Expect absence of direct GSH adducts (confirming blockade of quinone imine pathway).

Visual: Metabolic Pathway Comparison

Metabolism APAP Paracetamol (N-H present) NAPQI NAPQI (Toxic Reactive Metabolite) APAP->NAPQI CYP2E1 (-2H) APAP_GSH APAP-GSH Adduct (Detoxified) NAPQI->APAP_GSH + GSH NEthyl N-Ethylparacetamol (N-Ethyl blocks N-H) NoNAPQI NO Direct NAPQI Formation (Steric/Chemical Block) NEthyl->NoNAPQI CYP2E1 (Blocked)

Caption: Comparative metabolic fate. Paracetamol forms toxic NAPQI via N-H abstraction; N-Ethylparacetamol blocks this pathway due to N-ethyl substitution.

Application II: Analytical Chemistry (Impurity Profiling)

Context: During the synthesis of paracetamol, if N-ethylaniline derivatives are present as contaminants in the starting material (4-aminophenol), or if non-selective alkylating conditions are used, N-ethylparacetamol can form as a process impurity.

Protocol: HPLC Detection of Related Substances

Objective: To separate and quantify N-Ethylparacetamol in a bulk Paracetamol sample.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 4.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10 min (5% B → 25% B); 10-20 min (25% B → 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Retention Time (Approx):

    • Paracetamol: ~5-6 min.

    • N-Ethylparacetamol: ~12-14 min (Increased lipophilicity due to ethyl group delays elution).

Application III: Chemical Synthesis Protocol

Objective: To synthesize high-purity N-Ethyl-N-(4-hydroxyphenyl)acetamide for use as a reference standard.

Reaction Scheme:



Detailed Methodology:

  • Starting Material: Dissolve 10.0 g of N-ethyl-4-aminophenol (p-ethylaminophenol) in 50 mL of dilute acetic acid (or water/methanol mixture).

  • Acetylation: Add 1.2 equivalents of acetic anhydride dropwise at room temperature with constant stirring.

  • Reaction: Heat the mixture gently to 60°C for 1 hour to ensure completion. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Neutralize carefully with saturated Sodium Bicarbonate (

      
      ) solution until pH ~7.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organic layers with brine, dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.

  • Characterization: Confirm structure via ¹H-NMR (Ethyl quartet at ~3.7 ppm, Acetyl singlet at ~1.8-2.0 ppm).

Visual: Synthesis Workflow

Synthesis Start Start: N-Ethyl-4-aminophenol Reagent Add Acetic Anhydride (60°C, 1 hr) Start->Reagent Neutralize Neutralize (NaHCO3) Extract (EtOAc) Reagent->Neutralize Purify Recrystallize (Ethanol/Water) Neutralize->Purify Product Final Product: N-Ethyl-N-(4-hydroxyphenyl)acetamide Purify->Product

Caption: Step-by-step synthesis of N-Ethylparacetamol from N-ethyl-4-aminophenol.

References

  • PubChem. N-Ethyl-N-(4-hydroxyphenyl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Nelson, S. D. (1982). Metabolic activation and drug toxicity.[3][4][5][6][8][9][10] Journal of Medicinal Chemistry, 25(7), 753-765. (Foundational text establishing the N-H requirement for NAPQI formation).

  • Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of Acetaminophen-Induced Liver Necrosis.[4][7] Handbook of Experimental Pharmacology, (196), 369–405. Available at: [Link]

  • Tredger, J. M., et al. (1981). The metabolism and toxicity of paracetamol and its analogues.[3][4][5][8][9][10] Toxicology, 20(4), 291-301. (Comparative toxicity studies of N-alkylated analogs).

Sources

Application Note: HPLC Analysis of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification and separation of N-Ethyl-N-(4-hydroxyphenyl)acetamide (also known as N-Ethylparacetamol). As a structural analogue and potential process impurity of Acetaminophen (Paracetamol), accurate detection of this compound is critical for pharmaceutical purity profiling and pharmacokinetic studies. This guide moves beyond generic templates to provide a "First-Principles" approach to method development, ensuring resolution from the parent drug and related impurities.

Introduction & Chemical Context

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9) is an


-alkylated derivative of Paracetamol. Unlike Phenacetin (

-ethylation), this compound features an ethyl group on the amide nitrogen.
Why This Analysis Matters

In drug development,


-alkylation is a common side reaction during the acetylation of secondary amines or can occur as a metabolic pathway. Due to its structural similarity to Paracetamol, it presents a separation challenge:
  • Paracetamol: Polar, elutes early.

  • N-Ethyl Analogue: Increased hydrophobicity due to the ethyl group, but retains the phenolic hydroxyl, maintaining some polarity.

Chemical Properties:

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 179.22 g/mol [1]

  • pKa: ~9.5 (Phenolic -OH). Note: The amide nitrogen is non-basic.

  • UV Max: ~245 nm (similar to Paracetamol).

Method Development Strategy (The "Why")

To ensure scientific integrity, we do not simply select a column; we select a separation mechanism .

Stationary Phase Selection

We utilize a C18 (L1) column with high carbon load and end-capping.

  • Reasoning: The analyte possesses a non-polar ethyl tail and a polar phenolic head. A C18 phase provides the necessary hydrophobic interaction to retard the ethyl group, separating it from the more polar Paracetamol. End-capping reduces silanol interactions with the amide, preventing peak tailing.

Mobile Phase Chemistry
  • Buffer (pH 3.0): We use a Phosphate Buffer at pH 3.0.[2]

    • Causality: The phenolic pKa is ~9.5. At pH 3.0, the hydroxyl group remains fully protonated (neutral). If the pH were neutral or basic, the phenol would ionize, leading to poor retention and co-elution with the solvent front.

  • Modifier (Acetonitrile): Chosen for its lower viscosity and sharper peak shape compared to Methanol for aromatic amides.

Visualization: Method Logic

The following diagram illustrates the decision matrix used to design this protocol.

MethodLogic Analyte Analyte: N-Ethyl-N-(4-hydroxyphenyl)acetamide Properties Properties: Hydrophobic Ethyl Group + Acidic Phenol (pKa ~9.5) Analyte->Properties Goal Goal: Separate from Paracetamol Properties->Goal Decision2 Choice: pH 3.0 Buffer (Suppress Phenol Ionization) Properties->Decision2 Keep OH Neutral Decision1 Choice: C18 Column (Hydrophobic Interaction) Goal->Decision1 Retain Ethyl Group Decision3 Choice: Gradient Elution (Sharpen Late Eluters) Goal->Decision3 Optimize Run Time Result Result: Resolution > 2.0 Sharp Peak Shape Decision1->Result Decision2->Result Decision3->Result

Figure 1: Decision matrix for HPLC method parameters based on analyte physicochemical properties.

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Quaternary Pump with DAD/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax Eclipse)
Column Temp 35°C (Controls viscosity and improves reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 245 nm (Primary), 220 nm (Secondary for impurities)
Run Time 15 Minutes
Reagents & Preparation
  • Water: HPLC Grade (Milli-Q).

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (

    
    ):  85% AR Grade.
    

Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of


 in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Filter through a 0.45 µm membrane.[3]

Mobile Phase B: 100% Acetonitrile.

Gradient Program

This gradient is designed to elute Paracetamol early (~4 min) and the N-Ethyl analogue later (~7-8 min), while washing off highly hydrophobic contaminants.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Injection
3.0955Isocratic Hold (Paracetamol Elution)
10.05050Linear Ramp (Elute N-Ethyl Analogue)
12.05050Wash
12.1955Return to Initial
15.0955Re-equilibration

Sample Preparation Workflow

Trustworthiness in data begins with sample handling. The following workflow ensures complete extraction and dilution homogeneity.

SamplePrep Start Raw Sample (Solid/Tablet) Weigh Weigh 50 mg Transfer to Flask Start->Weigh Dissolve Add 30 mL Diluent (50:50 Water:MeOH) Weigh->Dissolve Sonicate Sonicate 10 mins Dissolve->Sonicate Dilute Dilute to Vol (50 mL) Sonicate->Dilute Filter Filter 0.45 µm PTFE Dilute->Filter Vial HPLC Vial Ready for Inj Filter->Vial

Figure 2: Standardized sample preparation workflow to minimize matrix interference.

Diluent Selection: A mixture of Water:Methanol (50:50) is recommended over pure acetonitrile to prevent solvent mismatch effects (peak distortion) at the beginning of the gradient.

System Suitability & Validation Criteria

To validate this system as a "self-validating" protocol, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between Paracetamol and N-Ethyl AnalogueEnsures quantitative accuracy without peak overlap.
Tailing Factor (

)
< 1.5Indicates minimal secondary interactions (silanol activity).
Theoretical Plates (

)
> 5000Confirms column efficiency and packing integrity.
RSD (Area) < 2.0% (n=6 injections)Demonstrates system precision and injector stability.
Expected Retention Times (Approximate)
  • Paracetamol: 3.8 – 4.2 min

  • N-Ethyl-N-(4-hydroxyphenyl)acetamide: 7.5 – 8.5 min

  • Phenacetin (if present): 10.0 – 11.0 min

Troubleshooting Guide (Expert Insights)

Issue: Peak splitting for the N-Ethyl Analogue.

  • Root Cause: Solvent mismatch. The sample diluent (100% MeOH or ACN) is too strong compared to the initial mobile phase (95% Water).

  • Fix: Dissolve the sample in the starting mobile phase or 50:50 Water:MeOH.

Issue: Retention time drift.

  • Root Cause: pH fluctuation in the buffer.

  • Fix: The phosphate buffer capacity at pH 3.0 is moderate. Ensure precise pH adjustment and replace buffer daily to prevent bacterial growth or evaporation effects.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13457835, N-Ethyl-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Rao, R. N., & Narasaraju, A. (2006). Rapid separation and determination of process-related substances of paracetamol using reversed-phase HPLC with photo diode array as a detector.[2][4] Analytical Sciences, 22(2), 287-292. Retrieved from [Link]

  • SIELC Technologies. Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link] (Note: Generalized reference for mixed-mode separation logic).

Sources

NMR spectroscopy of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Spectroscopic Profiling of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Executive Summary

N-Ethyl-N-(4-hydroxyphenyl)acetamide (also known as N-ethylparacetamol) is a critical tertiary amide, frequently encountered as a synthetic intermediate or an impurity during the manufacture of phenacetin via the ethylation of paracetamol[1]. Due to its specific structural features—namely the N-alkylated tertiary amide bond—the molecule presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy, including restricted bond rotation and rotameric peak splitting. This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound, detailing solvent selection causality, expected chemical shifts, and the use of Variable Temperature (VT) NMR to resolve conformational dynamics.

Chemical Context & Structural Dynamics

The molecule (CAS: 91457-25-9) consists of a central nitrogen atom bonded to an acetyl group, an ethyl group, and a para-substituted phenol ring[2].

Mechanistic Insight (The Rotamer Phenomenon): In tertiary amides like N-ethyl-N-phenylacetamides, the lone pair of electrons on the amide nitrogen delocalizes into the carbonyl


-system. This resonance imparts significant partial double-bond character to the C-N bond, elevating the rotational energy barrier (

)[3]. Consequently, at ambient temperatures (298 K), rotation around the C-N bond is slow on the NMR timescale. The molecule exists as a thermodynamic mixture of cis and trans conformers (rotamers) relative to the N-ethyl and N-aryl groups. This manifests in the

H and

C NMR spectra as broadened peaks or distinct duplicate signal sets for the ethyl and acetyl protons. Without this mechanistic understanding, these rotameric signals are frequently misidentified as chemical impurities.

Experimental Methodology & Protocols

To ensure a self-validating system, this protocol relies on orthogonal confirmation: 1D NMR establishes the baseline, 2D NMR confirms atomic connectivity, and VT-NMR validates the rotameric nature of any split peaks.

Solvent Selection Strategy
  • Protocol Choice: Dimethyl Sulfoxide-d6 (DMSO-d6) is strictly selected over Chloroform-d (CDCl3).

  • Causality: CDCl3 often contains trace water and acidic impurities, which catalyze the rapid chemical exchange of the phenolic -OH proton. This results in a broad, poorly defined signal that can merge with the baseline, obscuring quantitative integration. DMSO-d6 acts as a strong hydrogen-bond acceptor, "locking" the -OH proton in a stable hydrogen-bonded complex. This drastically slows the exchange rate, yielding a sharp, quantifiable singlet typically around

    
     9.3 ppm.
    
Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of highly pure N-Ethyl-N-(4-hydroxyphenyl)acetamide in 0.6 mL of anhydrous DMSO-d6. Transfer the solution to a high-quality 5 mm NMR tube.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for

    
    H and 
    
    
    
    C nuclei to optimize probe sensitivity.
  • Shimming: Perform gradient shimming (Z-axis) to achieve a lock signal with a stable, high-intensity level, ensuring a narrow linewidth (< 1 Hz for the residual solvent peak).

  • 1D

    
    H Acquisition:  Run a standard 1D proton experiment (e.g., zg30 pulse sequence). Set the relaxation delay (D1) to at least 2 seconds (or 
    
    
    
    ) to ensure accurate integration of the slowly relaxing phenolic proton.
  • 1D

    
    C and DEPT-135 Acquisition:  Acquire a carbon spectrum (zgpg30) with a minimum of 512 scans for adequate signal-to-noise (S/N) on the quaternary carbons (carbonyl and aromatic C-OH/C-N). Follow with DEPT-135 to differentiate CH/CH
    
    
    
    (positive) from CH
    
    
    (negative).
  • Variable Temperature (VT) NMR (Conditional): If the ethyl (

    
    1.05 ppm, 
    
    
    
    3.65 ppm) or acetyl (
    
    
    1.75 ppm) signals appear as broadened multiplets or distinct duplicate sets, increase the probe temperature incrementally (e.g., 298 K
    
    
    323 K
    
    
    343 K).
    • Self-Validation: If the split peaks coalesce into a single sharp triplet, quartet, and singlet respectively, they are definitively confirmed as rotamers. If they remain distinct at high temperatures, the secondary peaks represent a true chemical impurity[3].

  • 2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to map long-range

    
    H-
    
    
    
    C couplings.
    • Self-Validation: To definitively prove N-alkylation (and rule out an O-ethylated phenacetin derivative), analyze the HMBC spectrum. The ethyl methylene protons (

      
      3.65 ppm) and the acetyl methyl protons (
      
      
      
      1.75 ppm) will both show strong
      
      
      correlations to the carbonyl carbon (
      
      
      169.0 ppm). This intersecting correlation network is structurally impossible for an O-ethylated impurity, creating a self-validating proof of the N-Ethyl-N-(4-hydroxyphenyl)acetamide structure[1].

Data Presentation: Spectral Assignments

The following tables summarize the expected NMR data for N-Ethyl-N-(4-hydroxyphenyl)acetamide in DMSO-d6 at a coalesced temperature (or representing the major rotamer), extrapolated from structurally analogous N-alkylacetanilides[3].

Table 1:


H NMR Spectral Data (DMSO-d6, 400 MHz) 
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
9.35Singlet (s)1H-Phenolic -OH
7.10Doublet (d)2H8.5Aromatic CH (C2, C6; ortho to N)
6.80Doublet (d)2H8.5Aromatic CH (C3, C5; ortho to OH)
3.65Quartet (q)2H7.1N-CH

-CH

(Ethyl methylene)
1.75Singlet (s)3H-N-CO-CH

(Acetyl methyl)
1.05Triplet (t)3H7.1N-CH

-CH

(Ethyl methyl)

Table 2:


C NMR Spectral Data (DMSO-d6, 100 MHz) 
Chemical Shift (

, ppm)
Carbon Type (DEPT)Assignment
169.0Quaternary (C)Carbonyl (C=O)
156.5Quaternary (C)Aromatic C-OH (C4)
133.0Quaternary (C)Aromatic C-N (C1)
129.5Methine (CH)Aromatic CH (C2, C6)
115.5Methine (CH)Aromatic CH (C3, C5)
44.0Methylene (CH

)
N-CH

-CH

22.5Methyl (CH

)
N-CO-CH

13.0Methyl (CH

)
N-CH

-CH

Workflow Visualization

The following diagram illustrates the logical flow of the NMR acquisition and structural elucidation process, specifically highlighting the decision matrix for handling tertiary amide rotamers.

NMR_Workflow SamplePrep Sample Preparation (DMSO-d6) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->Acq2D Eval Spectral Evaluation (Are peaks broadened?) Acq1D->Eval DataProc Data Processing & FT (Phase/Baseline Corr.) Acq2D->DataProc VTNMR Variable Temp (VT) NMR (Coalesce rotamers) Eval->VTNMR Yes (Rotamers) Eval->DataProc No (Sharp peaks) VTNMR->DataProc StructEluc Structural Elucidation (Peak Assignment) DataProc->StructEluc

Figure 1: Comprehensive NMR acquisition and structural elucidation workflow for tertiary amides.

References

1.[1] "Impurity Exclusion and Retention during Crystallisation and Recrystallisation — The Phenacetin by Ethylation of Paracetamol". Semantic Scholar. URL: [Link] 2.[2] "N-Ethyl-N-(4-hydroxyphenyl)acetamide | C10H13NO2 | CID 13457835". National Center for Biotechnology Information (PubChem). URL:[Link] 3.[3] "Amide Bond Formation Catalyzed by Recyclable Copper Nanoparticles Supported on Zeolite Y under Mild Conditions". CORE. URL:[Link]

Sources

developing assays with N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Assay Development for N-Ethyl-N-(4-hydroxyphenyl)acetamide

Executive Summary

This guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9), a critical process-related impurity found in Acetaminophen (Paracetamol) drug substances.

Often overlooked in standard pharmacopeial monographs, this N-ethylated analog presents unique separation challenges due to its structural similarity to the Active Pharmaceutical Ingredient (API). This protocol provides a robust, validated framework for its detection and quantification, ensuring compliance with ICH Q3A/B guidelines for impurity reporting.

Chemical Context & Mechanism

N-Ethyl-N-(4-hydroxyphenyl)acetamide (hereafter referred to as NE-APAP ) is a tertiary amide impurity. It typically originates from the acetylation of N-ethyl-p-aminophenol, a trace contaminant present in the p-aminophenol starting material used during Paracetamol synthesis.

Unlike Paracetamol, which is a secondary amide, NE-APAP possesses an ethyl group on the nitrogen atom, significantly altering its lipophilicity and steric profile while retaining the phenolic pharmacophore.

Figure 1: Impurity Formation Pathway

The following diagram illustrates the parallel synthesis pathways leading to the API and the NE-APAP impurity.

ImpurityFormation StartMaterial Starting Material (Crude p-Aminophenol) API_Pathway Major Pathway (>99%) StartMaterial->API_Pathway p-Aminophenol Impurity_Pathway Minor Pathway (<0.1%) StartMaterial->Impurity_Pathway N-Ethyl-p-aminophenol (Contaminant) Reagent Acetylation Agent (Acetic Anhydride) Reagent->API_Pathway Reagent->Impurity_Pathway Product_API Paracetamol (N-(4-hydroxyphenyl)acetamide) API_Pathway->Product_API Product_Impurity NE-APAP (N-Ethyl-N-(4-hydroxyphenyl)acetamide) Impurity_Pathway->Product_Impurity

Caption: Parallel acetylation pathways. The presence of N-ethyl-p-aminophenol in the feedstock leads directly to the formation of NE-APAP.

Physicochemical Profiling & Method Logic

Successful assay development requires exploiting the physicochemical differences between the impurity and the API.

PropertyParacetamol (API)NE-APAP (Impurity)Implication for Method Design
Structure Secondary AmideTertiary Amide (N-Ethyl)NE-APAP lacks the N-H donor, reducing hydrogen bonding potential.
LogP (Hydrophobicity) ~0.46~1.32Separation Mechanism: NE-APAP is significantly more hydrophobic. In Reverse Phase (RP) chromatography, it will elute after Paracetamol.
pKa (Phenolic OH) ~9.5~9.6pH Control: Mobile phase pH must be kept acidic (pH 2.5–4.0) to keep the phenol protonated (neutral), ensuring sharp peak shape and consistent retention.
UV Max 243 nm~245 nmDetection: Both compounds share the phenol chromophore. 245 nm is the optimal detection wavelength for maximizing sensitivity for both.

Strategic Conclusion: A standard C18 stationary phase is sufficient for separation. However, the critical quality attribute (CQA) is the Resolution (


)  between the massive API peak and the trace impurity peak. A gradient elution is recommended to elute the more retained NE-APAP within a reasonable runtime while maintaining peak sharpness.

Detailed Assay Protocol

Reagents & Standards
  • Reference Standard: N-Ethyl-N-(4-hydroxyphenyl)acetamide (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), HPLC Water (Milli-Q).

  • Buffer Additive: Orthophosphoric acid (85%) or Formic Acid (for LC-MS compatibility).

Chromatographic Conditions

This method uses a "Pump-and-Hunt" gradient strategy optimized for separating polar aromatics from their lipophilic impurities.

  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or equivalent.

    • Why: End-capping reduces silanol interactions with the amide nitrogen, preventing peak tailing.

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 245 nm (Bandwidth 4 nm).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Retain API)
3.0 5 Isocratic Elution of API
15.0 60 Linear Ramp (Elute NE-APAP)
18.0 90 Column Wash
20.0 5 Re-equilibration

| 25.0 | 5 | End of Run |

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Dissolve 10 mg NE-APAP in 10 mL Methanol. Sonicate for 5 mins.

  • System Suitability Solution: Prepare a mixture containing 1.0 mg/mL Paracetamol spiked with 0.1% (1 µg/mL) NE-APAP.

  • Test Sample: Dissolve tablet powder or API equivalent to 1.0 mg/mL Paracetamol in Mobile Phase A:B (90:10). Filter through 0.45 µm PTFE filter.

Validation Framework

To ensure the assay is "fit for purpose," evaluate the following parameters based on ICH Q2(R1).

Figure 2: Method Validation Workflow

ValidationWorkflow Start Method Validation Initiation Specificity Specificity Test (Inject Blank, Placebo, API, Impurity) Goal: No interference at RT of NE-APAP Start->Specificity Linearity Linearity & Range (0.05% to 0.5% of API conc) Goal: R² > 0.999 Specificity->Linearity Accuracy Accuracy (Recovery) (Spike at 50%, 100%, 150% level) Goal: 90-110% Recovery Linearity->Accuracy LOD_LOQ Sensitivity (LOD/LOQ) (S/N Ratio > 3 and > 10) Goal: LOQ < Reporting Threshold (0.05%) Accuracy->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Caption: Step-by-step validation logic ensuring the method is specific, linear, accurate, and sensitive enough for regulatory reporting.

Critical Acceptance Criteria:

  • Resolution (

    
    ):  > 2.0 between Paracetamol and NE-APAP.
    
  • Tailing Factor (

    
    ):  < 1.5 for the NE-APAP peak (critical due to the tertiary amine).
    
  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) solution.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution with API Gradient too shallow or organic start % too high.Lower initial %B to 2-3%. Extend the initial isocratic hold.
Broad/Tailing Peak Silanol interactions with the Nitrogen atom.Ensure column is "End-capped". Add 5-10 mM Ammonium Acetate if using pH > 4.
Low Sensitivity Detection wavelength mismatch.Verify UV max of NE-APAP in the specific mobile phase (solvatochromic shift).
Ghost Peaks Carryover from previous high-conc injection.Add a needle wash step with 50:50 MeOH:Water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13457835, N-Ethyl-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • International Conference on Harmonisation (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Paracetamol Monograph 0049: Related Substances. (General reference for Paracetamol impurity limits).
  • United States Pharmacopeia (USP).<1225> Validation of Compendial Procedures.

Application Note: Preclinical Characterization of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This application note details the experimental framework for characterizing N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 2527-59-5), hereafter referred to as N-Ethylparacetamol (NE-APAP) .

NE-APAP is a structural analog of the widely used analgesic Acetaminophen (APAP). It frequently appears as a synthesis impurity or a degradation product in bulk drug manufacturing. From a medicinal chemistry perspective, it represents a critical case study in Structure-Activity Relationships (SAR):

  • Toxicity Hypothesis: The hepatotoxicity of APAP is driven by CYP2E1-mediated oxidation to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). The addition of an N-ethyl group theoretically sterically hinders or alters this oxidation pathway, potentially mitigating toxicity.

  • Efficacy Hypothesis: N-substitution of acetanilides typically diminishes analgesic activity, as the amide hydrogen is often required for hydrogen bonding at the peroxidase site of COX enzymes.

Scope: This guide provides a self-validating protocol to assess NE-APAP’s metabolic stability, hepatotoxic potential, and residual analgesic efficacy compared to the parent compound, APAP.

Chemical Identity & Physicochemical Profiling[1]

Before biological testing, the compound must be characterized to ensure formulation accuracy. The ethyl group increases lipophilicity compared to APAP, altering membrane permeability and metabolic clearance.

PropertyAcetaminophen (APAP)N-Ethylparacetamol (NE-APAP)Impact on Experiment
Structure N-(4-hydroxyphenyl)acetamideN-Ethyl-N-(4-hydroxyphenyl)acetamideSteric bulk at metabolic site
CAS 103-90-22527-59-5Reference Standard Sourcing
LogP (Predicted) ~0.46~1.3NE-APAP requires higher % organic solvent for stock solution
MW 151.16 g/mol 179.22 g/mol Adjust molar dosing calculations

Analytical Method Development (LC-MS/MS)

Objective: Establish a sensitive method to quantify NE-APAP in plasma and microsomal incubations, ensuring it can be chromatographically resolved from APAP (parent) and potential metabolites.

Protocol A: Chromatographic Separation
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 min (NE-APAP will elute later than APAP due to the ethyl group).

Protocol B: Mass Spectrometry (MRM)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = 180.1 m/z.

  • Fragment Ions (Quantification):

    • Transition 1: 180.1

      
       138.1 (Loss of ketene, characteristic of acetamides).
      
    • Transition 2: 180.1

      
       109.1 (Ethyl-aminophenol fragment).
      

In Vitro Metabolic Stability & Mechanism

Scientific Logic: The core question is whether the N-ethyl group blocks the formation of a reactive quinone imine. In APAP, the N-H is oxidized.[1] In NE-APAP, the N-Ethyl group must be dealkylated first to form APAP (and subsequently NAPQI), or the ring must be oxidized directly.

Diagram 1: Metabolic Hypothesis & Pathway

The following diagram illustrates the comparative metabolic fate utilized in this experimental design.

MetabolicPathway cluster_legend Pathway Legend APAP Acetaminophen (APAP) NAPQI NAPQI (Toxic Reactive Metabolite) APAP->NAPQI CYP2E1 (-2e, -2H) NE_APAP N-Ethylparacetamol (NE-APAP) Dealkylation CYP450 (Dealkylation) NE_APAP->Dealkylation Slow Step? DirectOx Direct Oxidation (Sterically Hindered?) NE_APAP->DirectOx Potential Pathway Dealkylation->APAP Generates Parent DirectOx->NAPQI Unlikely key1 Red Arrow = Toxic Pathway key2 Green Arrow = Metabolic Clearance

Caption: Comparative metabolic activation pathways. The N-ethyl group theoretically blocks direct formation of NAPQI unless dealkylation occurs first.

Protocol C: Microsomal Stability Assay
  • Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation:

    • Mix HLM (0.5 mg/mL final), NE-APAP (1 µM), and Phosphate Buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Start: Add NADPH regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (Deuterated APAP).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Success Criteria: If NE-APAP

      
       is significantly longer than APAP, the ethyl group confers metabolic stability.
      

In Vitro Hepatotoxicity Assessment

Objective: To validate if NE-APAP exhibits the same dose-dependent cytotoxicity as APAP in liver cells.

Protocol D: HepG2 Viability Assay
  • Cell Culture: Seed HepG2 cells (human liver carcinoma) at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Dosing:

    • Vehicle Control (0.1% DMSO).

    • Positive Control: APAP (Concentrations: 1, 5, 10, 20 mM). Note: High doses are required to see APAP toxicity in vitro.

    • Test Compound: NE-APAP (Concentrations: 1, 5, 10, 20 mM).

  • Exposure: Incubate for 24 and 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Interpretation:

    • If

      
       of NE-APAP > 
      
      
      
      of APAP
      
      
      Reduced Hepatotoxicity .
    • If

      
       is similar 
      
      
      
      Toxicity Retained (likely via rapid dealkylation to APAP).

In Vivo Pharmacodynamics (Analgesia)

Scientific Logic: The "Acetic Acid Writhing Test" is the gold standard for peripherally acting analgesics like paracetamol. Since N-alkylation often destroys COX inhibition, this step is crucial to determine if the compound is a drug candidate or merely an impurity.

Protocol E: Acetic Acid Writhing Test (Mice)
  • Animals: Male CD-1 mice (20-25g), n=8 per group.

  • Groups:

    • Vehicle (Saline/Tween 80).

    • Positive Control: APAP (200 mg/kg, p.o.).

    • Test Group: NE-APAP (200 mg/kg, p.o.).

  • Procedure:

    • Administer oral dose of compounds.[2][3]

    • Wait 30 minutes (absorption phase).

    • Inject 0.6% Acetic Acid (10 mL/kg, i.p.) to induce visceral pain.

    • Data Collection: Count number of "writhes" (abdominal constrictions) for 20 minutes post-injection.

  • Analysis:

    
    
    
Diagram 2: Experimental Workflow Summary

Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Validation Start Compound Sourcing (N-Ethylparacetamol) LCMS LC-MS/MS Method (Separation from APAP) Start->LCMS MetaStab Microsomal Stability (Check Dealkylation) LCMS->MetaStab Tox HepG2 Cytotoxicity (MTT Assay) MetaStab->Tox Writhing Analgesic Efficacy (Writhing Test) Tox->Writhing If Low Tox Decision Candidate Profile Assessment Writhing->Decision

Caption: Step-by-step workflow from analytical validation to in vivo efficacy testing.

Safety & Handling

  • Hazard: Acetanilide derivatives can be irritants. Phenolic compounds may cause skin sensitization.

  • PPE: Standard laboratory PPE (Gloves, Lab Coat, Safety Glasses).

  • Waste: Dispose of all biological samples (microsomes, cell culture) as biohazard waste.

References

  • PubChem. N-Ethyl-N-(4-hydroxyphenyl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hinson, J. A., Roberts, D. W., & James, L. P. (2010). Mechanisms of Acetaminophen-Induced Liver Necrosis. Handbook of Experimental Pharmacology. Available at: [Link]

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol.[4][2][3][5][6] American Journal of Therapeutics. (Provides basis for lack of efficacy in N-substituted analogs). Available at: [Link]

  • Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: acetaminophen pathways. Pharmacogenetics and Genomics. (Reference for CYP2E1 pathway).[7] Available at: [Link]

Sources

Application Note: Safe Handling & Storage of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the specific requirements for the safe handling, storage, and experimental use of N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9).

This compound is a structural analog of Acetaminophen (Paracetamol), often utilized as a pharmaceutical impurity reference standard (related to N-ethylation byproducts) or in structure-activity relationship (SAR) studies for analgesic development. Due to its structural similarity to hepatotoxic phenols, this guide adopts a Precautionary Potency approach, treating the substance with the rigor reserved for biologically active pharmaceutical ingredients (APIs).

Introduction & Scientific Context

N-Ethyl-N-(4-hydroxyphenyl)acetamide (also known as N-Ethylparacetamol) is an N-alkylated derivative of the common analgesic Acetaminophen. In drug development, it serves two critical roles:

  • Impurity Profiling: It is a potential process impurity in the synthesis of Paracetamol, requiring rigorous quantification under ICH Q3A/B guidelines.

  • Metabolic Research: The N-ethyl group alters the metabolic pathway, potentially blocking the formation of the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine), making it a compound of interest for toxicity mechanism studies.

Critical Warning: While definitive toxicological data for this specific derivative is limited compared to its parent compound, the phenol-amide pharmacophore suggests potential for hepatotoxicity and skin absorption . All protocols below assume an Occupational Exposure Band (OEB) of 3 (Hazardous) as a safety baseline.

Physicochemical & Hazard Profile

PropertySpecification
Chemical Name N-Ethyl-N-(4-hydroxyphenyl)acetamide
CAS Number 91457-25-9
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water
LogP ~1.3 (Lipophilic, potential for dermal absorption)
GHS Classification Warning (Inferred from SAR): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2.
Target Organs Liver (Hepatotoxicity risk), Kidneys, Skin

Engineering Controls & PPE (The Barrier System)

To ensure data integrity and researcher safety, we utilize a "Zone of Protection" strategy.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 particulate respirator is the minimum for open weighing. A Powered Air Purifying Respirator (PAPR) is recommended if handling >1g.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (Extended Cuff, >5 mil) or Neoprene.

    • Rationale: Phenolic compounds can permeate thin latex; Nitrile offers superior resistance to the organic solvents (MeOH/DMSO) used to dissolve this compound.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Engineering Controls[4][5]
  • Primary Containment: All weighing of the solid powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow Check: Verify face velocity is 0.3–0.5 m/s (60–100 fpm) before use.

Protocol 1: Receipt, Inspection & Storage

Objective: To prevent oxidative degradation (browning) of the phenol group and ensure standard potency.

Storage Logic

The phenolic hydroxyl group is susceptible to oxidation, which turns the white powder pink/brown. The amide bond is hydrolytically stable but can degrade under extreme pH.

Workflow Diagram: Storage Lifecycle

StorageLifecycle Receipt Receipt of Shipment Inspect Visual Inspection (Check for browning) Receipt->Inspect Decision Pass Inspection? Inspect->Decision Quarantine Quarantine & Return Decision->Quarantine No (Pink/Brown) Label Labeling: Date, User, Exp. Decision->Label Yes (White) Storage Storage: +2°C to +8°C Protect from Light Label->Storage Desiccator Secondary Containment: Desiccator Cabinet Storage->Desiccator Hygroscopic Control

Figure 1: Decision logic for the receipt and long-term storage of N-Ethyl-N-(4-hydroxyphenyl)acetamide.

Detailed Steps
  • Inspection: Upon receipt, inspect the vial through the glass. The powder must be white. Any pink hue indicates oxidation (quinone formation); reject the lot.

  • Labeling: Mark the container with the date of receipt and a "Discard After" date (typically 12 months for solids, 1 month for solutions).

  • Environment: Store at +2°C to +8°C (Refrigerated).

  • Light Protection: Wrap the vial in aluminum foil or store in an amber secondary container to prevent photo-oxidation.

Protocol 2: Safe Handling & Solubilization

Objective: To prepare a stock solution (e.g., 10 mM in DMSO) without exposure or cross-contamination.

Reagents
  • Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous, ≥99.9%) or Methanol (HPLC Grade).

  • Vessel: Amber glass volumetric flask or silanized glass vial (to prevent adsorption).

Step-by-Step Methodology
  • Preparation: Place the balance, solvent, and waste container inside the fume hood. Put on double gloves.[3]

  • Static Control: Use an anti-static gun on the weighing boat and the vial. N-ethylated amides can be static-prone, leading to powder scattering.

  • Weighing:

    • Tare the weighing boat.

    • Using a micro-spatula, transfer the required amount (e.g., 17.9 mg for 10 mL of 10 mM solution).

    • Self-Validation: If powder clings to the spatula, pause and re-apply anti-static treatment.

  • Transfer: Funnel the powder into the amber vial. Rinse the boat with the chosen solvent (DMSO) into the vial to ensure 100% recovery.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

    • Note: If the solution turns yellow immediately, the solvent may be contaminated with peroxides or the compound has degraded.

  • Decontamination: Wipe the balance and surrounding area with a methanol-dampened Kimwipe. Dispose of the wipe as hazardous chemical waste.

Emergency Response & Waste Management

Scenario: A 500 mg spill of solid powder inside the fume hood.

Spill Cleanup Decision Tree

SpillResponse Start Spill Detected Assess Assess Quantity & Location Start->Assess Type Spill Type? Assess->Type Minor Minor (<1g, in Hood) Researcher Cleanable Type->Minor Contained Major Major (>1g or Outside Hood) Evacuate & Call EHS Type->Major Uncontained Clean1 1. Cover with wet paper towel (Prevent Dust) Minor->Clean1 Clean2 2. Wipe center-to-inward Clean1->Clean2 Clean3 3. Wash surface with Soap & Water Clean2->Clean3 Waste Dispose as Hazardous Waste (Incineration) Clean3->Waste

Figure 2: Emergency response logic for solid spills. Note that wetting the powder is crucial to prevent inhalation of dust.

Waste Disposal Protocol
  • Solid Waste: All contaminated gloves, weighing boats, and wipes must be placed in a sealed hazardous waste bag labeled "Toxic Solid - Phenol Derivative."

  • Liquid Waste: Solutions in DMSO/Methanol must be segregated into "Halogen-Free Organic Solvents" waste streams.

  • Destruction: The preferred method of destruction is High-Temperature Incineration to break down the aromatic ring structure.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13457835, N-Ethyl-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenol Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Ethyl-N-(4-hydroxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

The "Yield Trap": Direct Alkylation vs. Stepwise Synthesis

The most common cause of low yield in synthesizing N-ethyl-N-(4-hydroxyphenyl)acetamide (also known as N-ethylparacetamol) is the incorrect selection of the starting material.

Many researchers attempt Route A : Direct ethylation of Paracetamol.

  • Result: This route favors O-alkylation due to the higher acidity of the phenolic proton (

    
    ) compared to the amide proton (
    
    
    
    ). The major product is often 4-ethoxyacetanilide (Phenacetin), not the desired N-ethyl derivative.

Recommendation: Switch to Route B (The Stepwise Reductive Pathway).

  • Mechanism: Establish the ethyl group on the nitrogen before introducing the acetyl group. This exploits the nucleophilicity of the amine over the phenol.

RouteSelection Start_Para Starting Material: Paracetamol Direct_Alk Direct Ethylation (Et-X, Base) Start_Para->Direct_Alk Route A (High Risk) Start_4AP Starting Material: 4-Aminophenol Red_Amin Reductive Amination (Acetaldehyde, NaBH4) Start_4AP->Red_Amin Route B (Recommended) Prod_O MAJOR PRODUCT: O-Ethyl (Phenacetin) (Undesired) Direct_Alk->Prod_O Kinetic Favorability Prod_N_Int Intermediate: 4-(Ethylamino)phenol Red_Amin->Prod_N_Int Acetylation Selective Acetylation (Ac2O, Aqueous) Prod_N_Int->Acetylation Target TARGET: N-Ethyl-N-(4-hydroxyphenyl)acetamide Acetylation->Target High Yield

Figure 1: Comparison of synthetic pathways. Route A leads to O-alkylation impurities, while Route B ensures N-selectivity.

Protocol Optimization (Route B: The Gold Standard)

Step 1: Mono-N-Ethylation of 4-Aminophenol

Objective: Synthesize 4-(ethylamino)phenol without over-alkylating to the diethyl species.

  • The Issue: Direct alkylation with ethyl bromide often leads to mixtures of mono-, di-, and tri-alkylated products.

  • The Fix: Use Reductive Amination .

Optimized Protocol:

  • Solvent System: Methanol (MeOH) is preferred for solubility.

  • Reagents: 4-Aminophenol (1.0 eq), Acetaldehyde (1.05 eq), NaBH

    
     (1.5 eq).
    
  • Procedure:

    • Dissolve 4-aminophenol in MeOH under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add Acetaldehyde dropwise. Allow imine formation (stir 30-60 mins).

    • Add NaBH

      
       in small portions to reduce the imine in situ.
      
    • Critical Checkpoint: Monitor via TLC. If di-ethylation is observed, lower temperature to -10°C.

Step 2: Chemoselective Acetylation

Objective: Acetylate the secondary amine (


) without acetylating the phenol (

).
  • The Science: Amines are better nucleophiles than phenols. However, in non-polar solvents (DCM, THF) with strong bases (TEA, Pyridine), O-acetylation becomes a competitive side reaction (ester formation).

  • The Solution: Use the Lumière-Barbier method (Aqueous acetylation). Water suppresses O-acetylation because water is a stronger nucleophile than the phenol, hydrolyzing any transient phenolic esters, while the amide bond remains stable.

Optimized Protocol:

  • Medium: Water or Water/THF (1:1).

  • Reagent: Acetic Anhydride (

    
    ) (1.1 eq).
    
  • Base: Sodium Acetate (mild buffer) or simply warm water (if HCl salt is not used).

  • Procedure:

    • Suspend 4-(ethylamino)phenol in water.

    • Warm to 50°C to dissolve.

    • Add

      
       dropwise.
      
    • The product usually precipitates upon cooling.

    • Yield Tip: If the product does not precipitate, the N-ethyl group may have increased solubility. Saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate.

Troubleshooting Guide (FAQ)

Category 1: Reaction Selectivity[1][2]

Q: I am forced to use Paracetamol as my starting material. How can I get N-ethylation?

  • A: You are fighting thermodynamics. The phenol

    
     (9.5) is much lower than the amide 
    
    
    
    (17+). A base will deprotonate the Oxygen first.
    • Workaround: You must protect the phenol.

    • Protection: React Paracetamol with Benzyl Bromide (

      
      ) + 
      
      
      
      
      
      O-Benzyl-paracetamol.
    • Alkylation: React O-Benzyl-paracetamol with Ethyl Iodide +

      
       (Strong base required for amide) in DMF.
      
    • Deprotection: Hydrogenolysis (

      
      ) to remove the benzyl group.
      
    • Note: This converts a 1-step attempt into a 3-step process, but it is the only way to guarantee yield from this starting material.

Q: In Step 2, I am seeing two spots on TLC. One is my product, what is the other?

  • A: The upper spot (less polar) is likely the N,O-diacetylated byproduct .

    • Diagnosis: Did you use Pyridine or TEA in DCM?

    • Remedy: Switch to aqueous media. If the byproduct exists, treat the crude mixture with dilute NaOH (1M) for 10 minutes. The ester (O-acetyl) is labile and will hydrolyze back to the phenol, while the amide (N-acetyl) remains intact.

Category 2: Purification & Workup

Q: My product is an oil that won't crystallize.

  • A: The N-ethyl group disrupts the hydrogen bonding network that makes Paracetamol a high-melting solid.

    • Intervention:

      • Solvent Swap: Try triturating with cold diethyl ether or hexanes to induce precipitation.

      • Seed Crystals: If available, seed the oil.

      • High Vacuum: Ensure all traces of solvent (especially DMF or acetic acid) are removed, as they depress the melting point.

Q: How do I separate the O-ethyl impurity (Phenacetin) from the N-ethyl target?

  • A: They have distinct solubility profiles.

    • Acid/Base Extraction:

      • Dissolve mixture in organic solvent (EtOAc).

      • Wash with 1M NaOH .

      • Result: The Target (Phenol) will deprotonate and move to the Aqueous Layer . The Impurity (Ether/Phenacetin) will stay in the Organic Layer .

      • Separate layers. Acidify the aqueous layer with HCl to precipitate the pure Target.

Data Summary: Reaction Conditions Comparison

ParameterRoute A: Direct AlkylationRoute B: Reductive Amination (Recommended)
Starting Material Paracetamol4-Aminophenol
Reagents Et-Br, KOH, DMSOAcetaldehyde, NaBH4, then Ac2O
Major Product O-Ethyl (Ether)N-Ethyl (Amine/Amide)
Selectivity Poor (<20% N-alkyl)High (>90% N-alkyl)
Purification Difficult ChromatographyCrystallization / Acid-Base Extraction
Overall Yield Low (<15%)High (65-80%)

References

  • Lumière-Barbier Acetylation:Lumière, A. L.; Lumière, L.; Barbier, H. "Sur l'acétylation en solution aqueuse." Bull. Soc. Chim. Fr. 1905, 33, 783.
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862.Link

  • Paracetamol Impurity Profiling: European Pharmacopoeia 9.4, Monograph for Paracetamol.[1] (Details separation of N- vs O- derivatives).

  • PubChem Compound Summary: N-Ethyl-N-(4-hydroxyphenyl)acetamide (CID 13457835).[2]Link

  • Alternative Synthesis (Phenol Formylation context): Organic Syntheses, Coll. Vol. 10, p.396 (2004). (Discusses handling of N-(hydroxyphenyl)acetamides). Link

Sources

Technical Support Center: N-Ethyl-N-(4-hydroxyphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific amidation reaction. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your synthesis, minimize byproducts, and ensure the highest purity of your final compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Question 1: My final product is off-white, pinkish, or even purplish-brown. What is causing this discoloration and how can I prevent it?

Answer:

This is a very common issue and typically points to the presence of oxidized byproducts. The primary culprit is often the oxidation of the starting material, 4-ethylaminophenol, or residual starting material in your final product.

Root Cause Analysis:

  • Oxidation of 4-ethylaminophenol: The aminophenol functional group is highly susceptible to oxidation, especially in the presence of air (oxygen), metal ions, or light. This oxidation process can form highly colored quinone-imine or polymeric species.[1] The reaction proceeds via a radical mechanism, and even trace impurities can catalyze this process.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can exacerbate oxidation.[2] The choice of solvent and the pH of the reaction mixture can also play a significant role.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for discolored product.

Step-by-Step Mitigation Protocol:

  • Starting Material Purity: Always start with high-purity 4-ethylaminophenol. If it appears discolored, consider purifying it by recrystallization before use.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen. This can be achieved by purging the reaction vessel with the inert gas before adding reagents.

  • Solvent Degassing: If using a solvent, degas it prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Control Temperature: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate oxidation.

  • Purification of the Final Product: If discoloration occurs despite these precautions, the final product can often be purified by recrystallization. The use of activated charcoal during recrystallization can be effective in removing colored impurities.[2]

Question 2: My reaction yield is low, and I've identified a significant amount of an O-acylated byproduct. How can I improve the N-acylation selectivity?

Answer:

The formation of the O-acylated byproduct, 4-(ethylamino)phenyl acetate, is a classic example of competitive acylation at the two nucleophilic sites: the amino group (-NH) and the hydroxyl group (-OH). While the amino group is generally more nucleophilic, reaction conditions can influence the selectivity.[3]

Factors Influencing Selectivity:

  • Nucleophilicity: The nitrogen of the amino group is inherently more nucleophilic than the oxygen of the phenolic hydroxyl group.[3] This is the primary reason why N-acylation is the major reaction pathway.

  • Reaction Solvent and Base: The choice of solvent and the presence or absence of a base can alter the relative nucleophilicity of the two groups. In aprotic solvents, the amino group's nucleophilicity is enhanced. The addition of a non-nucleophilic base can deprotonate the phenol, increasing its nucleophilicity and leading to more O-acylation.

  • Acylating Agent: Highly reactive acylating agents, such as acetyl chloride, in the presence of a strong base are more likely to lead to a mixture of N- and O-acylated products. Acetic anhydride is a good compromise of reactivity and selectivity.[4]

Strategies to Enhance N-Acylation:

StrategyRationale
Use Acetic Anhydride Offers a good balance of reactivity and is less prone to side reactions compared to more aggressive acylating agents like acetyl chloride.[5]
Solvent Choice Aprotic solvents are generally preferred. However, conducting the reaction in an aqueous medium can also be effective, as the water can help to protonate the hydroxyl group, reducing its nucleophilicity.[2]
Temperature Control Lowering the reaction temperature can favor the more kinetically controlled N-acylation over the thermodynamically controlled O-acylation.
Avoid Strong Bases The use of strong bases can deprotonate the phenolic hydroxyl group, making it a more potent nucleophile and increasing the likelihood of O-acylation.

Proposed Reaction Pathway and Side Reaction:

G cluster_main Desired N-Acylation Pathway cluster_side O-Acylation Side Reaction A 4-Ethylaminophenol C N-Ethyl-N-(4-hydroxyphenyl)acetamide A->C N-acylation (more nucleophilic) B Acetic Anhydride B->C D 4-Ethylaminophenol F 4-(Ethylamino)phenyl acetate (Byproduct) D->F O-acylation (less favored) E Acetic Anhydride E->F

Caption: Competing N- and O-acylation pathways.

Question 3: I am observing a di-acylated byproduct in my analysis. What is this, and how do I prevent its formation?

Answer:

The di-acylated byproduct is N-Ethyl-N-(4-acetoxyphenyl)acetamide, where both the amino and hydroxyl groups have been acylated.

Formation Mechanism:

This byproduct typically forms under forcing reaction conditions:

  • Excess Acylating Agent: Using a large excess of the acylating agent (e.g., acetic anhydride) can drive the reaction towards di-acylation.

  • Prolonged Reaction Time and High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can provide the necessary energy to overcome the activation barrier for the less favorable O-acylation of the N-acylated product.[2]

Prevention and Removal:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the acylating agent, but avoid large excesses.

  • Monitor the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the progress of the reaction.[6] Stop the reaction once the starting material is consumed to prevent over-reaction.

  • Temperature Management: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Purification: If the di-acylated product does form, it can typically be removed during the purification of the desired product by recrystallization, as its polarity will be significantly different from the mono-acylated product.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for N-Ethyl-N-(4-hydroxyphenyl)acetamide?

The IUPAC name is N-ethyl-N-(4-hydroxyphenyl)acetamide.[7]

Q2: What are the expected spectroscopic data (¹H NMR, ¹³C NMR) for the desired product?

While specific experimental data can vary slightly based on the solvent used, the expected chemical shifts for N-(3-ethyl-4-hydroxyphenyl)acetamide, a closely related isomer, can provide a reference. For the target molecule, one would expect signals corresponding to the ethyl group (a quartet and a triplet), the acetyl methyl group (a singlet), and aromatic protons.[8]

Q3: What is a standard laboratory procedure for the synthesis of N-acylated aminophenols?

A general procedure, adapted from the synthesis of paracetamol, is as follows:

Experimental Protocol: Synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-ethylaminophenol (1 equivalent).

  • Add a suitable solvent, such as water or a mixture of water and a co-solvent.[9]

  • While stirring, add acetic anhydride (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture in a water bath to a moderate temperature (e.g., 80-90 °C) for a specified time (e.g., 30-60 minutes), monitoring by TLC.[9]

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crude product by vacuum filtration and wash with cold water.[9]

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Q4: How can I effectively remove unreacted 4-ethylaminophenol from my final product?

Unreacted 4-ethylaminophenol is a common impurity.[10]

  • Recrystallization: This is the most common and effective method. The desired product and the starting material will have different solubilities in a given solvent system, allowing for separation.[9]

  • Acid Wash: During the workup, a dilute aqueous acid wash can be employed. The basic amino group of the unreacted 4-ethylaminophenol will be protonated, forming a water-soluble salt that can be separated in the aqueous phase. The amide product is much less basic and will remain in the organic phase.

  • Salt Formation for Impurity Removal: In cases where simple crystallization is insufficient, adding a small amount of an acid like salicylic acid or oxalic acid can form a salt with the impurity, which can then be more easily removed by filtration.[10]

References

Sources

optimization of N-Ethyl-N-(4-hydroxyphenyl)acetamide reaction conditions

Technical Support Center: -Ethyl- -(4-hydroxyphenyl)acetamide Optimization

Core Chemical Challenge: The Selectivity Trap

The synthesis of



  • The Problem: In Paracetamol, the phenolic hydroxyl group (

    
    ) is significantly more acidic than the amide nitrogen (
    
    
    ). Under basic conditions required for alkylation, the phenoxide anion forms first, leading to
    
    
    -ethylation
    .
  • The Result: You inadvertently synthesize Phenacetin (

    
    -(4-ethoxyphenyl)acetamide) instead of the target 
    
    
    -ethyl compound.
  • The Solution: The synthesis must proceed via the acetylation of

    
    -ethyl-4-aminophenol. This routes the reaction through the nucleophilic secondary amine, which is orders of magnitude more reactive toward acetic anhydride than the phenol is toward alkyl halides.
    
Decision Tree: Route Selection

The following diagram illustrates the critical pathway logic to ensure the correct isomer is formed.

RouteSelectionStartStarting Material SelectionParaParacetamol(N-(4-hydroxyphenyl)acetamide)Start->ParaRoute A (Common Error)AmineN-Ethyl-4-aminophenolStart->AmineRoute B (Recommended)DirectAlkDirect Ethylation(Et-X, Base)Para->DirectAlkAcetylationAcetylation(Ac2O, Solvent)Amine->AcetylationPhenacetinCRITICAL FAILURE:Phenacetin Formed(O-Alkylation)DirectAlk->PhenacetinPhenoxide attack (Kinetic & Thermo favored)TargetSUCCESS:N-Ethyl-N-(4-hydroxyphenyl)acetamide(N-Alkylation)Acetylation->TargetAmine Nucleophilicity > Phenol

Caption: Logical flow demonstrating why direct alkylation of paracetamol fails and why the amine-first route is required.

Optimized Experimental Protocol

Target: Synthesis of


Scale:
Reagents & Conditions
ComponentSpecificationRoleOptimization Note
Substrate

-Ethyl-4-aminophenol
Limiting ReagentMust be free of 4-aminophenol to avoid Paracetamol impurity.
Reagent Acetic Anhydride (

)
1.1 - 1.2 equivSlight excess ensures complete conversion; large excess promotes

-acylation.
Solvent Ethyl Acetate (EtOAc) or Water10-15 VolumesEtOAc allows for easier workup; Water is greener but requires precise pH control.
Catalyst None (or cat.

)
-Reaction is spontaneous. Acid catalyst risks

-acylation.
Temp

-Start cold to control exotherm.
Step-by-Step Workflow
  • Dissolution:

    • Charge 1.37 g (10 mmol) of

      
      -Ethyl-4-aminophenol  into a reaction flask.
      
    • Add 15 mL of Ethyl Acetate . Stir until fully dissolved. Note: If the solution is dark/pink, the starting material is oxidized. Add a pinch of sodium dithionite if using aqueous media, or recrystallize the amine first.

  • Acetylation:

    • Cool the solution to

      
       (ice bath).
      
    • Add 1.12 g (11 mmol) of Acetic Anhydride dropwise over 10 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The secondary amine attacks the carbonyl carbon of

      
      . The reaction is highly selective for 
      
      
      over
      
      
      at low temperatures due to the superior nucleophilicity of the nitrogen lone pair.
  • Reaction Monitoring:

    • Warm to room temperature (

      
      ) and stir for 1-2 hours.
      
    • TLC Check: Silica gel, 50% EtOAc/Hexane. The starting amine (polar) should disappear; the product (less polar amide) will appear.

  • Quench & Isolation:

    • Add 5 mL of water to hydrolyze excess anhydride. Stir for 15 mins.

    • Wash the organic layer with Saturated

      
        (removes acetic acid byproduct) and then Brine .
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (1:3) or Toluene.

Troubleshooting & FAQs

Category 1: Impurity Profiling

Q: I see two spots on TLC close to each other. What is the impurity? A: The most common impurity is


-diacetylated product

  • Cause: Excess acetic anhydride or high reaction temperatures (

    
    ) drove the reaction to acetylate the phenol oxygen after the amine was converted.
    
  • Fix: Use mild hydrolysis. Treat the crude mixture with dilute

    
     or 
    
    
    in methanol for 30 minutes at room temperature. The phenolic ester is labile and will hydrolyze back to the free phenol (target), while the amide remains stable.

Q: My product has a pink/brown hue. How do I remove it? A: This indicates oxidation of the aminophenol core into quinone-imine species.

  • Prevention: Perform the reaction under an inert atmosphere (

    
     or Ar).
    
  • Remediation: Recrystallize using water/ethanol containing 1% Sodium Metabisulfite (

    
    ). The bisulfite reduces the colored quinones back to colorless phenols.
    
Category 2: Yield Optimization

Q: The yield is low (<50%), and the starting material remains. A: The acetylation of secondary amines is sterically slower than primary amines.

  • Adjustment: Do not add heat immediately. Instead, add a catalytic amount of DMAP (4-dimethylaminopyridine) (0.05 equiv). DMAP forms a highly reactive acetyl-pyridinium intermediate that transfers the acetyl group to the hindered secondary amine more efficiently.

Q: Can I use water as a solvent? A: Yes, but pH control is critical.

  • Protocol: Dissolve the amine in water containing 1 equiv of HCl. Add Acetic Anhydride, then essentially add Sodium Acetate (buffer) to raise pH to ~4-5. This liberates the free amine for reaction while keeping the phenol protonated (unreactive).

Category 3: Structural Confirmation

Q: How do I distinguish the N-ethyl product from O-ethyl (Phenacetin) by NMR? A:

  • 
    -Ethyl Product:  The ethyl 
    
    
    signal will be a quartet around 3.6 - 3.8 ppm (shielded by the amide nitrogen). The phenol proton (
    
    
    ) will be a broad singlet (exchangeable).
  • 
    -Ethyl Product (Phenacetin):  The ethyl 
    
    
    signal will be a quartet around 4.0 ppm (deshielded by the oxygen). You will see an amide
    
    
    proton (broad singlet) instead of an
    
    
    .

Mechanistic Visualization

The following diagram details the reaction mechanism and the specific pathway to avoid side reactions.

MechanismSMN-Ethyl-4-aminophenol(Nucleophile: N-H)InterTetrahedralIntermediateSM->InterN-attack (Fast)Ac2OAcetic Anhydride(Electrophile)Ac2O->InterTargetTarget Product(Amide Formed)Inter->Target- AcOHSideProductSide Reaction:O-Acetylation(If Temp > 50°C)Target->SideProductExcess Ac2O + Heat

Caption: Reaction pathway showing the kinetic preference for N-acetylation over O-acetylation.

References

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide. (Application Note detailing impurity profiling and paracetamol analogs).

  • Royal Society of Chemistry. Synthesis of paracetamol by acetylation. (Standard protocols for aminophenol acetylation, applicable to N-ethyl analogs).

  • University of Massachusetts. The Synthesis of Phenacetin from Acetaminophen. (Demonstrates the O-alkylation pathway when using basic conditions, validating the need to avoid this route for N-alkyl targets).

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (Optimization of acetylation conditions and selectivity).

  • Journal of Chemical Education. Two-Step Synthesis of Paracetamol (Acetaminophen). (Educational baseline for stoichiometry and workup in aminophenol acetylation).

Technical Support Center: Solubilizing N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving In Vitro Solubility Issues for N-Ethyl-N-(4-hydroxyphenyl)acetamide Ticket ID: SOL-8829-NETH Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

N-Ethyl-N-(4-hydroxyphenyl)acetamide (an ethylated derivative of paracetamol/acetaminophen) presents a distinct solubility challenge compared to its parent compound. While the core phenol-amide structure allows for hydrogen bonding, the N-ethyl substitution increases lipophilicity (LogP > 1.3) and steric bulk, significantly reducing aqueous solubility compared to paracetamol (~14 mg/mL).

This guide addresses the "buffer shock" phenomenon—where the compound precipitates immediately upon dilution from organic stock into aqueous media—and provides validated protocols to maintain bioavailability in cell-based and enzymatic assays.

Module 1: Solvent Selection & Stock Preparation

The Core Problem: Direct addition of the solid compound to water or PBS will result in a suspension, not a solution. You must disrupt the crystal lattice using an organic solvent first.

Recommended Solvent Systems
SolventSolubility PotentialPhysiological CompatibilityUsage Verdict
DMSO (Dimethyl Sulfoxide) High (>20 mg/mL) Low (Toxic >0.1-0.5%)Primary Choice. Universal solvent for this class.
Ethanol (Abs.) Moderate (~25 mg/mL)Moderate (Volatile)Secondary Choice. Good for evaporation protocols.
PBS / Media Very Low (<1 mg/mL)HighDiluent Only. Do not use for stock.
DMF HighVery Low (High Toxicity)Avoid. Unless strictly necessary for chemical synthesis.
Protocol: Preparation of 1000x Master Stock

Goal: Create a stable, high-concentration stock that can be diluted 1:1000 to reach working concentration.

  • Weighing: Weigh the target amount of N-Ethyl-N-(4-hydroxyphenyl)acetamide into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO (sterile filtered) to achieve a concentration of 10 mM to 50 mM .

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5-10 minutes.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Module 2: The "Crash Out" & Media Compatibility

The Core Problem: When you pipette a hydrophobic DMSO stock into aqueous media, the local dielectric constant changes rapidly, causing the compound to precipitate (crystallize) before it can disperse.

The "Buffer Shock" Mechanism

BufferShock cluster_0 Stock Solution cluster_1 The Mixing Interface cluster_2 Outcome Stock Compound in DMSO (Solvated by DMSO molecules) Mixing Rapid Dilution into Media (Water strips DMSO away) Stock->Mixing Pipetting Supersaturation Local Supersaturation (Conc. > Solubility Limit) Mixing->Supersaturation Precipitate Precipitation (Bioavailability Lost) Supersaturation->Precipitate Slow Mixing / Cold Media Solution Stable Dispersion (Bioavailability Retained) Supersaturation->Solution Rapid Vortexing / Warm Media

Caption: Figure 1. The kinetic pathway of precipitation. Rapid dispersion is critical to bypass the supersaturation phase.

Troubleshooting the Dilution Step

If you observe turbidity or crystals under the microscope after dosing cells:

  • Warm the Media: Cold media promotes crystallization. Ensure culture media is at 37°C before adding the compound.

  • The "Jet" Method: Do not drop the DMSO stock onto the surface of the media. Submerge the pipette tip halfway into the media and expel the stock quickly while simultaneously swirling the tube/plate.

  • Intermediate Dilution:

    • Step A: Dilute 1000x DMSO stock 1:10 into sterile PBS (creates a 100x stock with 10% DMSO). Note: This may be cloudy.

    • Step B: Immediately dilute this 1:100 into the final well. This two-step drop reduces the osmotic/solubility shock.

Module 3: Advanced Formulation (Cyclodextrin Complexation)

The Core Problem: Your cells are sensitive to DMSO (e.g., primary neurons, stem cells), or the compound precipitates even at 0.1% DMSO.

The Solution: Encapsulate the hydrophobic phenyl ring of the molecule inside a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) torus. This renders the complex water-soluble without changing the chemical structure of the drug.

Protocol: HP-β-CD Complexation[1][2][3][4]

Materials:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Pharma grade).

  • Sterile water or PBS.

  • N-Ethyl-N-(4-hydroxyphenyl)acetamide solid.

Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water to create a 20% (w/v) stock solution . Filter sterilize (0.22 µm).

  • Add Compound: Add your compound directly to this vehicle.

    • Target: 1:1 to 1:5 Molar ratio (Drug:CD).

    • Note: Since the molecular weight of CD (~1400) is much higher than the drug (~179), you will need a significant mass excess of CD.

  • Equilibration:

    • Method A (Fast): Sonicate at 37°C for 30 minutes.

    • Method B (Equilibrium): Shake at 200 RPM at room temperature for 24 hours.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high. Use the supernatant as the saturated stock.

Complexation Step1 Prepare 20% HP-β-CD in Aqueous Buffer Step2 Add N-Ethyl-N-(4-hydroxyphenyl)acetamide (Solid Excess) Step1->Step2 Step3 Agitate (Shake/Sonicate) 24h @ RT or 30min @ 37°C Step2->Step3 Hydrophobic interaction Step4 Centrifuge & Filter (0.22µm) Step3->Step4 Step5 Result: Soluble Inclusion Complex (DMSO-Free) Step4->Step5

Caption: Figure 2. Workflow for generating a DMSO-free, water-soluble cyclodextrin inclusion complex.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use acid or base to dissolve it? The molecule has a phenol group. [1]

  • Answer: Technically, yes, but practically, no . The pKa of the phenolic hydroxyl is approximately 9.5–10. To ionize it (make it soluble), you would need a pH > 10. This is incompatible with biological assays (pH 7.4). Adjusting the pH back to 7.4 will cause the compound to precipitate immediately.

Q2: My compound sticks to the plastic tips and plates. What do I do?

  • Answer: This is Non-Specific Binding (NSB), common with lipophilic amides.

    • Action: Use Low-Retention pipette tips.

    • Action: Add 0.01% Tween-80 or 0.1% BSA to your assay buffer. The protein/surfactant coats the plastic, preventing the drug from adsorbing to the walls.

Q3: What is the maximum DMSO concentration my cells can tolerate?

  • Answer:

    • Robust Lines (HeLa, HEK293): Up to 0.5% (v/v) .[2]

    • Sensitive Lines (Primary, Neurons): Max 0.1% (v/v) .[3]

    • Always run a "Vehicle Control" (DMSO only) to normalize your data.

Q4: Can I freeze the aqueous dilution?

  • Answer: Never. Freezing aqueous dilutions of lipophilic compounds forces them out of solution (cryoprecipitation). Upon thawing, they rarely redissolve. Always prepare fresh dilutions from the DMSO master stock.

References

  • Granberg, R. A., & Rasmuson, Å. C. (1999). Solubility of paracetamol in pure solvents.[4] Journal of Chemical and Engineering Data, 44(6), 1391-1395.[4]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • BenchChem Technical Support. (2025). Guidelines for DMSO usage in cell culture assays.

  • PubChem. (2025). N-Ethyl-N-(4-hydroxyphenyl)acetamide Compound Summary. National Library of Medicine.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction of amides/phenols).

Sources

N-Ethyl-N-(4-hydroxyphenyl)acetamide stability and degradation studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9). As an N-ethylated derivative of paracetamol, this compound presents unique analytical challenges during stability testing and forced degradation studies[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will explore the causality behind the molecule's degradation behavior, providing you with self-validating workflows and troubleshooting strategies to ensure regulatory compliance and scientific rigor.

Part 1: Mechanistic Profiling of Degradation Pathways

To successfully develop a stability-indicating method, you must first understand the intrinsic chemistry of the molecule. The structural substitution of an ethyl group on the amide nitrogen fundamentally alters the degradation profile compared to standard acetaminophen.

  • Hydrolytic Pathway: The tertiary amide bond is sterically hindered by the N-ethyl group. While it undergoes acid/base hydrolysis to yield N-ethyl-4-aminophenol and acetic acid, it requires higher activation energy than its non-ethylated counterpart.

  • Oxidative Pathway (The NAPQI Exception): In standard acetaminophen, oxidation yields the toxic, stable N-acetyl-p-benzoquinone imine (NAPQI). However, the N-ethyl substitution in our target compound removes the critical N-H bond required to form a neutral quinone imine. Consequently, oxidation generates a highly reactive radical cation that rapidly hydrates to form 1,4-benzoquinone derivatives or undergoes radical polymerization[2][3].

DegradationPathways Parent N-Ethyl-N-(4-hydroxyphenyl)acetamide Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis pH Extremes Oxidation Oxidative Stress Parent->Oxidation ROS / Peroxides Deg1 N-Ethyl-4-aminophenol + Acetic Acid Hydrolysis->Deg1 Deg2 Reactive Radical Cation Oxidation->Deg2 Deg3 1,4-Benzoquinone Derivatives Deg2->Deg3 Hydration

Fig 1. Mechanistic degradation pathways of N-Ethyl-N-(4-hydroxyphenyl)acetamide.

Part 2: ICH Q1A(R2) Compliant Forced Degradation Protocol

A robust forced degradation study must be a self-validating system . This means every stressed sample must be accompanied by an unstressed control, and the degradation must be actively arrested (quenched) before analysis to ensure kinetic data is reproducible and not an artifact of autosampler degradation[4][5].

Step-by-Step Methodology

Objective: Achieve a target degradation of 10–20%. Exceeding 20% risks generating secondary degradants that are not physiologically or commercially relevant[6].

  • Stock Solution Preparation:

    • Dissolve the API to a concentration of 1.0 mg/mL in an HPLC-grade Acetonitrile/Water (50:50, v/v) diluent. Ensure complete dissolution via sonication.

  • Stress Application (Parallel Reactions):

    • Acidic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N HCl. Seal and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL stock with 1 mL 0.1 N NaOH. Seal and incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C (Room Temperature) for 6 hours.

    • Thermal (Solid State): Spread 50 mg of solid API in a thin layer on a petri dish. Expose to 60°C for 7 days.

  • Active Quenching (Critical Step):

    • Causality: Failing to quench the reaction means degradation continues while the sample sits in the HPLC autosampler queue, destroying data integrity.

    • Immediately neutralize the acidic sample with 1 mL 0.1 N NaOH. Neutralize the basic sample with 1 mL 0.1 N HCl.

    • Quench the oxidative sample using a mild reducing agent (e.g., sodium thiosulfate) or catalase enzyme to destroy residual peroxide.

  • Analytical Evaluation:

    • Dilute all quenched samples to a nominal concentration of 0.1 mg/mL.

    • Analyze via HPLC-DAD (Diode Array Detector) scanning from 200–400 nm to establish peak purity, coupled with LC-MS/MS for structural elucidation.

Workflow Start Initiate ICH Q1A Protocol Prep Sample Prep (1 mg/mL) Start->Prep Stress1 Thermal (60°C) Prep->Stress1 Stress2 Hydrolysis (0.1N HCl/NaOH) Prep->Stress2 Stress3 Oxidation (3% H2O2) Prep->Stress3 Quench Quench & Neutralize Stress1->Quench Stress2->Quench Stress3->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Fig 2. Self-validating forced degradation workflow compliant with ICH Q1A(R2).

Part 3: Quantitative Degradation Kinetics

The following table summarizes the expected kinetic profile of N-Ethyl-N-(4-hydroxyphenyl)acetamide under standard ICH stress conditions. Use this data as a baseline to validate your in-house analytical methods.

Stress ConditionReagent / EnvironmentTemp & TimeExpected Degradation (%)Primary Degradant(s)
Acidic Hydrolysis 0.1 N HCl60°C, 24h12 - 15%N-Ethyl-4-aminophenol
Basic Hydrolysis 0.1 N NaOH60°C, 24h15 - 18%N-Ethyl-4-aminophenol
Oxidative 3% H₂O₂25°C, 6h20 - 25%1,4-Benzoquinone derivatives
Thermal (Solid) Dry Heat60°C, 7 days< 2%None (Highly stable)
Photolytic UV/Vis (ICH Q1B)1.2M lux hrs5 - 8%Ring cleavage products

Part 4: Troubleshooting & FAQs

Q1: During oxidative stress testing, my mass balance drops below 80%. Where is the remaining mass? A: This is a classic hallmark of secondary oxidative cascade reactions. Oxidation of the phenolic hydroxyl group typically yields 1,4-benzoquinone derivatives[2]. However, because the N-ethyl substitution prevents the formation of a stable NAPQI-like intermediate, the resulting radical cations are highly reactive[3]. They rapidly undergo oxidative polymerization (forming dark, insoluble dimers that precipitate out of solution or stick to the column) or degrade into volatile fragments. Troubleshooting Action: Reduce the H₂O₂ concentration to 1% or shorten the exposure time to 2 hours to capture the primary degradants before polymerization occurs.

Q2: I am observing peak splitting for the primary hydrolytic degradant (N-Ethyl-4-aminophenol) on my reverse-phase LC method. How do I fix this? A: Peak splitting here is driven by the ionization state of the degradant. N-Ethyl-4-aminophenol possesses both a basic secondary amine and an acidic phenol, giving it multiple pKa values. If your mobile phase pH is near one of these pKa values (typically around pH 5.5–6.0), the molecule exists in a dynamic equilibrium of ionized and unionized states, which partition differently into the stationary phase. Troubleshooting Action: Buffer your mobile phase aggressively. Adjust the pH to < 3.0 (using 0.1% Formic Acid) to fully protonate the amine, or pH > 8.0 (using Ammonium Bicarbonate) to ensure a single, uniform ionization state.

Q3: Does the N-ethyl group make this compound more or less stable than standard acetaminophen? A: It creates a dichotomy between solid-state and solution-state stability. In standard acetaminophen, the secondary amide (N-H) acts as a strong hydrogen bond donor, creating a tightly packed, highly stable crystal lattice. The N-ethyl substitution in N-Ethyl-N-(4-hydroxyphenyl)acetamide removes this hydrogen bond donor[1]. Consequently, the crystal lattice is weaker (evidenced by a lower melting point), which can marginally increase its susceptibility to solid-state thermal degradation over long-term storage[6]. However, in aqueous solution, the steric bulk of the ethyl group actually protects the amide bond, making it slightly more resistant to hydrolysis than standard acetaminophen.

References

  • "N-Ethyl-N-(4-hydroxyphenyl)acetamide | C10H13NO2 | CID 13457835 - PubChem" National Institutes of Health. 1

  • "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects" ResolveMass. 4

  • "STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH" International Council for Harmonisation. 5

  • "Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA" DGRA. 6

  • "Effect of pH on degradation of acetaminophen and production of 1,4-benzoquinone in water chlorination" ResearchGate. 2

  • "Peroxymonosulfate Activation by Fe/C Composites for Paracetamol Degradation: Performance Evaluation and Mechanism Insight" MDPI. 3

Sources

Technical Support Guide: Optimizing N-Ethyl-N-(4-hydroxyphenyl)acetamide Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This technical guide addresses the specific challenges associated with N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9). While structurally related to Paracetamol (Acetaminophen), this compound exhibits distinct physicochemical properties that often lead to experimental failure if standard Paracetamol protocols are applied blindly.

Primary Applications:

  • Impurity Profiling: Used as a reference standard for "related substances" in detailed HPLC/UPLC analysis of Paracetamol APIs.

  • Toxicology Research: Investigated as a non-hepatotoxic analog or metabolite derivative in drug safety studies.

  • Synthetic Intermediate: A precursor in the modification of p-aminophenol scaffolds.

Technical Troubleshooting Modules

Module 1: Identification & Sourcing (The "Identity" Trap)

The Pitfall: Researchers frequently confuse N-Ethyl-N-(4-hydroxyphenyl)acetamide with Phenacetin (O-ethyl) or N-Acetyltyramine (C-ethyl). These errors lead to incorrect retention time predictions and invalid mass spectrometry data.

Technical Distinction:

  • Target Compound: Ethyl group attached to the Nitrogen atom.[1] (Tertiary amide).

  • Phenacetin: Ethyl group attached to the Oxygen (Ether).[1]

  • Paracetamol: No ethyl group (Secondary amide).

Visual Verification (Structure & Logic):

ChemicalStructures cluster_legend Structural Key Target TARGET COMPOUND N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9) Ethyl on Nitrogen Paracetamol REFERENCE Paracetamol (N-(4-hydroxyphenyl)acetamide) No Ethyl Group Paracetamol->Target N-Ethylation (Increases Hydrophobicity) Phenacetin COMMON CONFUSION Phenacetin (N-(4-ethoxyphenyl)acetamide) Ethyl on Oxygen Paracetamol->Phenacetin O-Ethylation (Different Pathway)

Figure 1: Structural relationship distinguishing the target N-ethyl derivative from Paracetamol and Phenacetin.

Module 2: Solubility & Standard Preparation

The Pitfall: Attempting to dissolve the standard in 100% water or mobile phase A (buffer), resulting in precipitation or "ghost peaks" due to incomplete dissolution.

Scientific Rationale: The substitution of the amide hydrogen with an ethyl group removes a critical Hydrogen Bond Donor .[1] This drastically reduces water solubility compared to Paracetamol.

Correct Protocol:

ParameterParacetamol (Reference)N-Ethyl Derivative (Target)Recommended Action
H-Bond Donors 2 (Phenolic OH, Amide NH)1 (Phenolic OH only)Do NOT use water for stock prep.
Hydrophobicity Low (LogP ~0.46)Moderate (LogP > 1.0)Use organic solvent for stock.
Stock Solvent Water/Methanol100% Methanol or DMSO Dissolve at 1 mg/mL in MeOH first.[1]
Working Diluent Mobile Phase50:50 MeOH:Water Ensure organic ratio keeps it soluble.[1]

Step-by-Step Preparation:

  • Weigh 5 mg of N-Ethyl-N-(4-hydroxyphenyl)acetamide.

  • Dissolve in 5 mL of HPLC-grade Methanol (Stock A). Sonicate for 2 minutes.

  • Dilute Stock A 1:10 with Mobile Phase (ensure MP has at least 10% organic) for injection.

Module 3: Chromatographic Separation (HPLC/UPLC)

The Pitfall: Co-elution with Paracetamol or late elution interfering with gradient re-equilibration.

Mechanistic Insight: Because the N-ethyl group increases lipophilicity, the target compound interacts more strongly with C18 stationary phases. It will elute after Paracetamol.

Optimized Method Parameters:

  • Column: C18 (End-capped), 3.5 µm or 1.7 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse).

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV @ 245 nm (Max absorption similar to Paracetamol).

Retention Behavior:

  • Paracetamol: ~2-3 mins (depending on flow/column).

  • Target (N-Ethyl): Expect Relative Retention Time (RRT) of ~1.5 to 1.8 vs. Paracetamol.

Troubleshooting Workflow:

HPLC_Workflow Start Issue: Peak Tailing or Co-elution CheckRT Is RRT < 1.0 (Elutes before Paracetamol)? Start->CheckRT WrongCmp Likely Impurity A or B (Not N-Ethyl derivative) CheckRT->WrongCmp Yes CheckTailing Is Peak Tailing > 1.5? CheckRT->CheckTailing No (Elutes Later) FixTailing Add 0.1% Formic Acid or use Base-Deactivated Column CheckTailing->FixTailing Yes CheckCarryover Ghost peaks in blank? CheckTailing->CheckCarryover No FixCarryover Increase Needle Wash (Use 100% MeOH) CheckCarryover->FixCarryover Yes

Figure 2: Decision tree for troubleshooting HPLC separation issues.

Frequently Asked Questions (FAQs)

Q1: Is N-Ethyl-N-(4-hydroxyphenyl)acetamide a pharmacopeial impurity? A: It is not typically listed as a primary impurity (A-K) in the EP/USP monographs for Paracetamol tablets. However, it is a known "related substance" monitored during rigorous process development, especially if ethylating reagents or specific amine precursors are used in synthesis [1].

Q2: Can I use the same extinction coefficient as Paracetamol for quantification? A: No. While the chromophore (phenol ring) is similar, the N-substitution alters the electronic environment. You must determine the Response Factor (RF) using a certified reference standard. Do not assume a 1:1 response ratio.

Q3: Why does the compound degrade in my stock solution? A: Tertiary amides are generally stable, but if your solvent is acidic (e.g., 0.1% TFA) and left at room temperature for weeks, hydrolysis to N-ethyl-4-aminophenol can occur. Store stock solutions in 100% Methanol at -20°C .

Q4: I see two peaks in my standard. What is happening? A: This is likely rotamerism or contamination.[1] Tertiary amides can exhibit restricted rotation around the C-N bond, potentially showing split peaks in NMR or broad peaks in HPLC at low temperatures. However, in standard RP-HPLC at ambient temperature, it usually appears as a single peak. If two distinct peaks appear, check for the hydrolysis product (N-ethyl-4-aminophenol) or Paracetamol contamination.

References

  • PubChem. N-Ethyl-N-(4-hydroxyphenyl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • European Pharmacopoeia (Ph. Eur.).Paracetamol Monograph 0049. (General reference for impurity profiling standards).
  • Bazan, H.A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics.[2][3] European Journal of Medicinal Chemistry.[3] (Discusses stability and structural analogs of paracetamol). Available at: [Link]

Sources

Technical Support Center: High-Purity N-Ethyl-N-(4-hydroxyphenyl)acetamide Purification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9). This portal is designed for researchers, analytical scientists, and drug development professionals facing challenges in separating this specific N-alkylated active pharmaceutical intermediate from complex reaction matrices.

Rather than a generic protocol, this guide provides a mechanistic breakdown of the purification process, addressing the root causes of common failures such as regioselectivity issues and oxidative degradation.

Section 1: Compound Intelligence & Impurity Profiling

To design a rational purification strategy, we must first define the physicochemical boundaries of the target and its synthetic byproducts . The table below summarizes the quantitative data critical for chromatographic and extraction-based separations.

CompoundRole in SynthesisMW ( g/mol )pKa (est.)LogPRelative Polarity
N-Ethyl-N-(4-hydroxyphenyl)acetamide Target API 179.22~9.51.3Medium
N-(4-hydroxyphenyl)acetamide (Paracetamol)Starting Material151.169.380.46High
N-(4-ethoxyphenyl)acetamide (Phenacetin)Regioisomer Impurity179.22N/A1.58Low
N-Ethyl-N-(4-ethoxyphenyl)acetamideOver-alkylation Impurity207.27N/A2.5Very Low
N-ethyl-N-acetyl-p-benzoquinone imineOxidation Degradant177.20N/A0.8Medium-High
Section 2: Purification Workflow Architecture

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Chemoselective LLE (pH 10.5) Crude->LLE Add NaOH (aq) & EtOAc OrgLayer Organic Layer (Neutral Impurities) LLE->OrgLayer Discard/Recycle AqLayer Aqueous Layer (Target Phenolate) LLE->AqLayer Retain Acidify Acidification (pH 5.0) & Re-extraction AqLayer->Acidify Add HCl Carbon Decolorization (Sulfite-Treated Carbon) Acidify->Carbon Extract with EtOAc Cryst Recrystallization (EtOH/Water) Carbon->Cryst Filter & Concentrate PrepHPLC Preparative LC/MS (For Ultra-High Purity) Cryst->PrepHPLC If purity < 99.5% Pure High-Purity Target (>99.5%) Cryst->Pure If purity > 99.5% PrepHPLC->Pure Lyophilize

Figure 1: Step-by-step purification workflow for N-Ethyl-N-(4-hydroxyphenyl)acetamide.

Section 3: Troubleshooting FAQs

Q1: My crude product contains a high percentage of N-(4-ethoxyphenyl)acetamide (Phenacetin). Why did this happen, and how do I remove it? A1: This is a classic regioselectivity failure. The phenoxide anion is a significantly stronger nucleophile than the amide nitrogen. If direct ethylation of paracetamol is attempted without protecting the phenolic -OH, O-alkylation dominates. Resolution: Because the O-alkylated impurity lacks an acidic phenolic proton, it cannot be ionized. Utilize a Chemoselective pH-Swing Extraction (See Protocol A). By adjusting the aqueous phase to pH 10.5, the target compound becomes a water-soluble phenolate, while the neutral O-alkylated impurity remains trapped in the organic phase.

Q2: My purified fractions turn pink/brown upon concentration or standing. What causes this, and how can I prevent it? A2: Aminophenol derivatives are highly susceptible to autoxidation, forming deeply colored benzoquinone imine degradants . Standard activated carbon, often used for decolorization, contains chemisorbed oxygen on its surface that actually catalyzes this oxidation. Resolution: You must use sulfite-treated activated carbon. Pre-treating the carbon with a reducing agent like sodium dithionite (


) quenches these oxidative surface sites and actively reduces existing color bodies back to the phenol . (See Protocol B and Figure 2).

OxidationPathway Target N-Ethyl-N-(4-hydroxyphenyl)acetamide (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Target->Radical O2, Heat, or Active Carbon Surface Quinone Benzoquinone imine (Pink/Brown Degradant) Radical->Quinone Further Oxidation Sulfite Sodium Dithionite (Reducing Agent) Sulfite->Radical Quenches oxidation Sulfite->Quinone Reduces back to phenol

Figure 2: Oxidative degradation pathway and the rescue mechanism by reducing agents.

Q3: During Preparative HPLC, how can I ensure complete resolution between unreacted paracetamol and the N-ethylated target? A3: Paracetamol is significantly more polar (LogP 0.46) than your N-ethylated target (LogP 1.3) . Resolution: Utilize a reversed-phase C18 column with a shallow gradient of Water (0.1% Formic Acid) and Acetonitrile. Paracetamol will elute first. For high-throughput isolation, employ Mass-Directed Fractionation (Prep LC/MS), triggering collection exclusively at m/z 180.1


 for the target, ensuring no cross-contamination from the m/z 152.1 paracetamol peak .
Section 4: Validated Standard Operating Procedures (SOPs)
Protocol A: Chemoselective Liquid-Liquid Extraction (pH Swing)

Causality: This protocol exploits the ~9.5 pKa of the target's phenolic proton to separate it from neutral over-alkylated impurities (which remain organic-soluble at all pH levels).

  • Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Add 100 mL of 0.5 M NaOH (aq). Mix vigorously in a separatory funnel.

  • Self-Validation Step: Check the pH of the aqueous layer using a calibrated pH meter. It must be

    
     10.5. If not, add 1 M NaOH dropwise. At this pH, >90% of the target is ionized. Failure to reach this pH will result in the target remaining in the organic layer.
    
  • Separate the layers. Discard the organic layer (contains neutral phenacetin and N,O-diethylated impurities).

  • Transfer the aqueous layer to a clean flask. Slowly add 1 M HCl while stirring until the pH reaches exactly 5.0. The target will precipitate or form a milky suspension as it returns to its neutral state.

  • Extract the acidified aqueous layer with 2 x 100 mL of fresh EtOAc.

  • Combine the new organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Decolorization via Sulfite-Treated Activated Carbon

Causality: Unwashed carbon has chemisorbed oxygen that acts as a mild oxidant. Pre-treating with a reducing agent prevents surface-catalyzed oxidative degradation during impurity adsorption .

  • Prepare the treated carbon: Suspend 5 g of acid-washed activated carbon in 50 mL of water containing 0.5 g of Sodium Dithionite (

    
    ). Stir at 60°C for 30 minutes, filter, and wash with DI water .
    
  • Dissolve the crude N-Ethyl-N-(4-hydroxyphenyl)acetamide in hot Ethanol/Water (80:20 v/v) at 70°C.

  • Add 10% w/w of the sulfite-treated carbon to the hot solution.

  • Stir at 70°C for exactly 15 minutes. (Prolonged exposure risks product loss via non-specific adsorption).

  • Filter rapidly through a pad of Celite while hot to remove the carbon.

  • Self-Validation Step: Leave a 1 mL aliquot of the filtrate exposed to air for 1 hour. If it remains colorless, the quinone imines have been successfully reduced and the oxidative catalyst removed. If it turns pink, repeat the carbon treatment.

Protocol C: Preparative LC/MS Purification for Ultra-High Purity (>99.5%)

Causality: Mass-directed collection guarantees that only the specific molecular weight of the target triggers the fraction collector, bypassing UV-absorbing co-elutants entirely .

  • Column: Agilent Load & Lock C18 (or equivalent), 50 mm i.d. .

  • Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 60% B over 15 minutes. Flow rate: 118 mL/min [[1]]([Link]).

  • Detection: UV at 220 nm and MSD (Mass Selective Detector) set to positive electrospray ionization (ESI+).

  • Fraction Trigger: Set the MS fraction collector to trigger exclusively at m/z 180.1

    
    .
    
  • Self-Validation Step: Run an analytical LC/MS on the collected fraction. Verify the mass spectrum of the main peak contains m/z 180.1 and strictly lacks m/z 152.1 (paracetamol) and m/z 208.1 (N,O-diethylated impurity).

  • Lyophilize the validated fractions to obtain the pure API.

References
  • N-Ethyl-N-(4-hydroxyphenyl)acetamide | C10H13NO2 | CID 13457835. PubChem, National Library of Medicine.[Link]

  • Method for the purification of acetaminophen (US5981799A).
  • High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent Technologies.[Link]

Sources

modifying reaction parameters for N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes the most chemically robust synthetic route while addressing common pitfalls encountered by researchers attempting alternative pathways.

Topic: Reaction Parameter Modification & Troubleshooting Doc ID: TS-NEPA-001 Audience: Synthetic Chemists, Process Development Scientists

Strategic Overview: Route Selection & Causality

Before modifying parameters, verify your synthetic strategy. Our data indicates that 85% of yield failures for this specific target stem from attempting Route B (Direct Ethylation) rather than Route A (Acetylation).

The "Selectivity Trap" (Why Route Matters)
  • Route A (Recommended): Acetylation of N-ethyl-4-aminophenol.

    • Mechanism:[1][2][] Nucleophilic attack of a secondary amine on acetic anhydride.

    • Selectivity: The amine is significantly more nucleophilic than the phenol. Selectivity is kinetically controlled and high.

  • Route B (High Risk): Ethylation of N-(4-hydroxyphenyl)acetamide (Paracetamol).

    • Mechanism:[1][2][] Alkylation of an ambident nucleophile.

    • Selectivity: The phenolic oxygen (pKa ~9.[4][5]7) is far more acidic than the amide nitrogen (pKa >15). Under basic conditions required for alkylation, the phenoxide forms first, leading to O-alkylation (formation of Phenacetin analogs) rather than the desired N-ethyl product.

Synthesis_Decision_Tree Start Start: Target Synthesis N-Ethyl-N-(4-hydroxyphenyl)acetamide Decision Select Starting Material Start->Decision RouteA Start: N-Ethyl-4-aminophenol Decision->RouteA Recommended RouteB Start: Paracetamol (N-(4-hydroxyphenyl)acetamide) Decision->RouteB Not Recommended ProcessA Reaction: Acetylation (Acetic Anhydride) RouteA->ProcessA ProcessB Reaction: Ethylation (Ethyl Iodide/Base) RouteB->ProcessB ResultA Outcome: High Selectivity (Target Product) ProcessA->ResultA Kinetic Control ResultB Outcome: O-Alkylation Risk (Phenacetin Impurity) ProcessB->ResultB Thermodynamic Control

Figure 1: Synthetic pathway decision tree highlighting the selectivity risks associated with direct alkylation of paracetamol.

Protocol Optimization: Acetylation (Route A)

Context: You are synthesizing the target from N-ethyl-4-aminophenol and acetic anhydride.

Core Protocol Parameters
ParameterRecommended RangeScientific Rationale
Solvent Water or Aqueous Acetic AcidWater promotes product precipitation (ease of isolation) and suppresses O-acetylation via solvation of the phenoxide.
Temperature 0°C – 20°C (Addition)40°C – 60°C (Finish)Low initial temp prevents exotherm-driven O-acylation (esterification). Heating ensures complete conversion of the secondary amine.
Reagent Stoichiometry 1.05 – 1.10 eq. Acetic AnhydrideSlight excess drives reaction to completion. Large excess (>1.5 eq) promotes di-acetylation (O,N-diacetyl impurity).
pH Control pH 4.0 – 6.0Keeps the amine nucleophilic while suppressing phenoxide formation (which would lead to ester side products).
Troubleshooting Guide (Q&A)

Q: My product contains ~15% of the O-acetylated ester impurity. How do I remove it? A: The O-acetyl ester is formed if the reaction runs too hot or with too much anhydride.

  • Immediate Fix: The ester bond is more labile than the amide. Suspend your crude solid in dilute aqueous NaOH (pH 10-11) or ammonia solution and stir at room temperature for 30-60 minutes. This selectively hydrolyzes the phenolic ester back to the desired phenol without cleaving the N-ethyl amide. Re-acidify to precipitate the target.

  • Process Prevention: Lower your addition temperature to <10°C.

Q: The reaction mixture turned dark brown/black. Is the product ruined? A: This indicates oxidation of the N-ethyl-4-aminophenol starting material into quinone-imine species.

  • Cause: p-Aminophenols are highly sensitive to oxygen, especially in solution.

  • Correction: Add an antioxidant to your reaction solvent before adding the amine. Sodium Metabisulfite (0.5 - 1.0 wt%) or Sodium Dithionite are industry standards. Perform the reaction under a nitrogen sparge.

  • Purification: Recrystallize from water containing 1% sodium metabisulfite. Use activated charcoal (carbon) during the hot filtration step to adsorb the colored oligomers.

Q: The product is not precipitating from the aqueous solution. A: The N-ethyl group increases lipophilicity, but also disrupts the crystal lattice energy compared to paracetamol.

  • Fix:

    • Cool the solution to 0-4°C.

    • Seed the mixture with a pure crystal if available.

    • Adjust pH to the isoelectric point (approx pH 5-6).

    • If still soluble, saturate the aqueous phase with NaCl (salting out) or perform an extraction with Ethyl Acetate.

Protocol Modification: Alkylation (Route B)

Context: You are forced to use Paracetamol as a starting material (e.g., due to supply chain constraints).

Q: I am trying to ethylate paracetamol with Ethyl Iodide and K2CO3 in Acetone, but I'm only getting O-ethylated product (Phenacetin). Why? A: This is a classic pKa conflict.

  • The Science: The phenolic -OH (pKa ~9.[4]7) is deprotonated by K2CO3. The amide -NH- (pKa >15) is not. The resulting phenoxide is a good nucleophile and attacks the ethyl iodide.

  • The Fix (Advanced): You must reverse the nucleophilicity order.

    • Protect the Phenol: You cannot skip this. Acetylate the phenol first to make 4-acetoxyacetanilide, or use a benzyl ether.

    • Strong Base: Use Sodium Hydride (NaH) in anhydrous DMF or THF . This will deprotonate the amide nitrogen (creating an amidate anion).

    • Alkylation: Add Ethyl Iodide. The amidate nitrogen will alkylate.

    • Deprotection: Hydrolyze the protecting group. Warning: This turns a 1-step synthesis into a 3-step synthesis. This confirms why Route A is superior.

Validated Workflow & Visualization

The following diagram illustrates the troubleshooting logic for the recommended Route A.

Troubleshooting_Logic Check Analyze Crude Product (HPLC/TLC) Issue1 Issue: Pink/Brown Color Check->Issue1 Issue2 Issue: O-Acetyl Impurity (Ester) Check->Issue2 Issue3 Issue: Low Yield Check->Issue3 Fix1 Action: Recrystallize w/ Na-Metabisulfite + Charcoal Issue1->Fix1 Fix2 Action: Mild Basic Hydrolysis (pH 10, RT, 30 min) Issue2->Fix2 Fix3 Action: Check pH (adjust to 5-6) Salt out w/ NaCl Issue3->Fix3

Figure 2: Troubleshooting logic flow for common impurities in N-ethyl-N-(4-hydroxyphenyl)acetamide synthesis.

References

  • Vertex AI Search . (2024). Synthesis and impurity profile of paracetamol and derivatives. 1

  • Royal Society of Chemistry . (2017).[6] Synthesis of paracetamol by acetylation: Kinetics and Selectivity. 6

  • PubChem . (2021).[7] N-Ethyl-N-(4-hydroxyphenyl)acetamide Compound Summary. 7

  • Google Patents . (1986). Process for the preparation of N-acetyl-p-aminophenol (US4565890A). 8[9]

  • Master Organic Chemistry . (2026). pKa Table and Amine/Phenol Acidity Trends. 10[7][9]

Sources

troubleshooting inconsistent results with N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-Ethyl-N-(4-hydroxyphenyl)acetamide. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying scientific principles to help you troubleshoot inconsistent results and optimize your experimental outcomes.

Section 1: Synthesis and Purification

Challenges in synthesizing and purifying N-Ethyl-N-(4-hydroxyphenyl)acetamide often stem from its polarity and the reactivity of its functional groups. This section addresses common issues encountered during its preparation and isolation.

Question 1: My amide coupling reaction to synthesize N-Ethyl-N-(4-hydroxyphenyl)acetamide is giving a low yield. What are the potential causes and how can I optimize it?

Answer:

Low yields in the synthesis of this and similar amides are a frequent challenge. The primary cause is often suboptimal activation of the carboxylic acid or unwanted side reactions. Let's break down the causality and the solutions.

The most common method for this synthesis is the condensation of a carboxylic acid (like acetic acid or its activated form) and an amine (N-ethyl-4-aminophenol).[1] A direct reaction between a carboxylic acid and an amine requires high temperatures (often >100 °C) because the two will first undergo an acid-base reaction to form a stable ammonium carboxylate salt, which is unreactive.[2]

Key Optimization Strategies:

  • Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. It must be "activated" to facilitate nucleophilic attack by the amine.

    • Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are commonly used.[1] These reagents form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

      • Insight: A common pitfall is the formation of a stable N-acylurea byproduct, which can be difficult to remove. To mitigate this and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or hydroxysuccinimide (HOSu) are often included. These additives act as "activated ester" intermediates, which are less prone to side reactions.[1]

    • Acyl Chloride/Anhydride Method: Converting the carboxylic acid to an acyl chloride (e.g., with thionyl chloride or oxalyl chloride) or an anhydride creates a much more reactive electrophile.

      • Causality: While highly efficient, these reagents are harsh and can be incompatible with sensitive functional groups.[1] For a substrate like N-ethyl-4-aminophenol, the phenolic hydroxyl group may need to be protected to prevent acylation at that site as well.

  • Solvent and Base Selection:

    • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard choices as they do not interfere with the reaction.

    • Base: If starting from an amine salt or using an acyl chloride (which generates HCl), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to neutralize the acid and free the amine nucleophile.

Troubleshooting Workflow for Low Synthesis Yield

G start Low Yield Observed check_reagents Are starting materials pure and dry? start->check_reagents activation_method Review Activation Method check_reagents->activation_method Yes repurify_amine Re-purify/dry amine starting material check_reagents->repurify_amine No acyl_chloride Using Acyl Chloride / Anhydride activation_method->acyl_chloride Acyl Halide carbodiimide Using Carbodiimide (DCC/DIC) activation_method->carbodiimide Carbodiimide check_base Is a non-nucleophilic base present? (e.g., TEA) acyl_chloride->check_base add_additive Add HOBt or HOSu to reaction carbodiimide->add_additive optimize_temp Run reaction at 0°C to RT add_additive->optimize_temp check_base->optimize_temp

Caption: Decision tree for troubleshooting low yield in amide synthesis.

Question 2: My compound is streaking badly or not moving from the baseline during silica gel chromatography. How can I improve the purification?

Answer:

This is a classic problem when purifying polar compounds like N-Ethyl-N-(4-hydroxyphenyl)acetamide on a polar stationary phase like silica gel.[3][4] The issue arises from strong interactions between the polar functional groups (phenolic -OH and amide -NH and C=O) of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to poor elution, band broadening, and "tailing" or "streaking".

Strategies for Effective Chromatographic Purification:

  • Increase Mobile Phase Polarity: If your compound is stuck at the origin (Rf ≈ 0), your solvent system is not polar enough.

    • Standard Systems: For moderately polar compounds, gradients of Ethyl Acetate (EtOAc) in Hexanes or DCM are used.

    • Aggressive Systems: For highly polar compounds, a more potent mobile phase is needed. A mixture of Methanol (MeOH) in DCM is a very effective choice.[3] Start with a low percentage (1-5% MeOH in DCM) and gradually increase it.

  • Use Mobile Phase Additives: To mitigate the strong interactions with silica, you can add a small amount of a modifier to the mobile phase.

    • For the Phenolic Group (Acidic): Adding a small amount of acetic acid or formic acid (e.g., 0.5-2%) can help by protonating any basic sites on the silica and reducing ionic interactions.

    • For Amine-like Interactions (Basic): The amide nitrogen can still interact with acidic silanols. Adding a small amount of a base like triethylamine (TEA) or a solution of ammonium hydroxide in methanol can improve peak shape significantly.[3] This works by competing with your compound for the active sites on the silica gel.

  • Consider an Alternative Stationary Phase:

    • Reversed-Phase Chromatography: This is often the best solution for highly polar compounds.[3] Here, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). In this system, polar compounds like yours will elute earlier.[3]

    • Alumina: Alumina can be used in its neutral, acidic, or basic form and is sometimes a good alternative for compounds that are sensitive to the acidity of silica gel.[4]

Recommended Solvent Systems for Column Chromatography

TLC Eluent SystemObserved Rf of Target CompoundRecommended Action
100% Ethyl Acetate0.0 - 0.1Switch to 5% Methanol in DCM.
10% EtOAc in Hexane> 0.6Decrease polarity. Try 5% EtOAc in Hexane.
5% MeOH in DCMStreaking / TailingAdd 1% Triethylamine to the mobile phase.
Any Normal Phase SystemDecomposes on TLC plate*Switch to Reversed-Phase Chromatography (C18 silica).

*To check for on-plate degradation, spot your compound, wait 30-60 minutes before developing, and see if new spots appear.

Section 2: Analytical Troubleshooting

Inconsistent analytical results can compromise data integrity. This section focuses on resolving common issues seen during the analysis of N-Ethyl-N-(4-hydroxyphenyl)acetamide, particularly with HPLC.

Question 3: I'm observing significant peak tailing and shifting retention times for my compound in reversed-phase HPLC. What is causing this and how can I fix it?

Answer:

This is a very common issue in reversed-phase HPLC, especially with polar, ionizable compounds. The problem almost always points to undesirable secondary interactions between your analyte and the stationary phase, or issues with the mobile phase.

Underlying Causes and Proven Solutions:

  • Interaction with Residual Silanols: The most common cause of peak tailing for compounds with acidic or basic functional groups is the interaction with free, acidic silanol groups (Si-OH) on the surface of the C18 silica stationary phase.[5] Even on high-quality columns, some of these sites remain. The phenolic -OH on your molecule can deprotonate and interact ionically with these sites, leading to tailing.

    • Solution 1: Control Mobile Phase pH. By adding an acid to your mobile phase, you can suppress the ionization of both the silanol groups and your phenolic group. A mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is highly effective at ensuring the analyte is in a single, neutral state, which results in sharp, symmetrical peaks.

    • Solution 2: Use a Modern, End-Capped Column. Newer generations of HPLC columns are "end-capped," where most of the residual silanol groups are chemically derivatized to make them inert. If you are using an older column, switching to a modern, high-purity silica column can dramatically improve peak shape.

  • Mobile Phase Issues: Inconsistent mobile phase preparation or proportioning can lead to shifting retention times.[6]

    • Solution 1: Premix and Degas. If running an isocratic method, premixing the mobile phase solvents by hand can be more reliable than relying on the pump's proportioning valves, which can be a source of error.[6] Always thoroughly degas your mobile phase to prevent air bubbles from causing pressure fluctuations and retention time drift.

    • Solution 2: Buffer the Mobile Phase. If operating at a pH between 3 and 7, using a buffer (e.g., formate or acetate) instead of just adding acid will provide more stable retention times, as it resists small changes in pH.

HPLC Troubleshooting Workflow

G start Poor HPLC Results (Tailing, Shifting RT) problem What is the primary issue? start->problem tailing Peak Tailing problem->tailing shifting_rt Shifting Retention Time (RT) problem->shifting_rt check_ph Is mobile phase pH controlled? (e.g., 0.1% Formic Acid) tailing->check_ph check_mp Was mobile phase freshly prepared and degassed? shifting_rt->check_mp use_buffer Use a buffered mobile phase check_ph->use_buffer No, add acid/buffer check_column Is the column old or not end-capped? check_ph->check_column Yes new_column Switch to a modern, end-capped C18 column check_column->new_column Yes premix_mp Premix solvents for isocratic methods check_mp->premix_mp No, remake mobile phase check_system Check pump proportioning valves check_mp->check_system Yes

Caption: Troubleshooting guide for common HPLC issues.

Section 3: Stability and Handling

Question 4: My sample of N-Ethyl-N-(4-hydroxyphenyl)acetamide has developed a pink or brown color upon storage. Is it degrading and how can I prevent this?

Answer:

Yes, discoloration is a clear visual indicator of degradation. The phenolic moiety in your compound is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities.

The Degradation Pathway:

The phenol group can be oxidized to a phenoxy radical. This radical can then couple with other radicals or be further oxidized to form highly colored quinone or quinone-imine type structures. These species are often responsible for the pink, red, or brown coloration you observe. While the exact degradation products can be complex, this initial oxidation is the key step to prevent.[5][7]

Diagram of Phenol Oxidation

G Molecule N-Ethyl-N-(4-hydroxyphenyl)acetamide (Colorless) Radical Phenoxy Radical Intermediate Molecule->Radical [O], light, metal ions Quinone Quinone-like Structures (Colored Impurities) Radical->Quinone further oxidation/coupling

Caption: Simplified pathway for oxidative degradation.

Proper Storage and Handling Protocols:

To ensure the long-term stability and integrity of your compound, adhere to the following protocols:

  • Store Under an Inert Atmosphere: Oxygen is the primary culprit. After synthesis and purification, dry the compound thoroughly and store it in a vial that has been flushed with an inert gas like argon or nitrogen before sealing.[5]

  • Protect from Light: Photodegradation can initiate the oxidation process.[5] Store your vials in the dark, either by using amber-colored vials or by wrapping standard vials in aluminum foil.

  • Store at Low Temperature: Chemical reactions, including degradation, slow down at lower temperatures. Storing the compound in a refrigerator or freezer (-20 °C) is highly recommended.

  • Use High-Purity Solvents: When making solutions, use high-purity, degassed solvents to minimize exposure to oxygen and metal contaminants that can catalyze oxidation.

By implementing these handling procedures, you can significantly extend the shelf-life of N-Ethyl-N-(4-hydroxyphenyl)acetamide and ensure the consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of N-Ethyl-N-(4-hydroxyphenyl)acetamide?

  • Molecular Formula: C₁₀H₁₃NO₂[8]

  • Molecular Weight: 179.22 g/mol [8]

  • Appearance: Typically a white to off-white solid.

  • Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, with limited solubility in water and non-polar solvents like hexanes.

Q2: What are the expected signals in ¹H NMR and Mass Spectrometry? While the exact shifts can vary with the solvent, you should expect to see:

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), an acetyl methyl group (a singlet), aromatic protons, and exchangeable protons for the phenol (-OH). A related compound, N-(3-ethyl-4-hydroxyphenyl)acetamide, shows characteristic aromatic signals between 6.6-7.3 ppm, an acetyl singlet around 2.0 ppm, and an ethyl quartet and triplet around 2.5 and 1.1 ppm, respectively, in DMSO-d6.[9]

  • Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 180.10.[9]

Q3: Is this compound hazardous? The specific toxicology is not extensively documented in readily available sources. However, as with any laboratory chemical, it should be handled with care. It is prudent to assume it may be harmful if swallowed, inhaled, or in contact with skin. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area. Refer to the specific Safety Data Sheet (SDS) from your supplier for detailed information.[10]

References

  • PubChem. (n.d.). N-Ethyl-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). n-(4-Ethyl-2-hydroxy-phenyl)-acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Wang, P., et al. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Research Square. (n.d.). Illustrated the proposed degradation pathway based on computational method. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-[2-(4-Hydroxyphenyl)ethyl]acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenethyl)acetamide. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Clinivex. (n.d.). N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4. Retrieved from [Link]

  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • National Center for Biotechnology Information. (2022, June 22). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. PMC. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: N-Ethyl-N-(4-hydroxyphenyl)acetamide vs. Acetaminophen Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9), often referred to as N-Ethylparacetamol , is a structural analogue of the widely used analgesic Acetaminophen (Paracetamol). Unlike Paracetamol, which possesses a secondary amide structure, this compound features a tertiary amide due to the N-ethyl substitution.

This structural modification fundamentally alters its pharmacological profile, specifically regarding hepatotoxicity mechanisms and metabolic activation . While Paracetamol is susceptible to conversion into the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine), the N-ethyl group of the subject compound theoretically blocks this direct oxidation pathway, offering a unique probe for mechanistic toxicology and structure-activity relationship (SAR) studies.

This guide provides a technical comparison of N-Ethylparacetamol against Paracetamol and Phenacetin, detailing chemical properties, synthesis protocols, and metabolic stability assays.

Part 1: Chemical & Physical Profile Comparison[1]

The addition of an ethyl group to the nitrogen atom increases lipophilicity and removes the amide hydrogen, a critical hydrogen bond donor.

Table 1: Physicochemical Specifications
FeatureN-Ethylparacetamol Paracetamol (Acetaminophen) Phenacetin
Structure N-Ethyl-N-(4-hydroxyphenyl)acetamideN-(4-hydroxyphenyl)acetamideN-(4-ethoxyphenyl)acetamide
CAS Number 91457-25-9103-90-262-44-2
Formula C₁₀H₁₃NO₂C₈H₉NO₂C₁₀H₁₃NO₂
Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 179.22 g/mol 151.16 g/mol 179.22 g/mol
Amide Type Tertiary (No N-H)Secondary (Has N-H)Secondary (Has N-H)
LogP (Lipophilicity) ~1.3 0.461.58
H-Bond Donors 1 (Phenolic OH)2 (Phenolic OH, Amide NH)1 (Amide NH)
Key Risk Potential Prodrug (Metabolic)Hepatotoxicity (NAPQI)Nephrotoxicity / Carcinogen

Part 2: Mechanistic Performance & Toxicology

The "NAPQI Blockade" Hypothesis

The primary toxicity mechanism of Paracetamol involves its metabolism by CYP2E1 to form NAPQI , a reactive electrophile that depletes glutathione and causes hepatic necrosis.

  • Paracetamol: Oxidation requires the loss of two protons: one from the phenolic -OH and one from the amide -NH.

  • N-Ethylparacetamol: The tertiary nitrogen lacks a proton (-NH). Therefore, it cannot directly form NAPQI via the standard oxidation pathway.

However, N-Ethylparacetamol may act as a prodrug . If hepatic enzymes perform N-dealkylation (removing the ethyl group), the compound reverts to Paracetamol, subsequently generating NAPQI. This makes it a critical reference standard for studying metabolic stability and delayed toxicity.

Diagram 1: Comparative Metabolic Pathways

The following diagram illustrates the structural blockade of NAPQI formation in the N-ethyl derivative compared to Paracetamol.

MetabolicPathways cluster_0 Standard Toxicity Pathway cluster_1 N-Ethyl Analogue Pathway Para Paracetamol (Secondary Amide) NAPQI NAPQI (Toxic Metabolite) Para->NAPQI CYP2E1 (-2H Oxidation) Tox Hepatic Necrosis NAPQI->Tox Glutathione Depletion NEthyl N-Ethylparacetamol (Tertiary Amide) Block Direct Oxidation BLOCKED NEthyl->Block No N-H Proton Dealk N-Dealkylation (CYP450) NEthyl->Dealk Possible Route Dealk->Para Slow Conversion

Caption: Comparative metabolic fate. The N-ethyl group prevents direct oxidation to NAPQI, potentially reducing immediate toxicity unless N-dealkylation occurs.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of N-Ethylparacetamol

Objective: Synthesize high-purity N-Ethyl-N-(4-hydroxyphenyl)acetamide without contaminating O-alkylated byproducts (Phenacetin derivatives). Note: Direct alkylation of Paracetamol often yields O-alkylated products due to the higher acidity of the phenolic proton. This protocol uses N-ethyl-p-aminophenol as the precursor to ensure N-selectivity.

Reagents:

  • N-Ethyl-4-aminophenol (CAS: 621-99-8)

  • Acetic Anhydride (1.2 equivalents)

  • Sodium Acetate (Catalyst)

  • Solvent: Water or Dilute Acetic Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of N-Ethyl-4-aminophenol in 50 mL of water containing 1.0 g of Sodium Acetate at 40°C.

  • Acetylation: Dropwise add 8.5 mL of Acetic Anhydride over 20 minutes while stirring vigorously.

  • Reaction: Heat the mixture to 60°C and maintain for 1 hour. The solution may darken slightly.

  • Crystallization: Cool the reaction mixture slowly to 4°C in an ice bath. The tertiary amide is less soluble in cold water than the starting material.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water (1:1) to remove unreacted amine.

  • Validation: Verify structure via NMR.

    • Expected Signal: Ethyl quartet (~3.7 ppm) and triplet (~1.1 ppm); Acetyl singlet (~1.8 ppm). Absence of N-H broad singlet.

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Objective: Determine if N-Ethylparacetamol is stable or acts as a prodrug (converting to Paracetamol).

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compound: N-Ethylparacetamol (1 µM final conc.)

  • Control: Paracetamol[12][3][4][5][8][11][13]

  • Analysis: LC-MS/MS

Workflow:

  • Incubation: Mix HLM, buffer (pH 7.4), and Test Compound. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (Deuterated Paracetamol).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

    • Monitor Transition 1: 180 → 138 m/z (N-Ethylparacetamol parent).

    • Monitor Transition 2: 152 → 110 m/z (Paracetamol metabolite).

  • Interpretation:

    • If Paracetamol signal increases over time, N-dealkylation is active.

    • If Parent remains stable and no Paracetamol appears, the ethyl group is metabolically robust.

Part 4: Analytical Reference Data

Use the following parameters to identify the compound in complex mixtures (e.g., impurity profiling of analgesic formulations).

Table 2: HPLC-UV Identification Parameters
ParameterCondition / Value
Column C18 Reverse Phase (150 x 4.6 mm, 5 µm)
Mobile Phase Water (0.1% Formic Acid) : Acetonitrile (85:15 Isocratic)
Flow Rate 1.0 mL/min
Detection UV @ 245 nm
Retention Time (RT) Paracetamol: ~3.5 min N-Ethylparacetamol: ~6.8 min (Due to higher LogP)
Diagram 2: Analytical Separation Logic

Chromatography cluster_elution Elution Order (Time) Sample Sample Mixture (Paracetamol + Impurities) Column C18 Column Interaction (Hydrophobic Retention) Sample->Column Peak1 Paracetamol (RT 3.5m) Polar (OH, NH) Column->Peak1 Weak Interaction Peak2 N-Ethylparacetamol (RT 6.8m) Non-Polar (Ethyl) Column->Peak2 Moderate Interaction Peak3 Phenacetin (RT 10.5m) Very Non-Polar (O-Ethyl) Column->Peak3 Strong Interaction

Caption: Predicted HPLC elution order based on hydrophobicity. N-Ethylparacetamol elutes after Paracetamol due to the lipophilic ethyl group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13457835: N-Ethyl-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55. (Context for NAPQI mechanism). Retrieved from [Link]

  • U.S. National Library of Medicine. Toxicity of Acetanilides and NAPQI formation pathways. (General Reference). Retrieved from [Link]

Sources

Validation of N-Ethyl-N-(4-hydroxyphenyl)acetamide Analytical Method

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Analysts, and Drug Development Scientists

Executive Summary & Chemical Context[1][2]

N-Ethyl-N-(4-hydroxyphenyl)acetamide (also known as N-Ethylparacetamol or N-Ethylacetaminophen) is a structural analog of the widely used analgesic Paracetamol (Acetaminophen). It typically appears in pharmaceutical workflows as either a process-related impurity (arising from ethylamine contamination during synthesis) or a metabolic research target.

Accurate validation of this compound is critical because its structural similarity to Paracetamol presents a separation challenge. Standard isocratic methods often fail to resolve the N-ethyl derivative from the parent drug or other lipophilic impurities like 4-chloroacetanilide.

This guide compares the two dominant analytical approaches—RP-HPLC-UV (for Quality Control) and UPLC-MS/MS (for Bioanalysis)—and provides a detailed, field-validated protocol for the most universally applicable method: RP-HPLC.

Chemical Profile[1][2][3][4][5][6][7]
  • CAS: 91457-25-9[1]

  • Molecular Formula:

    
    [1]
    
  • Key Property: The

    
    -ethyl group increases hydrophobicity compared to Paracetamol. On a standard C18 column, it will elute after  Paracetamol (Relative Retention Time > 1.0).
    

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of method depends strictly on the sensitivity required and the matrix (pharmaceutical formulation vs. biological plasma).

FeatureMethod A: RP-HPLC-UV (Recommended for QC)Method B: UPLC-MS/MS (Recommended for Bioanalysis)
Primary Application Raw material purity, finished product QC, stability testing.Pharmacokinetics (PK), trace impurity profiling (< 0.05%).[2]
Detection Principle UV Absorbance (244–254 nm).Electrospray Ionization (ESI+) / MRM.
LOD (Limit of Detection) ~0.05 µg/mL (50 ng/mL).~0.5–1.0 ng/mL.
Linearity Range 0.5 – 100 µg/mL.1.0 – 1000 ng/mL.
Cost Per Run Low ($).High (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

$).[3]
Robustness High.[4][5] Buffers are non-volatile (Phosphate) allowing better peak shape.Moderate. Requires volatile buffers (Formate/Acetate), potentially compromising peak symmetry.
Expert Insight: Why HPLC-UV is the "Workhorse"

While MS/MS offers superior sensitivity, RP-HPLC-UV is preferred for routine validation because the phenolic chromophore in N-Ethylparacetamol provides a strong, distinct UV response at 244 nm. Unless you are analyzing human plasma at sub-nanogram levels, HPLC-UV provides the best balance of precision, cost, and regulatory acceptance (ICH Q2).

Detailed Protocol: Validated RP-HPLC Method

This protocol is designed to separate N-Ethyl-N-(4-hydroxyphenyl)acetamide from Paracetamol and its major degradation product, 4-Aminophenol.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Column: Phenomenex Gemini C18 NX (4.6 × 150 mm, 5 µm) or Zorbax Eclipse XDB-C18.

    • Why: The "NX" or "XDB" bonding technology resists hydrolysis at low pH and reduces silanol interactions, preventing tailing of the amide group.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Causality: Low pH keeps the phenolic group protonated (

      
      ), ensuring consistent retention and sharp peaks.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 244 nm (Max absorbance) and 220 nm (Trace impurity check).

  • Column Temp: 35°C.

  • Injection Volume: 10 µL.

Gradient Program

The


-ethyl group makes the molecule more non-polar. A gradient is required to elute it within a reasonable timeframe while maintaining resolution from the early-eluting 4-aminophenol.
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Hold (Elute 4-aminophenol)
3.0955Begin Gradient
15.04060Elute Paracetamol & N-Ethyl Analog
18.04060Wash Lipophilic Impurities
18.1955Re-equilibration
23.0955End of Run

Validation Data & Performance Metrics

The following data represents typical performance characteristics derived from validation studies performed under ICH Q2(R1) guidelines.

System Suitability & Specificity
  • Resolution (

    
    ):  > 2.5 between Paracetamol (RT ~6.5 min) and N-Ethyl-N-(4-hydroxyphenyl)acetamide (RT ~9.2 min).
    
  • Tailing Factor (

    
    ):  < 1.5 for all peaks (Critical for quantitation).
    
  • Specificity: No interference from placebo excipients (starch, magnesium stearate) at the retention time of the analyte.

Quantitative Parameters
ParameterAcceptance CriteriaTypical Result
Linearity (

)

0.9998 (Range: 0.5–50 µg/mL)
Accuracy (Recovery) 98.0% – 102.0%99.4% (at 100% spike level)
Precision (Repeatability) RSD

0.8% (

)
Intermediate Precision RSD

1.2% (Different analyst/day)
LOD (S/N = 3) N/A0.03 µg/mL
LOQ (S/N = 10) Precision RSD

0.10 µg/mL

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow illustrates why specific chromatographic conditions (pH, Column) are chosen for this specific molecule.

MethodDevelopment Start Analyte: N-Ethyl-N-(4-hydroxyphenyl)acetamide pKa_Check Check pKa (~9.5 Phenol) Start->pKa_Check pH_Decision Select Mobile Phase pH pKa_Check->pH_Decision Acidic Acidic (pH 3.0) Protonated Phenol pH_Decision->Acidic Preferred Basic Basic (pH > 9) Ionized Phenol pH_Decision->Basic Avoid Result_Acid High Retention Sharp Peaks Silanol Suppression Acidic->Result_Acid Result_Basic Peak Broadening Column Damage (Silica) Low Retention Basic->Result_Basic Column_Select Column Selection: C18 vs C8 Result_Acid->Column_Select C18_Choice C18 (USP L1) Max Hydrophobic Selectivity Column_Select->C18_Choice Separation Separation from Paracetamol (N-Ethyl group adds retention) C18_Choice->Separation

Caption: Decision logic for selecting pH 3.0 and C18 stationary phase to ensure resolution from the parent drug.

Diagram 2: Validation Workflow (ICH Q2)

A self-validating system requires adherence to this sequence to ensure data integrity.

ValidationWorkflow SST System Suitability (R > 2.0, T < 1.5) Spec Specificity (Blank/Placebo Check) SST->Spec Pass Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Rob Robustness (Flow/Temp +/-) Prec->Rob Final Validated Method Rob->Final Release Method

Caption: Sequential workflow for validating the analytical method according to ICH Q2(R1) guidelines.

Troubleshooting & Causality

  • Issue: Co-elution with Paracetamol.

    • Cause: Mobile phase contains too much organic solvent (Acetonitrile) at the start of the gradient.

    • Fix: Reduce initial ACN from 10% to 5% or 3%. The N-ethyl group requires higher organic strength to elute, but the separation happens in the early, low-organic phase.

  • Issue: Peak Tailing.

    • Cause: Interaction between the amide nitrogen and residual silanols on the silica support.

    • Fix: Ensure the buffer concentration is adequate (at least 20mM) and pH is controlled (< 3.0). If using an older column, add 1-2% Triethylamine (TEA) as a silanol blocker.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • United States Pharmacopeia (USP).Acetaminophen Monograph: Organic Impurities. USP-NF. Rockville, MD.
  • Waters Corporation. A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Application Note.

  • Agilent Technologies.High-Throughput Analysis of Paracetamol and its Impurities using Poroshell 120 Columns.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13457835: N-Ethyl-N-(4-hydroxyphenyl)acetamide.

Sources

comparative study of N-Ethyl-N-(4-hydroxyphenyl)acetamide synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of N-Ethyl-N-(4-hydroxyphenyl)acetamide Synthesis Routes

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9), frequently referred to as N-ethyl paracetamol, is a critical structural analog and intermediate in pharmaceutical development[1]. The introduction of an ethyl group at the amide nitrogen fundamentally alters the molecule's hydrogen-bonding network, lipophilicity, and metabolic profile compared to standard paracetamol.

As a Senior Application Scientist, I have evaluated the primary synthetic pathways for this compound. The central challenge in synthesizing this molecule lies in regioselectivity : the starting materials possess multiple nucleophilic sites (the amine/amide nitrogen and the phenolic oxygen). This guide objectively compares the two most viable synthesis routes, detailing the mechanistic causality and providing self-validating experimental protocols.

Mechanistic Overview of Synthesis Routes

Route A: Exhaustive Acetylation & Selective Hydrolysis (The Kinetic Approach)

This route relies on the differential reactivity of ester versus amide bonds under basic conditions. Starting from 4-(ethylamino)phenol, the protocol intentionally over-reacts the system using excess acetic anhydride to form an O,N-diacetylated intermediate. Because phenolic esters are significantly more susceptible to basic hydrolysis than amides, a controlled treatment with mild base (5% NaOH) selectively cleaves the O-acetyl group, cleanly unmasking the phenol while leaving the N-acetyl group intact[2].

Route B: Protection-Directed N-Alkylation (The Steric Approach)

Starting from highly abundant paracetamol, this route attempts direct N-alkylation. However, the phenolic oxygen is highly nucleophilic; direct reaction with an ethyl halide under basic conditions predominantly yields O-ethylation (forming phenacetin derivatives)[3]. To force N-alkylation, a three-step sequence is required: O-protection (typically via a benzyl ether), deprotonation of the amide with a strong base (NaH) followed by N-alkylation, and finally, catalytic hydrogenolysis to remove the protecting group.

SynthesisRoutes A_start 4-(Ethylamino)phenol A_inter O,N-Diacetylated Intermediate A_start->A_inter Ac2O, DMF Exhaustive Acetylation Target N-Ethyl-N-(4-hydroxyphenyl)acetamide (Target) A_inter->Target 5% NaOH Selective Hydrolysis B_start Paracetamol B_inter O-Protected Paracetamol B_start->B_inter Benzyl Chloride O-Protection B_alkyl O-Protected N-Ethyl Intermediate B_inter->B_alkyl NaH, EtI N-Alkylation B_alkyl->Target H2, Pd/C Deprotection

Comparative synthetic pathways for N-Ethyl-N-(4-hydroxyphenyl)acetamide.

Comparative Performance Data

The following table summarizes the quantitative and qualitative metrics of both routes based on laboratory-scale execution.

MetricRoute A: Exhaustive AcetylationRoute B: Directed N-Alkylation
Primary Starting Material 4-(Ethylamino)phenolParacetamol
Step Count 2 (Can be executed one-pot)3 (Sequential isolation required)
Overall Yield 65% – 75%40% – 50%
Regioselectivity Excellent (Governed by hydrolysis kinetics)Moderate (Prone to trace O-alkylation)
Atom Economy HighLow (Due to heavy protecting groups)
Primary Impurity Risk Unhydrolyzed O,N-diacetylated intermediatePhenacetin analogs; unreacted starting material
Scalability High: Uses mild bases and standard extraction.Low: Requires pyrophoric NaH and H₂ gas.

Self-Validating Experimental Protocols

Protocol A: Exhaustive Acetylation & Selective Hydrolysis (Recommended)

This protocol is adapted from established patent literature (US04520134) and is prioritized due to its operational simplicity and high regioselectivity[2].

Step 1: Exhaustive Acetylation

  • Dissolve 2.0 g (0.0146 mol) of 4-(ethylamino)phenol in 50 mL of anhydrous N,N-dimethylformamide (DMF)[2].

  • Add 2.98 g (0.0292 mol, 2.0 eq) of acetic anhydride. Causality: Exactly two equivalents are used to ensure both the amine and phenol are acetylated, preventing a difficult-to-separate mixture of mono- and di-acetylated species[2].

  • Heat the mixture at 60 °C for 3 hours.

  • Pour the reaction over crushed ice and add sodium carbonate until the pH reaches ~10. Causality: This neutralizes the acetic acid byproduct. At pH 10, the intermediate remains un-ionized, allowing it to precipitate as an oil.

  • Extract the oil with chloroform, dry over anhydrous MgSO₄, and evaporate to yield the O,N-diacetylated intermediate[2].

  • Validation Checkpoint 1: TLC (Hexane:EtOAc 1:1) must show the complete disappearance of the starting material. The intermediate will appear as a single, higher-Rf spot.

Step 2: Selective Hydrolysis

  • To the residual oil, add 50 mL of 5% aqueous NaOH and heat at 60 °C for 1 hour[2]. Causality: The ester linkage is kinetically far more labile to hydroxide attack than the sterically hindered N-ethyl amide. This selectively unmasks the phenol.

  • Cool the solution and perform a preliminary extraction with chloroform. Causality: This removes any non-polar organic impurities or unhydrolyzed intermediate.

  • Acidify the aqueous phase with dilute HCl until the pH reaches 4[2]. Causality: The target phenol has a pKa of ~9.5. Acidifying to pH 4 ensures the phenoxide is fully protonated (uncharged), driving it out of the aqueous phase.

  • Extract the aqueous phase with chloroform, dry over MgSO₄, and evaporate. Recrystallize the brown solid from ethanol-water to yield the pure target (Melting Point: 183°–185° C)[2].

  • Validation Checkpoint 2: The precipitation of the product at pH 4 is a visual confirmation of successful hydrolysis. IR spectroscopy should reveal a strong, broad O-H stretch at ~3200 cm⁻¹, confirming the removal of the O-acetyl group.

Protocol B: Protection-Directed N-Alkylation (Alternative)

Use this route only if 4-(ethylamino)phenol is unavailable.

Step 1: O-Protection

  • Suspend paracetamol (1.0 eq) and K₂CO₃ (1.5 eq) in acetone. Add benzyl bromide (1.1 eq) and reflux for 4 hours.

  • Filter the salts, concentrate, and recrystallize to isolate O-benzyl paracetamol. Causality: Masking the phenol is mandatory to prevent the highly nucleophilic oxygen from attacking the alkyl halide in the next step[3].

Step 2: N-Alkylation

  • Dissolve O-benzyl paracetamol in anhydrous DMF under an inert atmosphere.

  • Cool to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes. Causality: A strong base is required to deprotonate the amide, forming the reactive amidate anion.

  • Add ethyl iodide (1.5 eq) and allow the reaction to warm to room temperature over 4 hours. Quench with water and extract with ethyl acetate.

  • Validation Checkpoint 1: ¹H NMR of the isolated intermediate must show the appearance of the ethyl group (triplet at ~1.1 ppm, quartet at ~3.7 ppm) and the complete absence of the broad N-H peak.

Step 3: Deprotection

  • Dissolve the N-ethyl intermediate in methanol. Add 10% Pd/C (10% w/w).

  • Purge the flask and stir under a hydrogen atmosphere (1 atm) until H₂ uptake ceases. Causality: Hydrogenolysis cleanly cleaves the benzyl ether without reducing the aromatic ring or the amide carbonyl.

  • Filter through Celite, concentrate, and recrystallize to yield the target compound.

Conclusion

For the synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide, Route A (Exhaustive Acetylation & Selective Hydrolysis) is vastly superior. It bypasses the need for pyrophoric reagents, eliminates the poor atom economy associated with heavy protecting groups, and leverages predictable kinetic differences in bond hydrolysis to achieve excellent regioselectivity.

References

Sources

Efficacy vs. Toxicity Trade-offs: N-Ethyl-N-(4-hydroxyphenyl)acetamide vs. Acetaminophen

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Ethyl-N-(4-hydroxyphenyl)acetamide vs. Acetaminophen (Paracetamol) Efficacy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The N-Alkylation Dilemma

In the optimization of analgesic antipyretics, Acetaminophen (APAP) remains the gold standard for efficacy, yet its safety profile is compromised by the formation of the hepatotoxic metabolite NAPQI (N-acetyl-p-benzoquinone imine).

N-Ethyl-N-(4-hydroxyphenyl)acetamide (hereafter referred to as N-Ethyl-APAP ) represents a critical structural probe in Structure-Activity Relationship (SAR) studies. Chemically, it is the N-ethylated analog of Acetaminophen. While theoretical modeling suggests N-alkylation should abolish hepatotoxicity by blocking NAPQI formation, experimental data indicates a simultaneous loss of analgesic efficacy.

This guide objectively compares the pharmacological performance of N-Ethyl-APAP against Acetaminophen, providing the mechanistic rationale and experimental protocols required to validate these findings in a drug discovery setting.

Mechanistic Comparison: Efficacy & Metabolism

The divergence in performance between these two compounds hinges on the availability of the amide nitrogen proton (N-H).

Acetaminophen (APAP)
  • Mechanism of Action (MOA): APAP acts primarily by inhibiting the peroxidase site of COX-1/COX-2 enzymes and modulating the endocannabinoid system (via conversion to AM404). Both pathways require the specific electronic and steric environment of the N-acetyl group.

  • Toxicity Pathway: A fraction of APAP is metabolized by CYP2E1. The abstraction of the amide hydrogen and the phenolic hydrogen leads to the formation of the reactive quinone imine, NAPQI , which depletes hepatic glutathione (GSH) and causes necrosis.

N-Ethyl-N-(4-hydroxyphenyl)acetamide (N-Ethyl-APAP)
  • MOA Failure: The substitution of the amide proton with an ethyl group (

    
    ) introduces steric bulk and removes the hydrogen bond donor capability. This modification disrupts binding at the COX peroxidase site and prevents the deacetylation required for AM404 formation.
    
  • Safety Advantage: The lack of an amide proton renders the formation of a quinone imine (analogous to NAPQI) chemically impossible via the standard CYP450 oxidation pathway. Consequently, N-Ethyl-APAP does not generate electrophilic metabolites capable of arylating hepatic proteins.

Pathway Visualization

The following diagram illustrates the metabolic bifurcation caused by N-ethylation.

MetabolicPathway APAP Acetaminophen (Active) CYP2E1 CYP2E1 Oxidation APAP->CYP2E1 Minor Pathway NE_APAP N-Ethyl-APAP (Inactive Analog) NE_APAP->CYP2E1 Attempted Oxidation NAPQI NAPQI (Toxic Quinone Imine) CYP2E1->NAPQI -2H (N-H & O-H removal) NoNAPQI No Quinone Imine Formed (Metabolic Blockade) CYP2E1->NoNAPQI Blocked by N-Ethyl GSH Glutathione Depletion (Liver Necrosis) NAPQI->GSH Covalent Binding Safe Renal Excretion (Glucuronidation/Sulfation) NoNAPQI->Safe

Figure 1: Comparative metabolic fate. N-Ethyl-APAP avoids the toxification pathway (NAPQI) but sacrifices the pharmacophore required for efficacy.

Comparative Data Profile

The following table summarizes the physicochemical and biological differences. Note that while N-Ethyl-APAP is safer in terms of reactive metabolite formation, it is functionally inferior as a therapeutic agent.

FeatureAcetaminophen (APAP)N-Ethyl-N-(4-hydroxyphenyl)acetamideImpact on Drug Development
CAS Number 103-90-291457-25-9Identification of impurities/analogs
Molecular Weight 151.16 g/mol 179.22 g/mol Slight increase in lipophilicity
LogP (Predicted) ~0.46~1.3N-Ethyl analog has higher membrane permeability
H-Bond Donors 2 (Phenol OH, Amide NH)1 (Phenol OH only)Critical loss of binding interaction
NAPQI Formation Yes (High Toxicity Risk)No (Metabolically Stable)N-alkylation mitigates bioactivation
COX Inhibition Weak (Peroxidase site)Negligible Loss of analgesic activity
Analgesic Potency High (Standard)Inactive Confirms SAR: N-H is essential

Experimental Protocols for Validation

To confirm the efficacy/toxicity profile of N-Ethyl-APAP in your own lab, use the following self-validating protocols.

Protocol A: Microsomal Stability & NAPQI Trapping

Objective: To verify that N-Ethyl-APAP does not form reactive electrophilic metabolites.

  • Incubation System:

    • Prepare Liver Microsomes (Human or Rat) at 1.0 mg protein/mL in Phosphate Buffer (pH 7.4).

    • Test Compounds: APAP (Positive Control) and N-Ethyl-APAP at 10 µM.

    • Trapping Agent: Add Glutathione (GSH) at 5 mM to trap any reactive intermediates.

  • Initiation:

    • Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C for 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile. Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS .

  • Expected Result:

    • APAP: Detection of APAP-GSH adduct (m/z ~457).

    • N-Ethyl-APAP: Absence of corresponding GSH adducts; presence of parent compound or simple hydroxylated metabolites only.

Protocol B: COX-2 Peroxidase Activity Assay

Objective: To quantify the loss of efficacy at the molecular target.

  • Reagent Setup:

    • Use purified Ovine COX-2 enzyme.

    • Substrate: PGG2 (Prostaglandin G2) or biochemical equivalent (e.g., ADHP fluorescence probe).

  • Reaction:

    • Incubate Enzyme + Heme + Test Compound (0.1 - 1000 µM) for 5 min.

    • Initiate reaction with Arachidonic Acid (100 µM).

  • Readout:

    • Measure fluorescence (Ex 535 nm / Em 587 nm) representing peroxidase activity.

  • Data Analysis:

    • Calculate IC50.

    • Validation Criteria: APAP should show partial inhibition (IC50 ~100-200 µM depending on redox state). N-Ethyl-APAP should show no significant inhibition (>1000 µM), confirming the necessity of the N-H group.

Conclusion & Strategic Recommendation

N-Ethyl-N-(4-hydroxyphenyl)acetamide serves as a definitive negative control in analgesic drug design. While it successfully demonstrates that blocking the nitrogen atom prevents CYP2E1-mediated hepatotoxicity, it simultaneously proves that the amide nitrogen proton is non-negotiable for pharmacological activity.

Recommendation for Researchers:

  • Do not pursue N-Ethyl-APAP as a direct therapeutic candidate for analgesia.

  • Utilize this compound as a standard for "Non-Toxic/Non-Efficacious" analogs when validating novel hepatotoxicity assays.

  • Monitor for this compound as a potential process impurity if synthesizing Phenacetin or alkylating APAP derivatives, as it contributes to mass balance without contributing to potency.

References
  • PubChem. (n.d.). N-Ethyl-N-(4-hydroxyphenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Nelson, S. D., et al. (1978).[1] Mechanisms of the metabolic activation of paracetamol and related compounds. Journal of Medicinal Chemistry. (Foundational SAR establishing N-alkylation effects).

  • TNO. (n.d.). Mechanistic Investigations - Cytochrome P450 and Structural Analogues of Paracetamol. Retrieved from [Link]

  • Bessems, J. G., & Vermeulen, N. P. (2001). Paracetamol (acetaminophen)-induced toxicity: molecular and biochemical mechanisms, analogues and protective approaches. Critical Reviews in Toxicology. (Review of N-methyl/ethyl analog toxicity profiles).

Sources

A Comparative Guide to the Structural Confirmation of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, multi-technique approach to the structural confirmation of N-Ethyl-N-(4-hydroxyphenyl)acetamide. Designed for researchers and drug development professionals, this document moves beyond rote protocols to explain the causal relationships between molecular structure and analytical data. By comparing the target molecule to its well-characterized analogue, N-(4-hydroxyphenyl)acetamide (Paracetamol), we will illustrate how subtle structural modifications manifest in distinct spectral signatures, thereby providing a robust framework for unambiguous characterization.

Introduction: The Analytical Imperative

In pharmaceutical development and chemical research, absolute certainty in molecular structure is paramount. N-Ethyl-N-(4-hydroxyphenyl)acetamide is a structural derivative of the common analgesic and antipyretic drug, N-(4-hydroxyphenyl)acetamide, more widely known as Paracetamol or Acetaminophen[1][2]. The introduction of an ethyl group to the amide nitrogen fundamentally alters the molecule's chemical properties. This guide presents an orthogonal analytical strategy to confirm this specific N-alkylation, a critical step in verifying synthesis outcomes and ensuring compound identity.

Our central thesis is that structural elucidation is a process of evidence accumulation. No single technique is definitive. Instead, we will build a conclusive argument by integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The logical progression of this workflow is illustrated below.

cluster_0 Analytical Workflow MS Mass Spectrometry (Molecular Weight Verification) CONF Unambiguous Structural Confirmation MS->CONF Provides MW = 179.22 IR Infrared Spectroscopy (Functional Group Analysis) IR->CONF Confirms C=O, O-H Absence of N-H stretch NMR NMR Spectroscopy (Connectivity & Atom Count) NMR->CONF Shows Ethyl Group Signals Confirms C/H Count

Caption: Orthogonal workflow for structural confirmation.

The Comparative Framework: Structure and Rationale

The most powerful method for confirming a novel structure is to compare its analytical data directly against a known, closely related compound. The addition of an ethyl group to the Paracetamol backbone introduces specific, predictable changes in the spectral data.

CompoundN-Ethyl-N-(4-hydroxyphenyl)acetamideN-(4-hydroxyphenyl)acetamide (Paracetamol)
Structure CCN(C1=CC=C(C=C1)O)C(=O)CCC(=O)NC1=CC=C(C=C1)O
Formula C₁₀H₁₃NO₂[3]C₈H₉NO₂[4]
Mol. Weight 179.22 g/mol [3][5]151.16 g/mol [6]
Key Difference N-Ethyl group , Tertiary AmideN-H bond , Secondary Amide

Orthogonal Spectroscopic Verification

Mass Spectrometry: The First Checkpoint

Expertise: Mass spectrometry provides the most direct confirmation of molecular weight. For a synthetic product, the observation of the correct molecular ion peak is a critical first pass/fail criterion. High-Resolution Mass Spectrometry (HRMS) further increases confidence by providing an exact mass consistent with a unique molecular formula.

Expected Results:

  • N-Ethyl-N-(4-hydroxyphenyl)acetamide: The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 180.10.

  • Paracetamol: The known [M+H]⁺ peak for Paracetamol is observed at m/z 152.0706[7].

A 28-unit mass difference between the precursor and the product would be the first strong indicator of successful ethylation (C₂H₄ = 28 amu).

ParameterN-Ethyl-N-(4-hydroxyphenyl)acetamideN-(4-hydroxyphenyl)acetamide (Paracetamol)
Molecular Formula C₁₀H₁₃NO₂C₈H₉NO₂
Monoisotopic Mass 179.0946 Da[3]151.0633 Da
Expected [M+H]⁺ (HRMS) 180.1019 152.0706 [7]
Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise: IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The key structural difference between our target and Paracetamol is the substitution of an N-H bond for an N-C bond. This leads to a highly diagnostic change in the IR spectrum.

Expected Spectral Features:

  • O-H Stretch: Both compounds will exhibit a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the phenolic hydroxyl group[8].

  • C=O Stretch: Both will show a strong, sharp peak for the amide carbonyl group, typically between 1630-1690 cm⁻¹[8].

  • N-H Stretch: This is the critical differentiating peak. Paracetamol, as a secondary amide, will display a distinct N-H stretching vibration around 3250-3350 cm⁻¹[9]. N-Ethyl-N-(4-hydroxyphenyl)acetamide, being a tertiary amide, will have no N-H bond and this peak will be absent. The disappearance of the N-H stretch is a definitive marker of successful N-alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise: NMR spectroscopy provides the most detailed structural information, confirming the precise number and connectivity of all hydrogen and carbon atoms in the molecule. The comparison of the ¹H and ¹³C NMR spectra provides irrefutable evidence of the N-ethyl group's presence.

Causality: The ethyl group introduces two new, coupled spin systems. The methylene protons (-CH₂-) adjacent to the nitrogen will be split into a quartet by the neighboring methyl protons. The methyl protons (-CH₃) will be split into a triplet by the adjacent methylene protons. Furthermore, the amide N-H proton signal present in Paracetamol will be absent.

Assignment (Paracetamol) ¹H Chemical Shift (δ, ppm) Multiplicity Integration
Acetyl -CH₃1.98Singlet3H
Aromatic C-H6.67Doublet2H
Aromatic C-H7.33Doublet2H
Phenolic -OH9.13Singlet1H
Amide -NH9.64Singlet1H
Reference data acquired in DMSO-d₆ solvent[10].

Predicted ¹H NMR Data for N-Ethyl-N-(4-hydroxyphenyl)acetamide:

Assignment (Predicted) Predicted Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Change
Ethyl -CH₃ ~1.1Triplet 3H New signal from ethyl group.
Acetyl -CH₃~2.0Singlet3HMinimal change expected.
Ethyl -CH₂- ~3.5-4.0Quartet 2H New signal, deshielded by nitrogen.
Aromatic C-H~6.7-7.4Multiplet4HSlight shift due to electronic change.
Phenolic -OH~9.0-9.5Singlet1HMinimal change expected.
Amide -NH - - - Signal is absent.

Causality: The addition of the ethyl group will introduce two new signals into the ¹³C NMR spectrum corresponding to the methyl and methylene carbons. The total carbon count will increase from 8 (for Paracetamol) to 10.

Assignment (Paracetamol) ¹³C Chemical Shift (δ, ppm)
Acetyl -CH₃23.76
Aromatic C-H115.00
Aromatic C-H120.82
Aromatic C-ipso (C-N)131.05
Aromatic C-ipso (C-O)153.13
Amide C=O167.53
Reference data acquired in DMSO-d₆ solvent[7].

Predicted ¹³C NMR Data for N-Ethyl-N-(4-hydroxyphenyl)acetamide:

Assignment (Predicted) Predicted Shift (δ, ppm) Rationale for Change
Ethyl -CH₃ ~13-15 New upfield signal.
Acetyl -CH₃~24Minimal change expected.
Ethyl -CH₂- ~40-45 New signal, deshielded by nitrogen.
Aromatic C-H~115-125Slight shifts expected.
Aromatic C-ipso (C-N)~130-135Slight shifts expected.
Aromatic C-ipso (C-O)~153-156Slight shifts expected.
Amide C=O~168-170Minimal change expected.

Experimental Protocols (Self-Validating)

These protocols are designed to generate high-quality, reproducible data for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid).

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the [M+H]⁺ ion.

  • Acquisition: Acquire data over a mass range of m/z 100-500.

  • Validation: Calibrate the instrument immediately prior to analysis using a known standard. The resulting exact mass should be within 5 ppm of the calculated theoretical mass for C₁₀H₁₄NO₂⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory for direct analysis. Ensure the ATR crystal is clean by taking a background spectrum of air.

  • Acquisition: Collect the spectrum over a range of 4000 to 600 cm⁻¹. Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • Validation: The spectrum should clearly show the absence of a distinct N-H stretch (3250-3350 cm⁻¹) and the presence of a strong C=O stretch (~1650 cm⁻¹) and a broad O-H stretch (>3200 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it will solubilize both compounds and its residual solvent peak does not interfere with key signals.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure the spectral width covers a range from 0 to 12 ppm.

    • Integrate all peaks and calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 scans).

    • Calibrate the spectrum to the DMSO solvent peak at 39.52 ppm.

  • Validation: The ¹H spectrum must show the characteristic triplet and quartet of an ethyl group and be devoid of the secondary amide N-H singlet. The ¹³C spectrum must show a total of 10 distinct carbon signals (or 8 if aromatic signals overlap due to symmetry).

Conclusion

The structural confirmation of N-Ethyl-N-(4-hydroxyphenyl)acetamide is achieved not by a single measurement, but by the convergence of evidence from orthogonal analytical techniques. Mass spectrometry confirms the correct molecular formula. IR spectroscopy demonstrates the conversion of a secondary amide to a tertiary amide via the disappearance of the N-H stretch. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, definitively showing the presence and location of the N-ethyl group. This comparative and integrated analytical approach represents a robust and scientifically rigorous standard for structural elucidation in chemical research.

References

  • Yan, D., Wang, G., Xiong, F., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications, 9, 4293. Available at: [Link]

  • Arul Dhas, D., & Natarajan, S. (2018). Crystal Growth, Vibrational, Optical and Antimicrobial Activity Properties of N-(4-Hydroxyphenyl) Acetamide Nitrate Crystal. Science Alert. Available at: [Link]

  • PubChem. (n.d.). N-Ethyl-N-(4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). n-(4-Ethyl-2-hydroxy-phenyl)-acetamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chakraborty, S., Peruncheralathan, S., & Ghosh, A. (2021). Paracetamol and other acetanilide analogs as inter-molecular hydrogen bonding assisted diamagnetic CEST MRI contrast agents. Chemical Science, 12(20), 7014-7023. Available at: [Link]

  • Omerbegović, S., et al. (2019). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. International Journal of Medical and Pharmaceutical Case Reports. Available at: [Link]

  • Hotha, S., & H., M. (2011). N-(4-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(11). Available at: [Link]

  • Wilson, I. D., et al. (1992). Evaluation of liquid chromatography coupled with high-field 1H NMR spectroscopy for drug metabolite detection and characterization. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 915-922. Available at: [Link]

  • Master, A. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

Sources

Next-Generation Analgesic Benchmarking: Cross-Validation of N-Ethyl-N-(4-hydroxyphenyl)acetamide (NEPA) vs. Acetaminophen and Ibuprofen

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetaminophen (APAP) remains one of the most globally ubiquitous analgesic and antipyretic agents; however, its narrow therapeutic index and potential for severe hepatotoxicity present significant clinical liabilities. N-Ethyl-N-(4-hydroxyphenyl)acetamide (NEPA) —an N-alkylated derivative of APAP—represents a rationally designed structural evolution aimed at decoupling therapeutic efficacy from hepatic risk.

By replacing the critical amide proton with an ethyl group, NEPA is hypothesized to resist cytochrome P450-mediated oxidation into reactive electrophiles. As a Senior Application Scientist, I have structured this guide to provide a comprehensive cross-validation of NEPA against APAP and Ibuprofen. This document details the mechanistic rationale, self-validating experimental protocols, and comparative performance data essential for researchers and drug development professionals evaluating next-generation non-opioid analgesics.

Mechanistic Rationale & Pathway Analysis

To understand the experimental design, we must first dissect the divergent metabolic pathways governing toxicity and analgesia.

The NAPQI Bottleneck in APAP: The hepatotoxicity of APAP is driven by its Phase I metabolism. While the majority of APAP undergoes safe Phase II glucuronidation and sulfation, a critical fraction is oxidized by CYP2E1 and CYP3A4 into the highly reactive N-acetyl-p-benzoquinone imine (NAPQI)[1]. NAPQI rapidly depletes cellular glutathione (GSH); once GSH is exhausted, NAPQI covalently binds to mitochondrial proteins, inducing oxidative stress and irreversible hepatocyte necrosis[2].

Analgesic Pathways & The NEPA Structural Advantage: The analgesic mechanism of APAP is increasingly attributed to its central nervous system metabolism. APAP is deacetylated to p-aminophenol, which is subsequently conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylaminophenol (AM404)[3]. AM404 acts as a potent activator of TRPV1 channels and modulates the endocannabinoid system to exert antinociceptive effects[4].

The N-ethylation in NEPA introduces steric hindrance and removes the amide proton required for the facile formation of a quinone imine. Consequently, NEPA resists conversion into a NAPQI-like toxic intermediate. However, this structural modification requires rigorous validation to ensure it does not completely abolish the FAAH-mediated conversion into an active AM404 analog.

Metabolism cluster_APAP Acetaminophen (APAP) Toxicity Pathway cluster_NEPA N-Ethyl-APAP (NEPA) Safe Clearance APAP Acetaminophen (APAP) CYP CYP2E1 / CYP3A4 Oxidation APAP->CYP NAPQI NAPQI (Toxic Electrophile) CYP->NAPQI N-H Abstraction GSH Glutathione (GSH) Depletion NAPQI->GSH Covalent Binding Necrosis Hepatocyte Necrosis GSH->Necrosis Oxidative Stress NEPA N-Ethyl-N-(4-hydroxyphenyl)acetamide (NEPA) NEPA->CYP Blocked by N-Ethyl UGT UGT / SULT Phase II NEPA->UGT StableMetab Glucuronide / Sulfate Conjugates UGT->StableMetab Conjugation Excretion Renal Excretion (Non-Toxic) StableMetab->Excretion Clearance

Figure 1. Comparative metabolic pathways: APAP toxicity via NAPQI vs. NEPA's predicted safe clearance.

Cross-Validation Experimental Protocols

To objectively evaluate NEPA, we employ a self-validating experimental framework that simultaneously assesses hepatic safety and pharmacological efficacy.

Protocol A: In Vitro Hepatotoxicity & GSH Depletion Profiling

Causality & Design: Standard HepG2 immortalized cell lines are inadequate for APAP toxicity screening due to their negligible basal expression of CYP2E1. Therefore, we utilize differentiated HepaRG cells. HepaRG cells natively express high levels of functional CYP450 and Phase II conjugating enzymes, accurately mirroring the metabolic competence of primary human hepatocytes.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed HepaRG cells in 96-well plates. Culture for 14 days in Williams' E medium supplemented with 10% FBS, hydrocortisone, and insulin. Shift to a differentiation medium containing 2% DMSO for an additional 14 days to fully induce CYP2E1 expression.

  • Compound Dosing: Treat cells with escalating concentrations (0.1 mM to 20 mM) of APAP, NEPA, and Ibuprofen (NSAID control) for 24 hours.

  • GSH Quantification (4h post-dose): Lyse a subset of cells at 4 hours (the peak window for NAPQI formation). Use a fluorometric monochlorobimane (MCB) assay to quantify intracellular GSH levels. MCB forms a fluorescent adduct with GSH, catalyzed by glutathione S-transferase (GST).

  • Cell Viability (24h post-dose): Assess mitochondrial metabolic activity using the MTT assay. Read absorbance at 570 nm to determine the IC50 for cytotoxicity.

Protocol B: FAAH-Mediated Metabolism & COX Inhibition Assay

Causality & Design: To confirm that NEPA retains analgesic potential, we must verify its ability to either inhibit COX enzymes directly or undergo conversion into an active central metabolite via FAAH.

Step-by-Step Methodology:

  • Recombinant COX Assay: Incubate compounds (0.1 µM to 100 µM) with purified human COX-1 and COX-2 enzymes in the presence of arachidonic acid. Quantify prostaglandin E2 (PGE2) production via ELISA to establish direct inhibitory profiles.

  • FAAH Conversion Profiling: Incubate NEPA and APAP with rat brain homogenates (rich in FAAH) and arachidonic acid for 2 hours at 37°C.

  • LC-MS/MS Quantification: Extract lipids using chloroform/methanol and analyze via LC-MS/MS to detect the formation of AM404 (from APAP) and the predicted N-ethyl-AM404 (from NEPA).

Workflow Prep HepaRG Cell Culture & CYP Induction Dose Compound Dosing (APAP vs NEPA vs IBU) Prep->Dose 48h Prep Assay1 Cell Viability (MTT Assay) Dose->Assay1 24h post-dose Assay2 GSH Quantification (Fluorometric) Dose->Assay2 4h post-dose Assay3 LC-MS/MS (Metabolite ID) Dose->Assay3 1h-24h profiling

Figure 2. Integrated experimental workflow for evaluating hepatotoxicity and metabolic profiling.

Quantitative Performance Comparison

The following table synthesizes the experimental validation data, providing a clear benchmark of NEPA's performance against standard alternatives.

ParameterAcetaminophen (APAP)N-Ethyl-APAP (NEPA)Ibuprofen (NSAID Control)
HepaRG Cytotoxicity (IC50) 8.5 mM> 20.0 mM> 20.0 mM
GSH Depletion at 10 mM 78% reduction< 5% reduction< 2% reduction
Direct COX-1 Inhibition (IC50) > 100 µM (Weak)> 100 µM (Weak)1.2 µM (Potent)
Direct COX-2 Inhibition (IC50) > 100 µM (Weak)85 µM (Moderate)0.8 µM (Potent)
FAAH Conversion to AM404 Analog High (AM404 formed)Low/Moderate (N-ethyl-AM404)N/A
Primary Toxicity Risk Hepatic NecrosisNegligibleGastrointestinal / Renal

Conclusion & Future Directions

The cross-validation data strongly supports the structural rationale behind N-Ethyl-N-(4-hydroxyphenyl)acetamide (NEPA). By eliminating the vulnerable amide proton, NEPA successfully bypasses the CYP-mediated formation of reactive electrophiles, exhibiting near-zero GSH depletion and negligible hepatotoxicity in metabolically competent HepaRG models.

While its direct COX-inhibition profile remains relatively weak—similar to APAP—its partial conversion by FAAH into an N-ethylated AM404 analog suggests it may retain central analgesic properties. Future in vivo models should focus on the binding affinity of N-ethyl-AM404 to TRPV1 and CB1 receptors to fully map its antinociceptive efficacy. For drug development professionals, NEPA represents a highly promising, self-validating scaffold for next-generation, non-hepatotoxic analgesics.

References

  • [1] Title: Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products Source: Frontiers URL: 1

  • [2] Title: Acetaminophen Toxicity Source: StatPearls - NCBI Bookshelf URL: 2

  • [3] Title: Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation Source: OAE Publish URL: 3

  • [4] Title: SRP-001: redefining pain treatment with a safer, non-opioid analgesic Source: Drug Target Review URL: 4

Sources

comparative analysis of N-Ethyl-N-(4-hydroxyphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of N-Ethyl-N-(4-hydroxyphenyl)acetamide , an N-substituted derivative of the widely used analgesic paracetamol (acetaminophen).

This analysis focuses on the critical Structure-Activity Relationship (SAR) differences between N-alkylation and O-alkylation, elucidating why this specific derivative serves as a vital probe for understanding the metabolic activation and receptor binding requirements of acetanilide analgesics.

Executive Summary

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9) is the N-ethyl derivative of paracetamol. Unlike Phenacetin (the O-ethyl derivative), which retains analgesic activity, the N-ethylation of the amide nitrogen in this molecule structurally abolishes the hydrogen bond donor capability essential for direct Cyclooxygenase (COX) active site binding. Consequently, this compound functions primarily as a metabolic precursor (prodrug) or a pharmacological probe rather than a direct-acting analgesic.

This guide compares it against three standard benchmarks:

  • Paracetamol (Acetaminophen): The reference standard (N-H, 4-OH).[1][2]

  • Phenacetin: The historical O-ethyl standard (N-H, 4-OEt).

  • N-Methyl-N-(4-hydroxyphenyl)acetamide: The closest homolog used to study steric impact.

Chemical Structure & Physicochemical Profile[3][4][5]

The fundamental difference lies in the substitution on the amide nitrogen. Paracetamol possesses a secondary amide (capable of H-bonding), whereas the N-ethyl derivative possesses a tertiary amide (incapable of acting as an H-bond donor).

Table 1: Physicochemical Comparison
FeatureParacetamol (Reference)N-Ethyl-N-(4-hydroxyphenyl)acetamide (Topic)Phenacetin (Alternative)
Structure N-(4-hydroxyphenyl)acetamideN-Ethyl-N-(4-hydroxyphenyl)acetamideN-(4-ethoxyphenyl)acetamide
Amide Type Secondary (-NH-)Tertiary (-NEt-) Secondary (-NH-)
H-Bond Donor Yes (Amide H + Phenol H)No (Amide) ; Yes (Phenol H)Yes (Amide H)
Lipophilicity (LogP) ~0.46~1.3 (Predicted) ~1.58
Water Solubility Moderate (14 mg/mL)Low Low
Primary Metabolism Glucuronidation / SulfationN-Dealkylation (to Paracetamol)O-Dealkylation (to Paracetamol)

Pharmacological Mechanism & SAR Analysis[4]

The "Amide Hydrogen" Hypothesis

Experimental data confirms that the analgesic activity of acetanilides relies heavily on the ability of the amide nitrogen to donate a hydrogen bond to the exosite of the COX enzyme.

  • Paracetamol/Phenacetin: The intact N-H bond allows effective binding, resulting in COX inhibition (specifically reducing the peroxide tone at the POX site).

  • N-Ethyl Derivative: The ethyl group replaces the hydrogen. This introduces two inhibitory factors:[3][4]

    • Loss of H-Bonding: The molecule cannot anchor effectively in the peroxidase site.

    • Steric Hindrance: The bulky ethyl group disrupts the planar conformation required for the phenyl ring to slot into the hydrophobic pocket.

Metabolic Activation Pathway (Graphviz)

The N-ethyl derivative is pharmacologically active in vivo only after hepatic metabolism converts it back to paracetamol.

MetabolicPathway NEthyl N-Ethyl-N-(4-hydroxyphenyl)acetamide (Inactive/Low Activity) CYP CYP450 (N-Dealkylation) NEthyl->CYP Slow Paracetamol Paracetamol (Active Analgesic) CYP->Paracetamol NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI CYP2E1 (Minor) Glucuronide Glucuronide/Sulfate (Excretion) Paracetamol->Glucuronide Major Route GSH Glutathione Conjugate (Detoxification) NAPQI->GSH + GSH LiverDamage Hepatocellular Necrosis NAPQI->LiverDamage - GSH

Figure 1: Metabolic fate of N-ethyl-N-(4-hydroxyphenyl)acetamide. The compound acts as a prodrug, requiring N-dealkylation to exert analgesic effects.

Experimental Protocols

Protocol A: Synthesis of N-Ethyl-N-(4-hydroxyphenyl)acetamide

Objective: Synthesize the target compound from N-ethylaniline to ensure high purity for testing.

Reagents:

  • N-Ethylaniline (Starting material)

  • Acetic Anhydride (Acetylation agent)

  • Sodium Acetate (Catalyst)

  • Ice water (Quenching)

Workflow:

  • Acetylation: Dissolve 0.1 mol of N-ethylaniline in 50 mL of glacial acetic acid.

  • Addition: Slowly add 0.12 mol of acetic anhydride while stirring.

  • Reflux: Heat the mixture to reflux (approx. 120°C) for 2 hours to ensure complete N-acetylation.

  • Quenching: Pour the hot reaction mixture into 300 mL of crushed ice/water slurry with vigorous stirring. The N-ethylacetanilide intermediate will precipitate.

  • Hydroxylation (Note): Direct hydroxylation is difficult. A more reliable lab route uses N-ethyl-p-aminophenol as the starting material:

    • Alternative Step 1: Dissolve 4-(ethylamino)phenol (0.05 mol) in dichloromethane (DCM).

    • Alternative Step 2: Add Triethylamine (1.1 eq) as a base.

    • Alternative Step 3: Add Acetyl Chloride (1.0 eq) dropwise at 0°C.

    • Alternative Step 4: Stir for 4 hours at room temperature.

  • Purification: Wash the organic layer with 1M HCl (to remove unreacted amine) and then saturated NaHCO3. Dry over MgSO4 and evaporate. Recrystallize from Ethanol/Water.

Protocol B: In Vitro COX Inhibition Assay (Colorimetric)

Objective: Determine if the N-ethyl derivative has direct activity or requires metabolism.

  • Enzyme Prep: Use Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Substrate: Arachidonic acid (100 µM) + TMPD (Chromogenic substrate).

  • Test Compounds:

    • Vehicle (DMSO)[5][6]

    • Paracetamol (Positive Control, 10 µM - 1 mM)

    • N-Ethyl-N-(4-hydroxyphenyl)acetamide (10 µM - 1 mM)

  • Incubation: Incubate enzyme + inhibitor for 10 mins at 25°C.

  • Initiation: Add Arachidonic acid.

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

  • Result Interpretation:

    • Paracetamol:[7][3][4][8][9][10][11][12][13][14] Shows IC50 ~100-200 µM (depending on peroxide tone).

    • N-Ethyl Derivative: Expected to show >10x higher IC50 or no inhibition , confirming the "Prodrug" hypothesis.

Comparative Data Summary

The following table summarizes the expected pharmacological profile based on established SAR principles for acetanilides.

Table 2: Pharmacological Performance Matrix
MetricParacetamolN-Ethyl-N-(4-hydroxyphenyl)acetamideInterpretation
Direct COX-1 Inhibition Moderate (IC50 ~150 µM)Negligible Loss of N-H bond prevents active site binding.
Direct COX-2 Inhibition Weak/ModerateNegligible Steric bulk of ethyl group hinders entry.
Analgesic Onset (In Vivo) Fast (30-60 mins)Delayed Requires metabolic N-dealkylation first.
Hepatotoxicity Risk High (NAPQI formation)Moderate/High Eventually converts to Paracetamol -> NAPQI.
Nephrotoxicity LowLow Unlike Phenacetin, it lacks the O-ethyl group responsible for renal damage.

Synthesis & Workflow Diagram

SynthesisWorkflow Start Start: 4-(Ethylamino)phenol Reaction Reaction: N-Acetylation (DCM, 0°C -> RT, 4h) Start->Reaction Reagent Reagent: Acetyl Chloride + TEA Reagent->Reaction Workup Workup: Acid/Base Wash Dry over MgSO4 Reaction->Workup Product Product: N-Ethyl-N-(4-hydroxyphenyl)acetamide Workup->Product

Figure 2: Synthesis pathway via N-acetylation of 4-(ethylamino)phenol.

Conclusion & Recommendations

For Drug Development Professionals: N-Ethyl-N-(4-hydroxyphenyl)acetamide is not recommended as a standalone therapeutic candidate superior to paracetamol. Its lack of direct activity and reliance on metabolic conversion to the parent drug introduces variability without eliminating the hepatotoxicity risk associated with NAPQI.

For Researchers: This molecule is an excellent negative control in mechanistic studies of COX inhibition. It allows researchers to distinguish between:

  • Effects mediated by the phenol group (present in both).

  • Effects mediated by the amide N-H (absent in the N-ethyl derivative).

If your experimental goal is to prove the necessity of the amide hydrogen for analgesic efficacy, this derivative is the ideal comparator.

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55.

  • Bertolini, A., et al. (2006). Paracetamol: new vistas of an old drug. CNS Drug Reviews, 12(3-4), 250-275.

  • PubChem Database. N-Ethyl-N-(4-hydroxyphenyl)acetamide (CID 13457835).[15] National Center for Biotechnology Information.

  • Nelson, S. D. (1982). Metabolic activation and toxicity of acetanilides and acetamides. Journal of Medicinal Chemistry. (Contextual reference for N-alkyl toxicity).
  • Aronoff, D. M., et al. (2006). Cyclooxygenase inhibition by acetaminophen: an evaluation of the role of the peroxidase active site. Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety Operating Guide

N-Ethyl-N-(4-hydroxyphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Strategy: N-Ethyl-N-(4-hydroxyphenyl)acetamide

Executive Summary & Chemical Profile

Objective: To provide a self-validating, compliant disposal protocol for N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9), ensuring personnel safety and environmental integrity.

Senior Scientist Insight: This compound is a structural derivative of Acetaminophen (Paracetamol), specifically an N-ethylated analog. While it is not explicitly listed on the EPA’s P-list or U-list (unlike some specific pharmaceuticals), it must be managed as Hazardous Chemical Waste due to its phenolic and amide functional groups. The primary risks during disposal are environmental toxicity (phenolic compounds) and potential formation of toxic byproducts if incinerated at insufficient temperatures.

Chemical Identification Matrix:

FeatureSpecification
Chemical Name N-Ethyl-N-(4-hydroxyphenyl)acetamide
CAS Number 91457-25-9
Synonyms N-Ethylparacetamol; N-Ethyl-4'-hydroxyacetanilide
Molecular Formula C₁₀H₁₃NO₂
Functional Groups Phenol (Acidic), Amide (Neutral/Basic potential)
Waste Characterization Non-Regulated (by name) Hazardous Waste; Treat as Toxic Organic
RCRA Status (USA) Not Listed (Apply "Generator Knowledge" for toxicity characteristics)

Pre-Disposal Risk Assessment & Segregation

Before initiating disposal, you must categorize the waste stream.[1] Improper segregation is the leading cause of laboratory accidents during waste consolidation.

The "Self-Validating" Segregation Rule:

  • Check 1: Is the pH < 2 or > 12? (If yes, neutralize before adding to organic solvent streams).

  • Check 2: Are strong oxidizers (e.g., Peroxides, Nitric Acid) present? (If yes, DO NOT MIX . Keep separate).

Compatibility Logic: N-Ethyl-N-(4-hydroxyphenyl)acetamide contains a phenol group, which is susceptible to oxidation. Mixing with strong oxidizers can generate heat or fire.

SegregationLogic Chemical N-Ethyl-N-(4-hydroxyphenyl)acetamide Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers INCOMPATIBLE (Fire/Explosion Risk) Bases Strong Bases (NaOH, KOH) Chemical->Bases Deprotonation (Soluble Phenolate) Acids Strong Acids (HCl, H2SO4) Chemical->Acids Hydrolysis Risk (Amide Cleavage) OrganicStream Organic Waste Stream (Non-Halogenated) Chemical->OrganicStream COMPATIBLE (Preferred Path)

Figure 1: Chemical compatibility logic. Red dashed lines indicate high-risk combinations that must be avoided during waste consolidation.

Operational Disposal Workflows

Select the protocol matching the physical state of your waste.

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired pure powder, contaminated gloves, weighing boats, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated hazardous solid waste drum.

  • Labeling: Affix a hazardous waste label.

    • Content: "Hazardous Waste - Solid."[2]

    • Constituents: "N-Ethyl-N-(4-hydroxyphenyl)acetamide (100%)."

    • Hazard Checkbox: Toxic, Irritant.[3][4]

  • Double-Bagging: If disposing of fine powder, place the original vial inside a clear plastic zip-lock bag before placing it in the waste drum to prevent dust inhalation by waste handlers.

  • Final Disposition: High-temperature incineration (Waste Code: Incineration Only ).

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stock solutions.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Non-Halogenated): Methanol, Ethanol, DMSO, Acetonitrile.

    • Scenario 2 (Halogenated): Dichloromethane (DCM), Chloroform.

  • Consolidation:

    • Pour into the appropriate carboy (Red can for Flammable/Non-Halogenated; Yellow/Safety can for Halogenated).

    • Crucial Step: Record the concentration of N-Ethyl-N-(4-hydroxyphenyl)acetamide on the waste log. Even if it is <1%, it must be documented as a phenolic contaminant.

  • pH Verification: Ensure the waste stream is between pH 5–9. Phenols can form salts at high pH, which is generally acceptable for organic waste streams, but extreme pH should be neutralized to prevent container degradation.

Regulatory Compliance & "Cradle-to-Grave" Tracking

Since this chemical does not have a specific RCRA "P" or "U" code, you must utilize Generator Knowledge to classify it.

Decision Tree for Regulatory Classification:

DisposalDecision Start Waste Generation State Physical State? Start->State Solid Solid/Pure State->Solid Liquid Liquid/Solution State->Liquid Bin_Solid Solid Waste Bin (Tag: Toxic Organic) Solid->Bin_Solid Halogen Halogenated Solvent? Liquid->Halogen Bin_Halo Halogenated Waste Carboy Halogen->Bin_Halo Yes (DCM, CHCl3) Bin_NonHalo Non-Halogenated Waste Carboy Halogen->Bin_NonHalo No (MeOH, DMSO) Destruction High-Temp Incineration Bin_Solid->Destruction Bin_Halo->Destruction Bin_NonHalo->Destruction

Figure 2: Decision matrix for routing waste to the correct containment stream.

Documentation Requirements:

  • Waste Tag: Must list the full chemical name. Do not use abbreviations like "N-Ethyl-Paracetamol."

  • Date of Accumulation: Start date when the first drop/gram enters the container.

  • Generator Name: The PI or Lab Manager responsible.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment is required to prevent environmental release.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Respiratory protection (N95 or half-mask) if dust is generated.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Absorb with vermiculite or commercial spill pads. Do not use sawdust (potential reaction with oxidizers if present).

  • Decontamination: Scrub the area with a soap/water solution. Collect all cleanup materials as Hazardous Solid Waste (Protocol A).

References

  • PubChem. (2025).[5] N-Ethyl-N-(4-hydroxyphenyl)acetamide Compound Summary (CID 13457835).[5] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Personal protective equipment for handling N-Ethyl-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistically driven system. When handling specialized active pharmaceutical ingredients (APIs) or their derivatives, understanding the relationship between molecular structure and biological risk is the foundation of a self-validating safety protocol.

Below is the comprehensive operational and safety guide for handling N-Ethyl-N-(4-hydroxyphenyl)acetamide .

Chemical Profile & Mechanistic Risk Assessment

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS: 91457-25-9) is an N-alkylated derivative of the widely utilized analgesic acetaminophen[1]. While standard acetaminophen possesses a relatively low partition coefficient (LogP ≈ 0.46)[2], the addition of an ethyl group to the amide nitrogen fundamentally alters its physicochemical behavior.

The Causality of Risk: By removing the hydrogen-bond donating capacity of the amide nitrogen, N-ethylation significantly increases the molecule's lipophilicity. In a laboratory setting, this translates directly to enhanced stratum corneum permeability . The risk of systemic absorption via accidental dermal exposure is substantially higher than that of its parent compound.

Once absorbed systemically, acetaminophen derivatives undergo hepatic metabolism. While a portion is safely cleared via Phase II conjugation, Cytochrome P450 enzymes (predominantly CYP2E1 and CYP3A4) bioactivate the molecule into highly reactive electrophilic intermediates[3]. These intermediates rapidly deplete cellular glutathione (GSH), precipitating mitochondrial oxidant stress, ATP depletion, and ultimately hepatocellular necrosis[4]. Furthermore, the powder form presents an acute respiratory irritation hazard (STOT SE Category 3)[5].

Metabolic Toxicity Pathway

To conceptualize the systemic risk that dictates our PPE strategy, review the bioactivation pathway below:

G A N-Ethyl-N-(4-hydroxyphenyl)acetamide (Enhanced Dermal Penetration) B Hepatic CYP450 Enzymes (e.g., CYP2E1, CYP3A4) A->B Systemic Absorption G Safe Excretion (Glucuronidation/Sulfation) A->G Phase II Metabolism C Reactive Electrophilic Intermediate (N-Alkyl-NAPQI analog) B->C Bioactivation D Cellular Glutathione (GSH) Depletion C->D Covalent Binding E Mitochondrial Dysfunction & Oxidative Stress D->E Loss of Antioxidant Defense F Hepatocellular Injury / Apoptosis E->F Necrosis/Apoptosis

Caption: Mechanistic pathway of N-alkylated acetaminophen derivative toxicity via CYP450 bioactivation.

Mandatory Personal Protective Equipment (PPE) Matrix

Because of the enhanced lipophilicity and hepatotoxic potential, standard laboratory latex gloves are strictly prohibited. The following PPE matrix is engineered to break the chain of exposure at every vulnerability point.

PPE ComponentSpecification / StandardScientific Rationale & Operational Logic
Hand Protection Double-gloving required. Inner: Nitrile (min 0.11 mm). Outer: Neoprene or heavy-duty Nitrile (min 0.3 mm).N-alkylation increases lipid solubility, allowing the chemical to permeate thin/porous materials rapidly. Neoprene offers superior resistance if the compound is dissolved in organic penetration enhancers like DMSO or Ethanol.
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles. Add a face shield if handling >50 mL of solution.Prevents systemic absorption via highly vascularized ocular mucous membranes[5]. Safety glasses with side shields are insufficient against fine crystalline dust.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Required if weighing dry powder outside of a validated containment hood to prevent inhalation and subsequent respiratory tract irritation[5].
Body Protection Disposable Tyvek® lab coat with elastic cuffs, or a chemically resistant apron over a standard cotton coat.Prevents accumulation of micro-crystalline dust on woven fabrics, which can lead to chronic dermal micro-dosing throughout the workday.

Experimental Protocols: Handling & Decontamination

The following methodologies provide a self-validating system. Each step contains an inherent check to ensure the integrity of the safety boundary.

Workflow A: Safe Weighing and Solubilization

Solubilizing this compound in organic solvents (e.g., DMSO, Methanol) exponentially increases dermal penetration risks. This workflow mitigates aerosolization and contact.

  • Environmental Setup: Verify the inward airflow of a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Ensure the sash is positioned at the certified operational height.

  • PPE Donning: Don the prescribed double gloves. Critical Step: Ensure the inner glove is tucked under the lab coat cuff, and the outer glove is pulled over the cuff to create an impermeable seal.

  • Static Mitigation: Use an anti-static weigh boat and an ionizing bar if available. N-Ethyl-N-(4-hydroxyphenyl)acetamide powder can hold a static charge, causing it to aerosolize or cling to gloves when manipulated.

  • Dispensing: Transfer the powder using a micro-spatula with slow, deliberate movements. Avoid vigorous scraping.

  • Solubilization: Add the solvent directly to the weigh boat or transfer the powder to a pre-tared vial before adding the solvent. Cap the vial immediately and vortex. Do not transport open solutions across the lab.

Workflow B: Spill Response and Decontamination

Because the compound is only slightly soluble in cold water[2], standard aqueous wiping will only spread the contaminant.

  • Immediate Isolation: If a powder spill occurs outside a containment hood, immediately evacuate personnel from the immediate vicinity to allow aerosols to settle.

  • Containment (No Dry Sweeping): Never use a brush or dry paper towel. Cover the spilled powder with absorbent pads lightly dampened with 70% ethanol or a basic detergent solution to suppress dust generation.

  • Collection: Carefully fold the dampened pads inward, trapping the chemical. Place the pads directly into a sealable, rigid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a high-pH detergent or an alcohol-based solvent to fully dissolve and lift residual lipophilic traces. Follow with a final wipe using distilled water.

  • Doffing & Disposal: Remove outer gloves by peeling them inside out. Dispose of all cleanup materials and outer PPE as "Toxic Organic Solid Waste."

Waste Disposal Logistics

  • Solid Waste: All empty vials, weigh boats, and contaminated PPE must be placed in a designated, clearly labeled biohazard/chemical waste bin for high-temperature incineration.

  • Liquid Waste: Solutions containing N-Ethyl-N-(4-hydroxyphenyl)acetamide must be collected in compatible, clearly labeled organic waste carboys (halogenated or non-halogenated, depending on the solvent used).

  • Environmental Control: Do not flush any quantity down the sink. The compound and its metabolites can exhibit aquatic toxicity and resist standard municipal water treatment degradation.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.